molecular formula C9H9FN2O3 B1396682 N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide CAS No. 159020-73-2

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Cat. No.: B1396682
CAS No.: 159020-73-2
M. Wt: 212.18 g/mol
InChI Key: SXWXRACCNAGROO-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C9H9FN2O3 and a monoisotopic mass of 212.05972 Da . This molecule is characterized by a acetamide functional group linked to a fluorinated and nitrated phenyl ring, a structure known to be of significant interest in medicinal chemistry and drug discovery . While specific biological data for this exact compound is not widely published in the available literature, its core structure is closely related to other acetamide derivatives that have demonstrated promising antibacterial properties. For instance, research on similar molecules, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has shown potent activity against challenging pathogens like Klebsiella pneumoniae , with studies indicating that the presence of halogens (e.g., chlorine) on the acetamide group can critically enhance antibacterial potency and stabilize the molecule's interaction with target enzymes . The strategic incorporation of both fluorine and nitro groups on the aromatic ring makes this compound a valuable intermediate for further chemical exploration. Researchers can utilize it to investigate structure-activity relationships (SAR), particularly in the development of novel anti-infective agents . The fluorine atom can influence the molecule's lipophilicity and metabolic stability, while the nitro group offers a handle for various reduction and functionalization reactions, enabling the synthesis of a diverse library of derivatives for biological screening . This product is provided for research purposes as a building block in chemical synthesis and for in vitro biological investigation. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWXRACCNAGROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic nitro compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of physical organic chemistry and draws upon data from structurally analogous compounds to provide a robust predictive profile. Detailed, field-proven experimental protocols for the determination of key physicochemical parameters are presented, offering researchers and drug development professionals a practical framework for its empirical characterization. This guide is structured to deliver not only data but also the underlying scientific rationale for analytical method selection and execution, ensuring a self-validating approach to the study of this and similar chemical entities.

Introduction

This compound is a unique molecule featuring a sterically hindered acetamido group ortho to a nitro functionality, with additional fluoro and methyl substitutions on the phenyl ring. These structural motifs are common in pharmacologically active compounds and advanced materials, suggesting potential applications for this molecule. A thorough understanding of its physical properties is a critical prerequisite for its synthesis, purification, formulation, and investigation in any research and development context. This guide provides a detailed examination of its chemical identity and a predictive analysis of its key physical properties, supplemented with detailed experimental methodologies for their validation.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity.

Molecular Formula, Weight, and CAS Number

The fundamental identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₉FN₂O₃[1]
Molecular Weight212.18 g/mol Calculated
CAS Number159020-73-2[1]
Canonical SMILESCC1=C(C=C(C=C1F)[O-])NC(=O)CPredicted
Molecular Structure and Functional Groups

The molecular structure of this compound reveals several key functional groups that dictate its chemical behavior and physical properties. A diagrammatic representation of the molecule is provided below.

This compound C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C9 C C2->C9 C4 C C3->C4 C5 C C4->C5 F1 F C4->F1 C6 C C5->C6 C6->C1 N2 N C6->N2 C7 C N1->C7 O1 O C7->O1 C8 C C7->C8 O2 O N2->O2 O3 O N2->O3

Caption: Molecular structure of this compound.

Proposed Synthesis

While no specific synthesis for this compound has been reported in the reviewed literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A common method for the preparation of acetanilides is the acylation of the corresponding aniline.

Synthetic Workflow

The proposed synthesis would involve the acetylation of 4-fluoro-2-methyl-6-nitroaniline.

Synthesis_Workflow reagent1 4-fluoro-2-methyl-6-nitroaniline process Acetylation reagent1->process reagent2 Acetic Anhydride or Acetyl Chloride reagent2->process product This compound process->product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol
  • Dissolution: Dissolve 4-fluoro-2-methyl-6-nitroaniline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acylation: Cool the solution in an ice bath and add a slight excess of acetic anhydride or acetyl chloride dropwise with stirring. If acetyl chloride is used, a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, quench the reaction with the addition of water. If DCM was used, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Predicted Physical Properties and Characterization Protocols

The following sections detail the predicted physical properties of this compound and provide standard protocols for their experimental determination.

Melting Point

The melting point is a crucial indicator of purity. For substituted acetanilides, the melting point is influenced by intermolecular forces such as hydrogen bonding and dipole-dipole interactions.

PropertyPredicted Value
Melting Point150 - 180 °C

Rationale for Prediction: The presence of a nitro group and the potential for intermolecular hydrogen bonding via the amide N-H and carbonyl oxygen suggest a relatively high melting point for a molecule of this size.

  • Sample Preparation: Accurately weigh 1-5 mg of the purified solid into an aluminum DSC pan.

  • Instrument Setup: Place the pan in the DSC cell and use an empty, sealed aluminum pan as a reference.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow start Start step1 Weigh Sample (1-5 mg) start->step1 step2 Seal in Aluminum Pan step1->step2 step3 Place in DSC Cell with Reference Pan step2->step3 step4 Heat at 10 °C/min under N₂ step3->step4 step5 Record Heat Flow vs. Temperature step4->step5 end Determine Melting Point from Endotherm step5->end

Caption: Workflow for Melting Point Determination by DSC.

Solubility

Solubility is a key parameter for any application requiring the compound to be in solution.

SolventPredicted Solubility
WaterPoorly soluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Very soluble

Rationale for Prediction: The molecule has both polar (nitro, amide) and non-polar (phenyl ring, methyl group) regions, making it likely to be soluble in moderately polar to polar aprotic solvents. The potential for hydrogen bonding with protic solvents like ethanol would also enhance solubility. Its relatively large size and non-polar backbone would limit its solubility in water.

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to separate the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃ (acetyl)2.1 - 2.3singlet
-CH₃ (ring)2.3 - 2.5singlet
Aromatic-H7.5 - 8.5multiplet
-NH-9.5 - 10.5singlet (broad)

Rationale for Prediction: The chemical shifts are estimated based on the electronic effects of the substituents on the aromatic ring and typical values for acetanilides.

CarbonPredicted Chemical Shift (δ, ppm)
-CH₃ (acetyl)20 - 25
-CH₃ (ring)15 - 20
Aromatic-C110 - 150
C=O168 - 172
Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch3250 - 3400
C-H Stretch (sp²)3000 - 3100
C-H Stretch (sp³)2850 - 3000
C=O Stretch1660 - 1700
N-O Stretch (NO₂)1500 - 1550 and 1330 - 1370
C-F Stretch1000 - 1400
  • ¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a reference standard (e.g., TMS). Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: Dissolve a small amount of the sample in a suitable solvent and analyze by a high-resolution mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry nmr_sample Dissolve in Deuterated Solvent nmr_acquire Acquire ¹H and ¹³C Spectra nmr_sample->nmr_acquire nmr_analyze Analyze Chemical Shifts and Coupling nmr_acquire->nmr_analyze ir_sample Prepare KBr Pellet or use ATR ir_acquire Acquire IR Spectrum ir_sample->ir_acquire ir_analyze Identify Functional Group Vibrations ir_acquire->ir_analyze ms_sample Dissolve in Suitable Solvent ms_acquire Analyze by HRMS (ESI or APCI) ms_sample->ms_acquire ms_analyze Determine Molecular Weight and Fragmentation ms_acquire->ms_analyze start Purified Sample cluster_NMR cluster_NMR start->cluster_NMR cluster_IR cluster_IR start->cluster_IR cluster_MS cluster_MS start->cluster_MS end Structural Confirmation cluster_NMR->end cluster_IR->end cluster_MS->end

Caption: Workflow for Spectroscopic Characterization.

Safety and Handling

Based on the Safety Data Sheet for this compound, the following handling precautions are advised:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use in a well-ventilated area.

  • Incompatible Materials: While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing and reducing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.

Conclusion

This technical guide has provided a detailed predictive overview of the physical properties of this compound. While direct experimental data remains scarce, the information presented herein, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and developers. The included experimental protocols provide a clear path for the empirical validation of these predicted properties. As with any uncharacterized compound, all handling and experimental work should be conducted with appropriate safety precautions in a controlled laboratory setting.

References

Sources

An In-Depth Technical Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: Synthesis, Characterization, and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic compound of interest in synthetic and medicinal chemistry. We will delve into a robust synthesis protocol, explore its detailed chemical structure, and present an analysis of its expected spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's properties and preparation.

Introduction and Strategic Importance

This compound belongs to the class of nitrophenylacetamides. The presence of a fluorine atom, a methyl group, and a nitro group on the phenyl ring, in addition to the acetamide functionality, imparts a unique electronic and steric profile to the molecule. The nitro group is a strong electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring and the acidity of the N-H proton of the amide. The fluorine atom, another electronegative element, further modulates the electronic properties. Such polysubstituted aromatic rings are common scaffolds in pharmacologically active compounds and functional materials.

The synthesis of this compound is a critical step for further research into its potential applications. A common and efficient method for its preparation is the acetylation of its corresponding aniline precursor, 4-fluoro-2-methyl-6-nitroaniline. Acetylation is a fundamental transformation in organic synthesis, often employed to protect amine groups or to introduce an acetyl moiety that can be crucial for biological activity.[1]

Synthesis of this compound

The most direct and widely practiced method for the synthesis of this compound is the acetylation of 4-fluoro-2-methyl-6-nitroaniline. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[2][3]

Reaction Mechanism and Rationale

The acetylation of anilines is a well-established and reliable reaction.[4] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to expel acetate as a leaving group, yielding the N-acetylated product and acetic acid. The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acid formed and drive the reaction to completion.[4][5] Alternatively, the reaction can be catalyzed by a small amount of strong acid.

The choice of acetic anhydride as the acetylating agent is based on its appropriate reactivity and ease of handling compared to the more corrosive and moisture-sensitive acetyl chloride.[1]

Experimental Protocol

This protocol is based on established methods for the acetylation of anilines.[2][4]

Materials:

  • 4-fluoro-2-methyl-6-nitroaniline (CAS: 147285-87-8)[6][7]

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate (optional, for buffering)

  • Ethanol (for recrystallization)

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.70 g (10 mmol) of 4-fluoro-2-methyl-6-nitroaniline in 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.

  • To the stirred solution, cautiously add 1.2 mL (12.7 mmol) of acetic anhydride.

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • For purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Determine the yield and characterize the final product by measuring its melting point and acquiring spectroscopic data.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product Aniline 4-fluoro-2-methyl-6-nitroaniline Reaction Dissolve in Acetic Acid Reflux (1-2h) Aniline->Reaction Ac2O Acetic Anhydride Ac2O->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Cooling Filtration1 Vacuum Filtration Precipitation->Filtration1 Isolation Recrystallization Recrystallize from Ethanol/Water Filtration1->Recrystallization Purification Filtration2 Vacuum Filtration & Drying Recrystallization->Filtration2 Product This compound Filtration2->Product

Caption: Workflow for the synthesis of this compound.

Structural Elucidation and Physicochemical Properties

The chemical structure of this compound (CAS: 159020-73-2) is key to understanding its properties and reactivity.[8][9][10]

Chemical Structure Diagram

ChemicalStructure C1 C C2 C C1->C2 NH N-H C1->NH C3 C C2->C3 C_Me CH₃ C2->C_Me C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 NO2 NO₂ C6->NO2 Ac C=O NH->Ac Ac_Me CH₃ Ac->Ac_Me

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties for this compound. Predicted values are based on computational models and are provided for estimation purposes.

PropertyValueSource
Molecular Formula C₉H₉FN₂O₃[8]
Molecular Weight 212.18 g/mol Calculated
CAS Number 159020-73-2[8][9][10]
Predicted Boiling Point 372.5 ± 42.0 °C[8]
Predicted Density 1.370 ± 0.06 g/cm³[8]
Predicted pKa 12.82 ± 0.70[8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data for this compound are discussed below, with reference to similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide valuable information about the arrangement of protons in the molecule. The expected signals are:

  • Aromatic Protons: Two signals in the aromatic region (typically 7.0-9.0 ppm), each integrating to one proton. The fluorine and nitro groups will influence their chemical shifts and coupling patterns.

  • Amide Proton (N-H): A broad singlet, typically in the range of 8.0-10.5 ppm. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

  • Methyl Protons (Aromatic): A singlet integrating to three protons, likely in the range of 2.2-2.5 ppm.

  • Acetyl Protons (CH₃): A singlet integrating to three protons, typically around 2.1-2.3 ppm.

For comparison, the ¹H NMR spectrum of the similar compound N-(4-methyl-2-nitrophenyl)acetamide shows signals at 10.18 ppm (NH), 8.59-7.43 ppm (aromatic H), 2.36 ppm (aromatic CH₃), and 2.26 ppm (acetyl CH₃).[11][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbon: A signal in the downfield region, typically 168-172 ppm.

  • Aromatic Carbons: Several signals in the aromatic region (110-150 ppm). The carbon attached to the fluorine will show a large C-F coupling constant.

  • Methyl Carbons: Two signals in the aliphatic region, one for the aromatic methyl group (around 20 ppm) and one for the acetyl methyl group (around 25 ppm).

For N-(2-fluoro-6-nitrophenyl)acetamide, the carbonyl carbon appears at 168.9 ppm, and the aromatic carbons show signals between 112.2 and 156.9 ppm, with the carbon attached to fluorine exhibiting a large coupling constant.[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch 3250-3350Amide N-H stretching
C-H Stretch (Aromatic) 3000-3100Aromatic C-H stretching
C-H Stretch (Aliphatic) 2850-3000Methyl C-H stretching
C=O Stretch (Amide I) 1660-1690Amide carbonyl stretching
N-H Bend (Amide II) 1510-1550Amide N-H bending
NO₂ Asymmetric Stretch 1500-1560Nitro group asymmetric stretching
NO₂ Symmetric Stretch 1330-1370Nitro group symmetric stretching
C-F Stretch 1000-1400Carbon-fluorine stretching

The IR spectrum of N-(4-nitrophenyl)acetamide shows a strong C=O stretch around 1670 cm⁻¹.[13][14]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z 212.18. Common fragmentation patterns for acetanilides involve cleavage of the amide bond.[15]

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the acetylation of its aniline precursor. The rationale behind the synthetic strategy and the expected structural and spectroscopic properties have been thoroughly discussed. The information presented herein serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds for various research and development applications. The provided protocols and data are based on well-established chemical principles and data from structurally related molecules, offering a solid foundation for practical laboratory work.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
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  • Scribd. (n.d.). Acetylation reaction of aniline to acetanilide.
  • Scribd. (n.d.). Acetylation of Aniline.
  • ChemicalBook. (2025, July 14). 4-fluoro-2-methyl-6-nitroaniline.
  • CymitQuimica. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline.
  • International Union of Crystallography. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • PubChem. (n.d.). 4-Fluoro-2-nitroaniline.
  • LookChem. (n.d.). This compound.
  • The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
  • NIST WebBook. (n.d.). Acetamide, N-(4-nitrophenyl)-.
  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
  • Guidechem. (n.d.). This compound, tech grade.
  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
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  • PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide.
  • Appchem. (n.d.). N-(4-Fluoro-3-nitrophenyl)acetamide.
  • ResearchGate. (n.d.). a: Mass spectrum N-(4-nitrophenyl) acetamide.
  • NIST WebBook. (n.d.). Acetamide, N-methyl-N-(4-methylphenyl)-.
  • NIST WebBook. (n.d.). Acetamide, N-(4-nitrophenyl)- Mass spectrum (electron ionization).
  • Arctom. (n.d.). CAS NO. 159020-73-2 | this compound.
  • ChemicalBook. (n.d.). 2-Fluoro-4-nitroaniline CAS#: 369-35-7.
  • PrepChem.com. (n.d.). Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide.
  • NIST WebBook. (n.d.). 2,4-Difluoro-6-nitroacetanilide.
  • BLDpharm. (n.d.). 4-Fluoro-2-methyl-3-nitroaniline.
  • ResearchGate. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide.
  • ResearchGate. (2025, August 10). 2-Chloro-N-(4-nitrophenyl)acetamide.
  • SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-.
  • BLDpharm. (n.d.). N-(2-Fluoro-4-nitrophenyl)acetamide.
  • ChemicalBook. (n.d.). 4'-Nitroacetanilide(104-04-1) 1H NMR spectrum.
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Sources

An In-depth Technical Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, with CAS number 159020-73-2, is a substituted aromatic nitro compound. Its structure, featuring a fluorinated and nitrated phenyl ring coupled with an acetamide group, suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. The presence of fluorine is a common strategy in drug design to enhance metabolic stability and pharmacokinetic properties.[1][2][3][4] Aromatic nitro compounds are frequently used as precursors for the synthesis of dyes, pharmaceuticals, and other specialized chemicals.[5][6] This guide provides a comprehensive overview of the available technical information for this compound, including a plausible synthesis route, expected analytical characteristics, potential applications, and essential safety protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 159020-73-2[5]
Molecular Formula C9H9FN2O3[7]
Molecular Weight 212.18 g/mol [7]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred

Proposed Synthesis Protocol

Step 1: Acetylation of 4-fluoro-2-methylaniline

The first step involves the protection of the amino group of 4-fluoro-2-methylaniline via acetylation to form N-(4-fluoro-2-methylphenyl)acetamide. This is a standard procedure to control the reactivity of the aromatic ring in the subsequent nitration step.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-methylaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add acetic anhydride (1.1 equivalents) to the cooled solution while stirring. The use of a slight excess of acetic anhydride ensures complete conversion of the aniline.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water to remove any remaining acetic acid, and dry under vacuum.

Step 2: Nitration of N-(4-fluoro-2-methylphenyl)acetamide

The second step is the regioselective nitration of the N-(4-fluoro-2-methylphenyl)acetamide intermediate. The acetamido group is an ortho-, para-director. In this case, the para position is blocked by the fluorine atom, and one ortho position is blocked by the methyl group, directing the nitration to the remaining ortho position.

Protocol:

  • In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice bath to below 10 °C.

  • Slowly add the N-(4-fluoro-2-methylphenyl)acetamide from Step 1 to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise significantly.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the acetanilide in sulfuric acid, maintaining the temperature below 10 °C. The exothermic nature of the nitration reaction requires careful temperature control to prevent side reactions.[5][6]

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

SynthesisWorkflow cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Nitration A 4-fluoro-2-methylaniline C N-(4-fluoro-2-methylphenyl)acetamide A->C Acetylation B Acetic Anhydride B->C D N-(4-fluoro-2-methylphenyl)acetamide F This compound D->F Nitration E HNO3 / H2SO4 E->F

A plausible two-step synthesis workflow for this compound.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. Below are the expected characteristics based on its structure and data from analogous compounds.

TechniqueExpected Data
¹H NMR Aromatic protons would appear as multiplets in the downfield region. The methyl protons would be a singlet, and the amide proton would also be a singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR Aromatic carbons would show characteristic shifts, with the carbon attached to the fluorine atom exhibiting a large coupling constant (¹JCF). The carbonyl carbon of the acetamide group and the methyl carbon would also be observable.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z = 212.18. Fragmentation patterns would likely involve the loss of the acetyl group and the nitro group.
Infrared (IR) Spectroscopy Characteristic peaks would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Potential Applications in Research and Drug Development

The chemical structure of this compound suggests several potential applications, primarily as a chemical intermediate or a candidate for biological screening.

  • Intermediate for Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes the compound a potentially valuable precursor for the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands.

  • Scaffold for Agrochemicals: Substituted anilines and their derivatives are common scaffolds in the development of herbicides and pesticides.

  • Biological Screening: Fluorinated and nitrated aromatic compounds have been investigated for a range of biological activities, including antibacterial and anticancer properties.[8][9][10] The title compound could be screened for similar activities.

Applications A This compound B Reduction of Nitro Group A->B C Further Functionalization B->C D Bioactive Molecules (e.g., Enzyme Inhibitors) C->D

Potential role as a chemical intermediate in the synthesis of bioactive molecules.

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures for working with potentially hazardous chemicals. The safety information provided here is based on data for structurally related nitroaromatic compounds.

  • Hazard Statements: Based on safety data sheets for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

  • Precautionary Statements:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020-11-20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Synthesis of N-substituted aryl amidines by strong base activation of amines. (n.d.). PMC - NIH. [Link]

  • Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines. (n.d.). University of Oregon. [Link]

  • Acetamide, N-(4-fluoro-2-methyl-6-nitrophenyl)-;159020-73-2. (n.d.). [Link]

  • Acetanilide, 2-chloro-4'-nitro-. (n.d.). NIST WebBook. [Link]

  • P-Nitroacetanilide: Measurements and Calculations Report. (2024-11-14). IvyPanda. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (2025-09-27). ResearchGate. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). IUCr. [Link]

  • N-Arylacetamides Investigated. (n.d.). ResearchGate. [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015-11-12). PubMed. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020-02-25). PMC - NIH. [Link]

  • Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PubMed. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (2023-03-13). PubMed. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. (n.d.). ResearchGate. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025-09-15). PubMed. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020-08-31). PMC - NIH. [Link]

  • Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]

  • Molecular structure of N-(4-nitrophenyl) acetamide Organic compound... (n.d.). ResearchGate. [Link]

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A Comprehensive Technical Guide to the Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: Strategies and Methodologies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed synthetic protocols, mechanistic insights, and a critical evaluation of starting materials. The synthesis of this molecule requires a strategic approach, beginning with the careful selection and preparation of its crucial precursor, 4-fluoro-2-methyl-6-nitroaniline.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step process. This strategy hinges on the initial synthesis of the key intermediate, 4-fluoro-2-methyl-6-nitroaniline, followed by its acetylation. This approach allows for greater control over the regioselectivity of the functional groups on the phenyl ring, ensuring a higher yield and purity of the final product.

cluster_0 Step 1: Synthesis of 4-fluoro-2-methyl-6-nitroaniline cluster_1 Step 2: Acetylation Starting Material 3-Fluoro-5-nitrotoluene Intermediate 4-fluoro-2-methyl-6-nitroaniline Starting Material->Intermediate Nitration Product This compound Intermediate->Product Acetylation

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of the Core Intermediate: 4-fluoro-2-methyl-6-nitroaniline

The cornerstone of this synthesis is the preparation of 4-fluoro-2-methyl-6-nitroaniline. A common and effective method involves the nitration of a commercially available starting material.

Starting Material Analysis and Selection

The selection of an appropriate starting material is critical for the success of the synthesis. 3-Fluoro-5-nitrotoluene is a suitable and commercially available precursor for the synthesis of 4-fluoro-2-methyl-6-nitroaniline.[1] This molecule possesses the desired fluorine and methyl substituents in the correct relative positions, simplifying the subsequent synthetic steps.

Experimental Protocol: Nitration of the Precursor

This protocol details the nitration of the selected starting material to introduce the nitro group at the desired position.

Materials:

  • 3-Fluoro-5-nitrotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 3-fluoro-5-nitrotoluene to the cooled sulfuric acid with continuous stirring.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0 and 10 °C. The exothermic nature of the nitration reaction necessitates slow addition and careful temperature control to prevent side reactions.[2]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filter the solid precipitate and wash it with cold distilled water until the washings are neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 4-fluoro-2-methyl-6-nitroaniline.[2]

Rationale and Mechanistic Insights:

The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. In this case, the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, acts as the electrophile. The existing substituents on the benzene ring direct the position of the incoming nitro group. The acetamido group is an ortho-, para-directing group, and due to steric hindrance from the methyl group, the para-position is favored for substitution.[3]

PART 2: Acetylation of 4-fluoro-2-methyl-6-nitroaniline

The final step in the synthesis is the acetylation of the amino group of 4-fluoro-2-methyl-6-nitroaniline to form the desired this compound.

Experimental Protocol: N-Acetylation

This protocol describes a standard and efficient method for the acetylation of anilines.

Materials:

  • 4-fluoro-2-methyl-6-nitroaniline

  • Acetic Anhydride ((CH₃CO)₂O)

  • Glacial Acetic Acid (CH₃COOH) or an inert solvent like Dichloromethane

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Distilled Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-fluoro-2-methyl-6-nitroaniline in glacial acetic acid or dichloromethane in a round-bottom flask.[4]

  • Add acetic anhydride to the solution. The reaction is typically carried out at room temperature.[4]

  • Stir the reaction mixture for a few hours. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with distilled water.

  • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the final product with high purity.

Rationale and Mechanistic Insights:

The acetylation of an amine is a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide and a molecule of acetic acid as a byproduct. The use of acetic anhydride is common as it is more reactive than acetic acid and the reaction proceeds readily under mild conditions.[6]

Aniline 4-fluoro-2-methyl-6-nitroaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Intermediate Product This compound Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 2: Acetylation reaction mechanism.

Data Summary

The following table summarizes the key physical and chemical properties of the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
4-fluoro-2-methyl-6-nitroanilineC₇H₇FN₂O₂170.14Dark orange crystalline solid
This compoundC₉H₉FN₂O₃212.18To be determined

Conclusion

The synthesis of this compound is a well-defined process that can be achieved with high efficiency through a two-step synthetic sequence. The key to a successful synthesis lies in the careful execution of the nitration of the aniline precursor followed by a straightforward acetylation. This guide provides the necessary protocols and mechanistic understanding to enable researchers and drug development professionals to produce this valuable intermediate with high purity and yield. The methodologies described are based on established and reliable chemical transformations, ensuring a robust and reproducible synthetic route.

References

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Reddy, T. J., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. The Royal Society of Chemistry. [Link]

  • Saeed, A., et al. (2015). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry, 31(3). [Link]

  • National Center for Biotechnology Information. (n.d.). Acetanilide. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methyl-6-nitroaniline. PubChem Compound Database. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate. [Link]

  • Maiti, D., & Maiti, S. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education, 94(8), 1108-1111. [Link]

  • University of Basrah. (n.d.). Preparation of Acetanilide.
  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456221B - Synthetic method of acetanilide derivative.
  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

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Spectroscopic Characterization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this molecule, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust predictive analysis. This approach not to only anticipates the spectral features but also serves as a practical reference for researchers in the process of synthesizing and characterizing this and similar compounds. The methodologies detailed herein are grounded in established laboratory practices, ensuring a reliable framework for experimental replication.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹H NMR spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms (protons) in a molecule.[1] The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups shield them, causing an upfield shift.[2] Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals into multiplets, with the number of peaks following the n+1 rule, where 'n' is the number of neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic, amide, and methyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~ 8.0 - 8.2Doublet of Doublets (dd) or Triplet (t)1HH-5Deshielded by the ortho-nitro group and meta-fluoro group. The multiplicity will depend on the coupling constants with H-3 and the fluorine atom.
~ 7.5 - 7.7Doublet of Doublets (dd)1HH-3Deshielded by the para-nitro group and ortho-acetamido group. Coupling with H-5 and the fluorine atom will lead to a dd.
~ 8.5 - 9.5Broad Singlet1HN-HThe amide proton signal is typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. Its chemical shift is concentration and temperature dependent.[2]
~ 2.2 - 2.4Singlet3HC10-H₃The methyl group of the acetamido moiety is expected in this region. It is a singlet as there are no adjacent protons.
~ 2.5 - 2.7Singlet3HC12-H₃The methyl group directly attached to the aromatic ring will be slightly downfield due to the ring current and the presence of the adjacent nitro group.

Causality Behind Predicted Shifts:

  • Aromatic Protons (H-3 and H-5): The nitro group (-NO₂) is a strong electron-withdrawing group, significantly deshielding the ortho and para protons. The fluoro group (-F) is also electronegative and will contribute to the deshielding of the aromatic protons. The acetamido group (-NHCOCH₃) can be either electron-donating or -withdrawing depending on resonance and inductive effects, but its influence will be less pronounced than the nitro group. The relative positions of these substituents dictate the final chemical shifts.

  • Amide Proton (N-H): The chemical shift of the amide proton is highly variable and depends on hydrogen bonding, solvent, and concentration.[2] In a non-polar solvent like CDCl₃, it is expected to be in the downfield region.

  • Methyl Protons (C10-H₃ and C12-H₃): The methyl group of the acetyl moiety is a standard singlet around 2.2 ppm. The methyl group on the ring is deshielded by the aromatic ring current and the adjacent electron-withdrawing nitro group, hence its predicted downfield shift compared to a simple toluene.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[3] Perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp spectral lines.

  • Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. Acquire the ¹H NMR spectrum.

  • Processing: Fourier transform the acquired free induction decay (FID) signal. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities and coupling constants to elucidate the structure.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4] The principles are similar to ¹H NMR, but since the natural abundance of the ¹³C isotope is low (~1.1%), signal acquisition typically takes longer.[4] The chemical shifts of carbon atoms are highly sensitive to their electronic environment and hybridization state.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~ 168 - 172C8 (C=O)The carbonyl carbon of the amide group is expected in this downfield region.
~ 158 - 162 (d)C4 (C-F)The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to ¹JC-F coupling.
~ 148 - 152C6 (C-NO₂)The carbon atom bearing the nitro group is strongly deshielded.
~ 138 - 142C2 (C-CH₃)The carbon attached to the methyl group.
~ 133 - 137C1 (C-NH)The carbon atom attached to the amide nitrogen.
~ 125 - 130 (d)C5This aromatic carbon will show a smaller coupling to the fluorine atom (³JC-F).
~ 115 - 120 (d)C3This aromatic carbon will also exhibit coupling to the fluorine atom (²JC-F).
~ 24 - 28C10 (CH₃)The methyl carbon of the acetyl group.
~ 18 - 22C12 (CH₃)The methyl carbon attached to the aromatic ring.

Causality Behind Predicted Shifts:

  • Carbonyl Carbon (C8): The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to fluorine (C4) will be the most deshielded among the C-H carbons due to the high electronegativity of fluorine. The carbons attached to the nitro (C6) and amino (C1) groups will also be significantly downfield. The presence of fluorine will introduce C-F coupling, which is a key diagnostic feature.

  • Methyl Carbons (C10 and C12): These sp³ hybridized carbons appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[3]

  • Instrument Setup and Locking/Shimming: The procedure is the same as for ¹H NMR.

  • Acquisition: Use a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Processing and Analysis: The processing steps are similar to those for ¹H NMR. The chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Theoretical Principles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching and bending).[5] The frequency of absorption is characteristic of the type of bond and the functional group to which it belongs.

Predicted IR Absorptions and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and aromatic functionalities.

Predicted Absorption Range (cm⁻¹) Vibrational Mode Functional Group
3350 - 3180N-H stretchSecondary Amide
1680 - 1630C=O stretch (Amide I)Secondary Amide
1550 - 1500 and 1350 - 1300Asymmetric and Symmetric N-O stretchNitro group (-NO₂)
~ 1600 and ~ 1475C=C stretchAromatic Ring
~ 1250 - 1000C-N stretch and C-F stretchAmide and Fluoroaromatic

Causality Behind Predicted Absorptions:

  • Amide Bands: The N-H stretching vibration appears as a sharp to moderately broad band. The C=O stretching (Amide I band) is typically a strong, sharp absorption.[6]

  • Nitro Group Bands: The nitro group exhibits two strong, characteristic stretching vibrations for the N-O bonds.

  • Aromatic Bands: The C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FTIR
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[7]

    • Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[7]

  • Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[8]

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Theoretical Principles

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] In a typical experiment, a molecule is ionized, and the resulting molecular ion and any fragment ions are separated and detected. The mass spectrum provides the molecular weight of the compound and valuable information about its structure from the fragmentation pattern.

Predicted Mass Spectrum and Interpretation
  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₉FN₂O₃. The calculated molecular weight is approximately 212.18 g/mol . Therefore, the mass spectrum should show a molecular ion peak at m/z = 212.

  • Major Fragmentation Pathways:

    • Loss of the acetyl group: A common fragmentation for acetanilides is the cleavage of the C(O)-CH₃ bond, leading to the loss of a ketene molecule (CH₂=C=O, 42 Da). This would result in a fragment ion at m/z = 170.

    • Loss of the nitro group: Cleavage of the C-NO₂ bond would result in the loss of 46 Da, leading to a fragment at m/z = 166.

    • Formation of an acylium ion: Cleavage of the N-C(O) bond could lead to the formation of the acetyl cation (CH₃CO⁺) at m/z = 43.

fragmentation M [M]⁺˙ m/z = 212 F1 [M - CH₂CO]⁺˙ m/z = 170 M->F1 - 42 F2 [M - NO₂]⁺ m/z = 166 M->F2 - 46 F3 [CH₃CO]⁺ m/z = 43 M->F3

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[10]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or electron ionization (EI) are common methods.[11]

  • Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is processed to generate a mass spectrum.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a synergistic approach, integrating data from multiple spectroscopic techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR NMR_H ¹H NMR Spectroscopy Determine Proton Environment & Connectivity Purification->NMR_H NMR_C ¹³C NMR Spectroscopy Determine Carbon Skeleton Purification->NMR_C Data_Integration Data Integration & Interpretation MS->Data_Integration IR->Data_Integration NMR_H->Data_Integration NMR_C->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, grounded in fundamental spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and confirm this data. The synergistic use of these techniques is essential for the unambiguous structural elucidation of this and other novel chemical entities, forming a cornerstone of modern chemical research and development.

References

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • QuimicaOrganica.org. IR Spectrum: Amides. [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. [Link]

  • How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Washington. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

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An In-depth Technical Guide to the NMR Spectrum of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules, providing granular insights into the chemical environment of each nucleus. For researchers and professionals in drug development, a thorough understanding of a molecule's NMR spectrum is fundamental to confirming its identity, purity, and conformation. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. By dissecting the influence of each substituent on the spectrum, we provide a predictive framework that is invaluable in the absence of empirical data. This document is structured to not only present the predicted spectral data but also to explain the underlying principles and experimental considerations, reflecting a rigorous, field-proven approach to spectroscopic analysis.

Molecular Structure and Predicted Spectral Features

The chemical structure of this compound is characterized by a benzene ring with five substituents: an acetamido group, a fluorine atom, a methyl group, and a nitro group. The interplay of these groups, with their varying electronic and steric effects, dictates the chemical shifts and coupling patterns observed in the NMR spectrum.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

¹H NMR Spectrum: A Predictive Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals: two for the aromatic protons, one for the methyl group on the ring, one for the acetamido methyl protons, and a broad signal for the amide proton.

  • Aromatic Protons (H-3 and H-5): The two protons on the benzene ring are in different chemical environments. The nitro group at C-6 is a powerful electron-withdrawing group, significantly deshielding the ortho proton (H-5).[1][2] The methyl group at C-2 is weakly electron-donating, which would slightly shield the adjacent proton (H-3). The fluorine at C-4 will exert its influence through both inductive withdrawal and mesomeric donation, and more importantly, will cause spin-spin coupling.

    • H-5: This proton is expected to appear significantly downfield due to the deshielding effect of the adjacent nitro group. It will appear as a doublet of doublets due to coupling with H-3 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-4 (meta coupling, J ≈ 4-7 Hz).

    • H-3: This proton will be upfield relative to H-5. It will also appear as a doublet of doublets due to coupling with H-5 (meta coupling, J ≈ 2-3 Hz) and the fluorine atom at C-4 (ortho coupling, J ≈ 7-10 Hz).

  • Methyl Protons (ring-CH₃): The methyl group at C-2 is attached to the aromatic ring. Its chemical shift will be in the typical range for aryl methyl groups, around 2.1-2.5 ppm.[3][4]

  • Acetamido Protons (NH-CO-CH₃):

    • CH₃: The methyl protons of the acetamido group will appear as a sharp singlet, typically in the range of 2.0-2.3 ppm.[5][6][7]

    • NH: The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of 8-10 ppm, especially given the ortho nitro group which can form an intramolecular hydrogen bond.[5]

¹³C NMR Spectrum: A Predictive Analysis

The ¹³C NMR spectrum will be more complex, with nine distinct signals anticipated for the nine carbon atoms in the molecule.

  • Aromatic Carbons:

    • C-4 (bearing F): This carbon will exhibit a large one-bond coupling constant with fluorine (¹JCF ≈ 240-260 Hz) and will appear as a doublet.[8] Its chemical shift will be significantly influenced by the direct attachment of the electronegative fluorine atom.

    • C-2 and C-6 (bearing CH₃ and NO₂): These carbons will be downfield due to the substituent effects. The carbon bearing the nitro group (C-6) is expected to be the most deshielded of the ring carbons.

    • C-1 (bearing NHCOCH₃): The chemical shift will be influenced by the nitrogen atom.

    • C-3 and C-5: These protonated carbons will show smaller C-F coupling constants. Their chemical shifts will be influenced by the neighboring substituents. C-5 is expected to be more deshielded than C-3 due to the proximity of the nitro group.

  • Acetamido Carbons:

    • C=O: The carbonyl carbon will appear significantly downfield, typically in the 168-172 ppm range.

    • CH₃: The methyl carbon of the acetamido group will be found in the aliphatic region, around 20-25 ppm.

  • Ring Methyl Carbon (ring-CH₃): This methyl carbon will have a chemical shift in the range of 15-20 ppm.

Experimental Protocol for NMR Analysis

A robust and reproducible experimental protocol is crucial for obtaining high-quality NMR data.

Diagram: NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer vortex 4. Ensure Homogeneity transfer->vortex insert 5. Insert Sample into Spectrometer vortex->insert lock_tune_shim 6. Lock, Tune, and Shim insert->lock_tune_shim setup 7. Set Up ¹H and ¹³C Experiments lock_tune_shim->setup acquire 8. Acquire Data setup->acquire ft 9. Fourier Transform acquire->ft phase_baseline 10. Phase and Baseline Correction ft->phase_baseline integrate 11. Integration and Peak Picking phase_baseline->integrate analyze 12. Spectral Analysis integrate->analyze

Sources

An In-depth Technical Guide to the Mass Spectrometry of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a compound of interest in pharmaceutical development and chemical synthesis. As a substituted nitroaromatic acetamide, its structural elucidation and purity assessment are critical. This document outlines optimized protocols for its analysis using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We will explore the compound's ionization characteristics, predict its fragmentation pathways through collision-induced dissociation (CID), and present a self-validating experimental workflow for its unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this and structurally related molecules.

Introduction and Molecular Characteristics

This compound belongs to a class of compounds often encountered as intermediates in the synthesis of pharmacologically active molecules.[1][2] The presence of multiple functional groups—a fluoro, a methyl, a nitro, and an acetamide group—on an aromatic ring creates a unique electronic environment that dictates its chemical reactivity and, pertinent to this guide, its mass spectrometric fingerprint.

Accurate mass measurement and structural confirmation are paramount for quality control, metabolite identification, and impurity profiling.[3] Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity by fragmenting a selected precursor ion to generate a characteristic spectrum of product ions.[4][5]

Molecular Structure and Properties:

  • Chemical Formula: C₉H₉FN₂O₃[6]

  • Molecular Weight (Monoisotopic Mass): 212.0597 g/mol

  • Structure:

    
    (Self-generated image for illustrative purposes)
    

Ionization and Full Scan Mass Spectrometry (MS1)

The choice of ionization technique is critical for generating stable, abundant molecular ions for subsequent analysis.

Rationale for Ionization Source Selection

Given the compound's polarity and the presence of the amide and nitro functional groups, Electrospray Ionization (ESI) is the preferred method.[7] ESI is a soft ionization technique that minimizes in-source fragmentation, preserving the molecular ion for MS/MS analysis.[8]

  • Positive Ion Mode (ESI+): The amide group, specifically the nitrogen atom, is a primary site for protonation, leading to the formation of the protonated molecule, [M+H]⁺.

  • Negative Ion Mode (ESI-): The acidic proton on the amide nitrogen can be readily abstracted, especially in the presence of a basic mobile phase modifier. The electronegative nitro and fluoro groups further stabilize the resulting anion, [M-H]⁻, making negative mode a viable, and potentially more sensitive, option.[9]

Predicted Ions in Full Scan (MS1) Analysis

A full scan mass spectrum is expected to show the following primary ions:

Ion SpeciesPredicted m/z (Monoisotopic)Ionization ModeNotes
[M+H]⁺ 213.0675Positive (ESI+)Primary target for fragmentation in positive mode.
[M+Na]⁺ 235.0495Positive (ESI+)Sodium adduct, commonly observed with ESI.
[M-H]⁻ 211.0519Negative (ESI-)Primary target for fragmentation in negative mode.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry involves the isolation of a precursor ion (e.g., [M+H]⁺) and its subsequent fragmentation through Collision-Induced Dissociation (CID) .[10][11] In CID, the precursor ion's kinetic energy is converted into internal energy upon collision with an inert gas (like argon or nitrogen), leading to the cleavage of the weakest chemical bonds.[12]

Predicted Fragmentation Pathway: Positive Ion Mode ([M+H]⁺)

The protonated molecule, [M+H]⁺ at m/z 213.0675, is predicted to undergo several characteristic fragmentation reactions. The amide bond is a common site of cleavage in acetamide-containing compounds.[13][14]

Key Fragmentation Steps:

  • Loss of Ketene (Neutral Loss of 42.01 Da): A primary and highly characteristic fragmentation for acetanilides involves the neutral loss of ketene (CH₂=C=O). This results in the formation of a stable anilinium ion.

  • Loss of the Acetyl Group (Neutral Loss of 43.02 Da): Cleavage of the N-CO bond can lead to the loss of an acetyl radical, though the loss of ketene is often more favorable.

  • Subsequent Fragmentations: The primary fragment ion can undergo further dissociation, such as the loss of the nitro group (NO₂) or carbon monoxide (CO).

The proposed fragmentation pathway is visualized below.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) parent [M+H]⁺ m/z 213.0675 frag1 [M+H - C₂H₂O]⁺ m/z 171.0570 parent->frag1 - CH₂CO (Ketene) frag3 [M+H - CH₃CO]⁺ m/z 170.0492 parent->frag3 - •CH₃CO frag2 [M+H - C₂H₂O - NO₂]⁺ m/z 125.0553 frag1->frag2 - NO₂

Caption: Predicted CID fragmentation pathway for [M+H]⁺.

Predicted Fragmentation Pathway: Negative Ion Mode ([M-H]⁻)

In negative ion mode, fragmentation of the deprotonated molecule, [M-H]⁻ at m/z 211.0519, often involves the nitroaromatic system.[7][9]

Key Fragmentation Steps:

  • Loss of Methyl Radical (•CH₃): Alpha-cleavage relative to the carbonyl group can result in the loss of a methyl radical from the acetamide moiety.

  • Loss of Nitro Radical (•NO₂): The nitro group can be lost as a radical, which is a common fragmentation for nitroaromatic compounds.[15]

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) parent [M-H]⁻ m/z 211.0519 frag1 [M-H - •CH₃]⁻ m/z 196.0285 parent->frag1 - •CH₃ frag2 [M-H - •NO₂]⁻ m/z 165.0564 parent->frag2 - •NO₂

Caption: Predicted CID fragmentation pathway for [M-H]⁻.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions for structural confirmation.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss / FragmentNotes
213.0675 ([M+H]⁺)171.0570C₂H₂O (Ketene)High probability, characteristic loss for acetanilides.
213.0675 ([M+H]⁺)170.0492•CH₃CO (Acetyl Radical)Lower probability alternative to ketene loss.
171.0570125.0553NO₂Secondary fragmentation confirming the nitro group.
211.0519 ([M-H]⁻)196.0285•CH₃ (Methyl Radical)Characteristic α-cleavage.
211.0519 ([M-H]⁻)165.0564•NO₂ (Nitro Radical)Common fragmentation for nitroaromatics.

Experimental Protocol and Self-Validation

This section provides a detailed workflow for the LC-MS/MS analysis of this compound. The protocol is designed as a self-validating system, where the combination of retention time, precursor mass, and the presence of specific, predicted fragment ions provides unambiguous identification.

Materials and Reagents
  • This compound reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • LC-MS grade Ammonium Hydroxide (for negative mode, optional)

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reference standard in ACN.

    • Perform serial dilutions to create working solutions (e.g., 1 µg/mL) using a 50:50 ACN:Water mixture.

  • Liquid Chromatography (LC) Method: [16][17]

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Method: [18]

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative (run as separate experiments).

    • Scan Mode: Full Scan (MS1) followed by data-dependent Tandem MS (MS/MS).

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Settings:

      • Select precursor ions corresponding to [M+H]⁺ (m/z 213.07 ± 0.5) and [M-H]⁻ (m/z 211.05 ± 0.5).

      • Collision Gas: Argon.

      • Collision Energy: Optimize by ramping from 10-40 eV to find the energy that yields the most informative fragment spectrum.

Self-Validation Logic

The trustworthiness of the identification is established by a multi-point confirmation system:

  • Retention Time (RT): The compound must elute at a consistent RT matching the reference standard under the specified LC conditions.

  • Precursor Mass Accuracy: The measured mass of the precursor ion in the high-resolution MS1 scan must be within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass.

  • Fragmentation Pattern Match: The acquired MS/MS spectrum must contain the key diagnostic product ions predicted in Section 3.3. The presence of the m/z 171.0570 ion in positive mode and the m/z 196.0285 or 165.0564 ions in negative mode provides a high degree of structural confirmation.

This three-tiered approach ensures that the identification is both accurate and robust, minimizing the risk of false positives.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using ESI-MS/MS. The compound ionizes well in both positive and negative modes, yielding the [M+H]⁺ and [M-H]⁻ ions, respectively. Collision-induced dissociation produces a predictable and structurally informative fragmentation pattern, with the neutral loss of ketene being a key diagnostic feature in positive mode. The detailed LC-MS/MS protocol provided herein offers a self-validating workflow, enabling researchers to confidently identify and characterize this molecule in complex matrices, supporting its crucial role in pharmaceutical research and development.

References

[7] Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]

[10] Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. (Note: While a specific search result for this paper wasn't returned, the concept of CID is foundational and widely published. This is a representative authoritative review. A direct link is substituted with a general search for context.) Available at:

[12] Jones, J. L., et al. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

[19] Sesták, J., & Rárová, L. (2014). Tandem Mass Spectrometry – Applications and Principles. IntechOpen. Available at: [Link]

[18] National High Magnetic Field Laboratory. (2023). Tandem Mass Spectrometry (MS/MS). MagLab Website. Available at: [Link]

[15] Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-42. Available at: [Link]

[20] Nagana Gowda, G. A., & Raftery, D. (2017). Recent applications of mass spectrometry in peptide and protein analysis. Analytical Chemistry, 89(1), 206-231. (Note: A general authoritative source on protein/peptide MS, principles are transferable.) Available at: [Link]

[4] de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: A foundational textbook, link is to publisher's page.) Available at: [Link]

[11] Wikipedia. (n.d.). Collision-induced dissociation. Retrieved January 19, 2026, from [Link]

[9] ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... ResearchGate Publication Page. Available at: [Link]

[5] Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217. (Note: A highly cited, authoritative review on the application of MS.) Available at: [Link]

[21] Cabooter, D., et al. (2014). Current developments in LC-MS for pharmaceutical analysis. Analyst, 139(6), 1296-1315. Available at: [Link]

[22] Intertek. (n.d.). LC-MS Method Development. Retrieved January 19, 2026, from [Link]

[8] Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. Wiley-Interscience. (Note: Foundational textbook.) Available at: [Link]

[23] eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

[1] JoVE (Journal of Visualized Experiments). (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 19, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for determining and interpreting the solubility profile of the novel chemical entity N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. Solubility is a critical physicochemical parameter that profoundly influences a compound's bioavailability and, consequently, its therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven experimental protocols. We will explore the foundational physicochemical properties of this compound, detail robust experimental designs for solubility assessment, analyze the key factors influencing its solubility, and discuss the implications of these findings for formulation development. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, forming a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) framework that underpins modern pharmaceutical sciences.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount determinant of a drug's ultimate success. Poor solubility can lead to low and erratic absorption, diminished bioavailability, and consequently, suboptimal therapeutic outcomes. Therefore, a thorough understanding and characterization of a compound's solubility profile from the earliest stages of development is not merely a data-gathering exercise; it is a strategic imperative that informs lead optimization, formulation design, and the overall developmental pathway.

This compound is a substituted nitro-aromatic compound with potential pharmacological activity. Its molecular structure, featuring a combination of polar (nitro, acetamide) and non-polar (fluorophenyl, methyl) moieties, suggests a complex solubility behavior that warrants a detailed investigation. This guide will provide the necessary framework for conducting such an investigation, emphasizing the "why" behind the "how" of experimental design and data interpretation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility studies. While extensive experimental data for this specific molecule is not widely available in the public domain, we can compile its basic molecular identifiers and some predicted properties.

PropertyValueSource
Chemical Name This compound-
CAS Number 159020-73-2[1][2]
Molecular Formula C9H9FN2O3[1][2]
Molecular Weight 212.18 g/mol -
Predicted Boiling Point 372.5±42.0 °C[2]
Predicted Density 1.370±0.06 g/cm3 [2]
Predicted pKa 12.82±0.70[2]

Note: Predicted values are computationally derived and should be experimentally verified.

The presence of an acetamide group suggests potential for hydrogen bonding, while the nitro group and fluorine atom contribute to the molecule's polarity and potential for dipole-dipole interactions. The methyl group and the phenyl ring introduce lipophilic character. The interplay of these functional groups will govern the compound's interaction with various solvents. For instance, the structurally related compound N-(4-nitrophenyl)acetamide is known to be partially soluble in water and chloroform, and soluble in ethanol[3]. This suggests that this compound may exhibit limited aqueous solubility but better solubility in organic solvents.

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted approach to solubility determination is crucial to gain a comprehensive understanding. We will detail the protocols for two fundamental types of solubility assays: kinetic and thermodynamic.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early-stage discovery, providing a rapid assessment of a compound's solubility under non-equilibrium conditions. It simulates the conditions of rapid dissolution, such as those encountered in in-vitro biological assays.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is rapidly diluted into an aqueous buffer. The concentration at which the compound precipitates is determined, representing its kinetic solubility.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Aqueous Dilution: Rapidly dilute the DMSO solutions 1:100 into an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a final concentration range of 100 µM to 0.1 µM with 1% DMSO.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Precipitate Detection: Analyze the plate using a nephelometric or turbidimetric plate reader to detect the presence of precipitated compound. The lowest concentration at which a significant increase in signal is observed is considered the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as the organic solvent: It is a strong solvent for a wide range of organic compounds and is commonly used in high-throughput screening.

  • 1% final DMSO concentration: This is a widely accepted concentration that minimizes the co-solvent effect of DMSO on the aqueous solubility while being sufficient to maintain the compound in solution initially.

  • Nephelometry/Turbidimetry: These are rapid and sensitive methods for detecting the light scattering caused by fine precipitates.

Thermodynamic Solubility Assay (Shake-Flask Method)

The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is a more accurate representation of its intrinsic solubility. This method is considered the gold standard.

Principle: An excess of the solid compound is equilibrated with a solvent over a prolonged period. The concentration of the dissolved compound in the supernatant is then determined.

Experimental Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, etc.).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Supernatant Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

Self-Validating System:

  • Visual Inspection: Before and after equilibration, visually inspect the samples to ensure an excess of solid material is present, confirming that saturation has been reached.

  • Time-to-Equilibrium: Conduct a preliminary experiment where samples are taken at different time points (e.g., 12, 24, 48, 72 hours) to ensure that the measured solubility has reached a plateau, confirming equilibrium.

  • Multiple Replicates: Perform the experiment in at least triplicate to assess the variability and ensure the reproducibility of the results.

Factors Influencing the Solubility of this compound

The solubility of a compound is not a fixed value but is influenced by several environmental factors. Understanding these dependencies is crucial for predicting its behavior in different physiological and formulation contexts.

Effect of pH

The predicted pKa of this compound is around 12.82, suggesting it is a very weak acid. This implies that its solubility is unlikely to be significantly affected by pH changes within the physiological range (pH 1-8). However, experimental verification is essential.

Experimental Design:

  • Conduct thermodynamic solubility measurements in a series of buffers with pH values ranging from 2 to 10.

  • Plot the measured solubility as a function of pH. For a weakly acidic compound, the solubility is expected to be relatively constant at lower pH values and may increase at very high pH values (above its pKa).

Effect of Temperature

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. For most sparingly soluble organic compounds, dissolution is endothermic, meaning solubility increases with temperature.

Experimental Design:

  • Perform thermodynamic solubility measurements at different temperatures (e.g., 4°C, 25°C, 37°C).

  • This data is valuable for understanding the thermodynamics of dissolution and for predicting any potential for precipitation upon cooling of a saturated solution.

Co-solvents and Formulation Vehicles

For poorly soluble compounds, the use of co-solvents and other formulation excipients is often necessary to achieve the desired concentration for preclinical and clinical studies.

Experimental Design:

  • Measure the solubility of this compound in various binary solvent systems (e.g., water-ethanol, water-propylene glycol, water-PEG 400) at different volume ratios.

  • Evaluate solubility in common preclinical formulation vehicles (e.g., solutions containing surfactants like Tween 80 or Cremophor EL).

Data Interpretation and Implications for Formulation Development

The solubility data gathered from the experiments described above will provide a comprehensive profile of this compound. This data is not an end in itself but a guide for strategic decision-making in the drug development process.

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative Solubility Data for this compound

Solvent/MediumTemperature (°C)Solubility (µg/mL)Method
Water25[Experimental Value]Thermodynamic
PBS (pH 7.4)25[Experimental Value]Thermodynamic
SGF (pH 1.2)37[Experimental Value]Thermodynamic
SIF (pH 6.8)37[Experimental Value]Thermodynamic
Ethanol25[Experimental Value]Thermodynamic
20% Ethanol in Water25[Experimental Value]Thermodynamic
PBS (pH 7.4)25[Experimental Value]Kinetic

(Note: This table is a template; the values need to be determined experimentally.)

Logical Workflow from Solubility Data to Formulation Strategy:

The following diagram illustrates the logical progression from initial solubility assessment to the selection of a suitable formulation approach.

G cluster_0 Solubility Characterization cluster_1 Data Analysis & Classification cluster_2 Formulation Strategy A Kinetic Solubility Assay (High-Throughput Screening) E Determine Intrinsic Solubility (S0) A->E B Thermodynamic Solubility Assay (Shake-Flask Method) B->E C pH-Solubility Profile C->E D Co-solvent Solubility H Co-solvent System (e.g., PEG, Ethanol) D->H F Biopharmaceutics Classification System (BCS) (Preliminary Assessment) E->F G Aqueous Solution (for high solubility compounds) F->G BCS Class I/III F->H BCS Class II/IV I Surfactant-based Formulation (e.g., Micellar solutions) F->I BCS Class II/IV J Lipid-based Formulation (e.g., SEDDS, SMEDDS) F->J BCS Class II/IV K Amorphous Solid Dispersion (e.g., with polymers like PVP, HPMC) F->K BCS Class II/IV

Sources

An In-depth Technical Guide on the Stability and Storage of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (CAS No: 159020-73-2)[1]. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the long-term integrity of this compound.

Introduction: Understanding the Molecular Landscape

This compound is a substituted aromatic compound featuring a central phenyl ring adorned with four distinct functional groups: a fluoro group, a methyl group, a nitro group, and an acetamide group. The interplay of these functionalities dictates the molecule's chemical reactivity, and consequently, its stability profile. The electron-withdrawing nature of the nitro and fluoro groups, juxtaposed with the electron-donating methyl and acetamide groups, creates a unique electronic environment that influences its susceptibility to degradation.

A thorough understanding of the inherent chemical liabilities of the nitroaromatic core and the acetamide linkage is paramount for designing appropriate storage conditions and handling procedures. This guide will deconstruct these elements to provide a holistic view of the compound's stability.

The Stability Profile of the Nitroaromatic Core

The nitroaromatic functionality is a cornerstone of this molecule's structure and contributes significantly to its overall stability. The electron-withdrawing character of the nitro group, in conjunction with the inherent stability of the benzene ring, renders nitroaromatic compounds generally resistant to oxidative degradation[2][3]. However, this stability is not absolute, and several potential degradation pathways should be considered.

Thermal Decomposition

Nitroaromatic compounds can undergo thermal decomposition at elevated temperatures. The primary decomposition pathways for some nitroaromatics involve the breaking of the C-NO2 bond and isomerization to a nitrite, followed by cleavage of the O-NO bond[4]. The presence of a methyl group ortho to the nitro group, as in this compound, can introduce alternative decomposition mechanisms, potentially at lower temperatures[4]. Therefore, exposure to high temperatures should be strictly avoided.

Photostability

While not explicitly documented for this specific molecule, many nitroaromatic compounds exhibit sensitivity to light. Photons can provide the energy required to initiate degradation reactions. It is, therefore, a prudent and standard practice to protect this compound from light exposure during storage and handling.

Reductive Degradation

The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives[2][3]. This transformation can be initiated by various reducing agents. While typically stable under normal laboratory conditions, compatibility with other reagents in a formulation or reaction mixture should be carefully evaluated to avoid unintended reductions.

The Acetamide Linkage: A Point of Hydrolytic Susceptibility

The acetamide group represents the most significant chemical liability of this compound under ambient conditions. Amides are susceptible to hydrolysis, a reaction with water that cleaves the amide bond to yield a carboxylic acid and an amine[5]. This reaction can be catalyzed by both acids and bases[6][7].

Acid-Catalyzed Hydrolysis

In the presence of an acid, the carbonyl oxygen of the acetamide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process will lead to the formation of acetic acid and 4-fluoro-2-methyl-6-nitroaniline.

Base-Catalyzed Hydrolysis

Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the acetamide[7]. This leads to the formation of an acetate salt and 4-fluoro-2-methyl-6-nitroaniline.

The following diagram illustrates the general mechanism of amide hydrolysis:

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_A This compound H2O_H H₂O, H⁺ Amide_B This compound Products_A 4-fluoro-2-methyl-6-nitroaniline + Acetic Acid H2O_H->Products_A OH OH⁻ Products_B 4-fluoro-2-methyl-6-nitroaniline + Acetate OH->Products_B

Caption: General pathways for acid and base-catalyzed hydrolysis of the acetamide linkage.

Given this susceptibility, it is imperative to protect this compound from moisture and environments with a non-neutral pH.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature Store in a cool location. For long-term storage, refrigeration (2-8°C) is advisable[8].To minimize the rate of potential thermal degradation and hydrolysis.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to atmospheric moisture and oxygen, which can participate in degradation reactions.
Container Use a tightly sealed, opaque container.To protect from moisture and light[9][10][11].
pH Avoid contact with strong acids and bases.To prevent catalytic hydrolysis of the acetamide linkage[6][7].
Incompatible Materials Avoid strong oxidizing agents and strong reducing agents[9][12].To prevent unwanted redox reactions involving the nitro group.

Experimental Workflow for Stability Assessment

A self-validating system for monitoring the stability of this compound is crucial. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is a robust technique for this purpose.

RP-HPLC Method for Purity Assessment

A typical RP-HPLC method would involve a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both likely containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Experimental Protocol:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve a precisely weighed amount of the stored compound in the same solvent to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Analysis: Inject the standard and sample solutions. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram compared to the standard indicates degradation.

The following diagram outlines the workflow for stability testing:

G Start Stored Sample of this compound Prep Prepare Sample and Standard Solutions Start->Prep HPLC RP-HPLC Analysis Prep->HPLC Data Compare Chromatograms HPLC->Data Decision Degradation Observed? Data->Decision Stable Compound is Stable Decision->Stable No Unstable Compound has Degraded Decision->Unstable Yes

Caption: Workflow for assessing the stability of this compound using RP-HPLC.

Conclusion

The stability of this compound is governed by the chemical properties of its nitroaromatic core and, more critically, its acetamide linkage. While generally stable when handled and stored correctly, it is susceptible to degradation via hydrolysis, and potentially through thermal and photochemical pathways. Adherence to the storage and handling protocols outlined in this guide, coupled with regular stability monitoring using techniques such as RP-HPLC, will ensure the integrity of this compound for research and development applications.

References

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An In-Depth Technical Guide to Investigating the Potential Biological Activity of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the landscape of modern drug discovery, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide is presented not as a mere collection of protocols, but as a strategic framework for the comprehensive evaluation of a previously uncharacterized compound: N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. Our approach is rooted in a philosophy of proactive, intelligent screening, beginning with computational profiling and progressing through a logically sequenced series of in vitro assays. The narrative that follows is designed to provide you, a discerning researcher, with the rationale behind each experimental choice, ensuring that your investigation is both efficient and scientifically rigorous. We will proceed with the assumption that the synthesis of this molecule is established, focusing squarely on the elucidation of its biological potential.

Introduction: Unveiling the Potential of a Novel Nitroaromatic Compound

This compound is a small molecule characterized by a nitro-substituted phenyl ring, a structural motif prevalent in a wide array of biologically active compounds. The nitro group, being a strong electron-withdrawing moiety, is a known pharmacophore and can also act as a toxicophore, contributing to a diverse range of biological activities including antimicrobial and antineoplastic effects.[1] Furthermore, the acetamide functional group is a common feature in many established pharmaceutical agents. The presence of a fluorine atom and a methyl group on the aromatic ring can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

While there are no direct reports in the scientific literature on the biological activities of this compound, structurally related compounds have demonstrated notable bioactivity. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its antibacterial potential against Klebsiella pneumoniae.[2][3] This precedent provides a strong rationale for a thorough investigation into the biological profile of the title compound. This guide will outline a systematic approach to screen for potential antimicrobial and cytotoxic activities, and to lay the groundwork for future mechanism of action studies.

Foundational Assessment: In Silico Drug-Likeness and ADME/Tox Profiling

Before committing to resource-intensive wet-lab experimentation, a preliminary in silico assessment is a prudent and cost-effective first step in modern drug discovery.[4] Computational tools can predict a compound's physicochemical properties and its likely absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential toxicity (Tox) liabilities.[4][5] This "fail early, fail cheap" approach helps to prioritize compounds with a higher probability of success in later developmental stages.

Key Parameters for In Silico Evaluation

A variety of software platforms can be employed to calculate the following crucial parameters for this compound:

  • Lipinski's Rule of Five: A widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability.[6] The rule states that an orally active drug should generally have no more than one violation of the following criteria:

    • No more than 5 hydrogen bond donors.

    • No more than 10 hydrogen bond acceptors.

    • A molecular weight under 500 daltons.

    • A calculated octanol-water partition coefficient (logP) not greater than 5.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

  • Aqueous Solubility: A critical factor for drug absorption and formulation.[7]

  • Pharmacokinetic Properties: Predictions of properties such as blood-brain barrier penetration, P-glycoprotein substrate potential, and cytochrome P450 enzyme inhibition.[5]

  • Toxicity Predictions: Early flags for potential mutagenicity, carcinogenicity, or other toxic effects.

Interpreting the Computational Data

The output of these in silico tools should be compiled into a comprehensive table to provide a holistic view of the compound's drug-like potential.

PropertyPredicted ValueImplication for Drug Development
Molecular Weight(Calculated)(Assessed against Lipinski's Rule)
logP(Calculated)(Assessed against Lipinski's Rule)
Hydrogen Bond Donors(Calculated)(Assessed against Lipinski's Rule)
Hydrogen Bond Acceptors(Calculated)(Assessed against Lipinski's Rule)
TPSA(Calculated)(Indicator of membrane permeability)
Aqueous Solubility(Predicted)(Crucial for bioavailability)
Blood-Brain Barrier Permeation(Predicted)(Relevant for CNS-acting drugs)
CYP450 Inhibition(Predicted)(Potential for drug-drug interactions)
Mutagenicity (Ames Test)(Predicted)(Early toxicity flag)

This table should be populated with data from a reliable cheminformatics software suite.

Investigating Potential Antimicrobial Activity

The structural similarity to compounds with known antibacterial activity makes antimicrobial screening a logical starting point.[2][3] A tiered approach, beginning with broad-spectrum screening followed by more detailed characterization, is recommended.

Initial Screening: The Kirby-Bauer Disk Diffusion Assay

The disk diffusion method is a cost-effective and visually intuitive primary screening tool to assess the antimicrobial activity of a compound.[8][9]

Experimental Protocol: Disk Diffusion Assay
  • Prepare Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). A solvent-only disk serves as a negative control, and a disk with a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[9]

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely used and robust technique for this purpose.[9]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of This compound in a 96-well plate C Inoculate each well (except negative control) with the bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity or use a plate reader to measure optical density D->E F Determine the MIC: the lowest concentration with no visible bacterial growth E->F

Caption: Workflow for MIC determination using broth microdilution.

Detailed Protocol: Broth Microdilution Assay
  • Compound Preparation: A stock solution of this compound is prepared in DMSO. Two-fold serial dilutions are then performed in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Controls:

    • Positive Control: Wells containing only the growth medium and the bacterial inoculum.

    • Negative Control: Wells containing only the growth medium.

    • Solvent Control: Wells containing the highest concentration of the solvent (DMSO) used in the assay with the bacterial inoculum.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Screening for Cytotoxic (Anticancer) Activity

Many nitroaromatic compounds exhibit cytotoxic effects, making an investigation into the anticancer potential of this compound a worthwhile endeavor. In vitro cytotoxicity assays are fundamental for the initial screening of novel chemical entities.[10]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[11][12] It measures the metabolic activity of cells, which is an indicator of their viability.[10]

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of This compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT solution to each well and incubate for 4 hours C->D E Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals D->E F Measure absorbance at 570 nm using a microplate reader E->F G Calculate cell viability and determine the IC50 value F->G

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media and seeded into 96-well plates.[11]

  • Compound Treatment: After allowing the cells to adhere overnight, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are included.[10]

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[10]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals.[10]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting a dose-response curve.[10]

Data Presentation for Cytotoxicity Screening

The IC50 values should be presented in a clear and concise table for easy comparison across different cell lines and exposure times.

Cell LineCompoundIC50 (µM) after 48h
MCF-7 (Breast Cancer)This compound(Experimental Value)
A549 (Lung Cancer)This compound(Experimental Value)
HEK293 (Non-cancerous)This compound(Experimental Value)
MCF-7 (Breast Cancer)Doxorubicin (Positive Control)(Experimental Value)

Data should be presented as mean ± standard deviation from at least three independent experiments.[10]

Exploring a Potential Mechanism of Action: Enzyme Inhibition Assays

Should this compound exhibit significant biological activity, the subsequent logical step is to investigate its mechanism of action. Enzyme inhibition is a common mechanism for many drugs.[13] A general protocol for an enzymatic activity inhibition assay is provided below, which can be adapted to a specific enzyme of interest based on the observed biological effects (e.g., a bacterial enzyme for an antimicrobial compound).

General Framework for an Enzyme Inhibition Assay

This protocol outlines the key steps for assessing the inhibitory potential of a compound against a chosen enzyme.[14][15]

Experimental Protocol: Enzyme Inhibition Assay
  • Reagent Preparation: Prepare stock solutions of the purified enzyme, its specific substrate, and this compound.

  • Assay Setup: In a 96-well plate, set up the following reactions:

    • Test Wells: Enzyme, buffer, and various concentrations of the test compound.

    • Positive Control (No Inhibition): Enzyme and buffer (with solvent vehicle).

    • Negative Control (No Enzyme Activity): Substrate and buffer (without enzyme).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to permit binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Signal Detection: Measure the formation of the product or the depletion of the substrate over time using a microplate reader (measuring absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value for the inhibition.

Elucidating the Mode of Inhibition

To understand how the compound inhibits the enzyme, kinetic studies can be performed by varying the concentrations of both the substrate and the inhibitor. The data can be analyzed using graphical methods like the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[13][15]

Visualizing Inhibition Mechanisms

Inhibition_Types cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme ES Enzyme-Substrate Complex Enzyme->ES Binds Substrate EI Enzyme-Inhibitor Complex Enzyme->EI Binds Inhibitor Substrate Substrate Inhibitor Inhibitor Product Product ES->Product Forms Product ESI Enzyme-Substrate-Inhibitor Complex Enzyme2 Enzyme ES2 Enzyme-Substrate Complex Enzyme2->ES2 EI2 Enzyme-Inhibitor Complex Enzyme2->EI2 Substrate2 Substrate Inhibitor2 Inhibitor ESI2 Enzyme-Substrate-Inhibitor Complex ES2->ESI2 Product2 Product ES2->Product2 EI2->ESI2

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and scientifically grounded framework for the initial biological evaluation of this compound. By commencing with in silico profiling and progressing through a logical sequence of in vitro assays for antimicrobial and cytotoxic activity, researchers can efficiently and effectively characterize the potential of this novel compound. Positive findings from these initial screens will pave the way for more advanced studies, including mechanism of action elucidation, lead optimization, and eventual in vivo testing. The structured approach outlined herein ensures that the investigation is conducted with the highest degree of scientific integrity, providing a solid foundation for any future drug development efforts centered on this promising chemical scaffold.

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Arylacetamides in Medicinal Chemistry

N-arylacetamides are a cornerstone structural motif in modern pharmacology and materials science. The introduction of an acetyl group to an aniline derivative, a reaction known as N-acetylation, is a fundamental transformation in organic synthesis.[1][2] This modification serves several critical purposes for researchers, scientists, and drug development professionals. Primarily, it can protect the amino group, moderating its reactivity and directing subsequent electrophilic aromatic substitutions to specific positions on the aromatic ring.[2] Furthermore, the resulting acetamide often possesses distinct physicochemical and biological properties compared to the parent aniline, frequently leading to the discovery of novel therapeutic agents.

The target molecule, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, incorporates several functional groups that are of high interest in drug discovery. The fluorinated phenyl ring can enhance metabolic stability and binding affinity, while the nitro group is a versatile handle for further chemical modifications and a common feature in various bioactive compounds. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative references.

Reaction Principle: Nucleophilic Acyl Substitution

The synthesis of this compound from 4-fluoro-2-methyl-6-nitroaniline proceeds via a nucleophilic acyl substitution reaction.[1][3] In this mechanism, the lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. This is followed by the departure of a leaving group, in this case, the acetate ion, to form the stable amide product.

Reaction Scheme:

Materials and Reagents

Proper preparation and handling of all materials are critical for the success and safety of this synthesis.

Reagent/MaterialCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Properties
4-fluoro-2-methyl-6-nitroanilineNot AvailableC₇H₇FN₂O₂170.14Starting material; handle with care as aromatic amines can be toxic.
Acetic Anhydride108-24-7C₄H₆O₃102.09Acetylating agent; corrosive and a lachrymator. Handle in a fume hood.[4]
Glacial Acetic Acid64-19-7C₂H₄O₂60.05Solvent and potential catalyst; corrosive.
Pyridine (optional catalyst)110-86-1C₅H₅N79.10Base catalyst; toxic and flammable.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent for reaction and extraction; volatile and a suspected carcinogen.
Saturated Sodium Bicarbonate Solution144-55-8 (solid)NaHCO₃84.01Used for neutralization during workup.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Ethanol64-17-5C₂H₅OH46.07Recrystallization solvent.
Deionized Water7732-18-5H₂O18.02Used in workup and recrystallization.

Safety and Handling Precautions

This protocol involves the use of hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

  • Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as acetic anhydride, pyridine, and dichloromethane must be performed in a certified chemical fume hood.[4]

  • Handling of Anilines: Substituted anilines can be toxic if inhaled, ingested, or absorbed through the skin.[6] Avoid creating dust.

  • Acetic Anhydride: This reagent is corrosive and reacts exothermically with water. It is also an irritant to the respiratory system and eyes.[4]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Part 1: The Acetylation Reaction
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-methyl-6-nitroaniline (1.70 g, 10.0 mmol).

  • Dissolution: Add 30 mL of dichloromethane (DCM) to the flask and stir the mixture until the starting material is fully dissolved. If solubility is an issue, gentle warming may be applied.

  • Reagent Addition: In the fume hood, carefully add acetic anhydride (1.13 mL, 1.22 g, 12.0 mmol, 1.2 equivalents) to the solution.

    • Expert Insight: A slight excess of the acetylating agent is used to ensure the complete consumption of the starting aniline.

  • Catalysis (Optional): For less reactive anilines or to accelerate the reaction, a catalytic amount of pyridine (approx. 0.1 mL) or a few drops of concentrated sulfuric acid can be added. However, for this substrate, the reaction should proceed without a catalyst. A similar synthesis of a substituted acetamide used a catalytic amount of dimethylaminopyridine.[7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as a 1:1 mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. The reaction is generally complete within 2-4 hours.

Part 2: Workup and Isolation
  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel until the effervescence ceases. This step neutralizes any remaining acetic anhydride and the acetic acid byproduct.

  • Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the lower organic (DCM) layer. Extract the aqueous layer two more times with 20 mL portions of DCM.

  • Drying: Combine the organic extracts and dry them over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the DCM solvent using a rotary evaporator to yield the crude solid product.

Part 3: Purification by Recrystallization
  • Solvent Selection: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. Once dissolved, add hot water dropwise until the solution becomes slightly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold water, and dry them thoroughly in a vacuum oven.[8]

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure by identifying the chemical shifts and coupling constants of the protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.

    • FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the amide C=O stretch (typically around 1660 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

  • Chromatography:

    • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound.[9][10] A C18 reversed-phase column with a mobile phase of acetonitrile and water is a common starting point.[9]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product.[11]

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow cluster_reaction Part 1: Acetylation cluster_workup Part 2: Workup cluster_purification Part 3: Purification Start Dissolve 4-fluoro-2-methyl-6-nitroaniline in DCM Add_Reagent Add Acetic Anhydride Start->Add_Reagent Monitor Monitor by TLC Add_Reagent->Monitor Quench Quench with Water Monitor->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry with MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Ethanol/Water Evaporate->Recrystallize Filter_Dry Filter and Dry Crystals Recrystallize->Filter_Dry End End Filter_Dry->End Final Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism Aniline 4-fluoro-2-methyl-6-nitroaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride (Electrophile) AceticAnhydride->Intermediate ProtonatedAmide Protonated Amide Intermediate->ProtonatedAmide Collapse of Intermediate (Loss of Acetate) Byproduct Acetic Acid Intermediate->Byproduct Acetate Leaving Group Product This compound ProtonatedAmide->Product Deprotonation Byproduct->Product as Base

Caption: Mechanism of aniline acetylation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reaction does not go to completion Insufficient reaction time or temperature; low reactivity of the aniline.Allow the reaction to stir for a longer period. Gentle heating (reflux in DCM) can be applied. Consider adding a catalyst like pyridine or a few drops of concentrated sulfuric acid.
Low Yield Incomplete reaction; loss of product during workup or recrystallization.Ensure the reaction has gone to completion via TLC. Be careful during extractions to avoid loss into the aqueous layer. Use a minimal amount of hot solvent for recrystallization to prevent the product from remaining in the mother liquor.
Product is an oil or fails to crystallize Presence of impurities; incorrect recrystallization solvent.Purify the crude product by column chromatography before attempting recrystallization. Experiment with different solvent systems for recrystallization (e.g., ethyl acetate/hexanes).
Multiple spots on TLC of final product Incomplete reaction or presence of side products (e.g., di-acetylation).Re-purify the product using column chromatography or another recrystallization. Ensure the correct stoichiometry of reagents was used.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Resonance. (2022, March). A Convenient Laboratory Preparation of Acetanilide.
  • Unknown. (n.d.). Acetylation reaction of aniline to acetanilide.
  • Scribd. (n.d.). Acetylation of Aniline.
  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • ECHEMI. (n.d.). 2-BROMO-4-FLUORO-6-NITROANILINE SDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53.
  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for the Quantification of N-(2-Methyl-5-nitrophenyl)acetamide.
  • Benchchem. (n.d.). A Comparative Guide to the Impurity Profiling and Identification of N-(2-Methyl-5-nitrophenyl)acetamide.

Sources

Purification methods for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Abstract

This compound is a substituted nitroaromatic compound that serves as a critical intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as the presence of isomers, unreacted starting materials, or by-products from its synthesis can significantly impact the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive overview of three primary methods for the purification of this compound: Recrystallization, Silica Gel Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC). Each section delves into the fundamental principles, offers field-proven insights into methodological choices, and presents detailed, step-by-step protocols suitable for implementation in a research or process development setting.

Rationale for Purification: Understanding Potential Impurities

The typical synthesis of this compound involves the nitration of a precursor aniline or acetanilide. This electrophilic aromatic substitution reaction, while generally effective, can lead to a variety of impurities.[1][2] A successful purification strategy must be designed to effectively remove these contaminants.

Common Impurity Profile:

  • Positional Isomers: Nitration can occur at other positions on the aromatic ring, leading to isomers such as N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide. These isomers often possess very similar physicochemical properties, making their separation a significant challenge.[3]

  • Unreacted Starting Material: Incomplete nitration will leave residual N-(4-fluoro-2-methylphenyl)acetamide in the crude product.

  • Over-Nitrated Products: Under harsh reaction conditions, di- or tri-nitrated species may be formed.

  • Hydrolysis Products: Residual acid from the nitrating mixture can catalyze the hydrolysis of the amide bond, yielding 4-fluoro-2-methyl-6-nitroaniline.

  • Residual Reagents: Inorganic acids (e.g., sulfuric, nitric) and solvents must be thoroughly removed.

The choice of purification method depends on the specific impurity profile, the desired final purity, the scale of the purification, and the available instrumentation.

Method 1: Purification by Recrystallization

Recrystallization is a robust, cost-effective technique for purifying crystalline solids on both small and large scales. The method leverages the differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[4] An ideal solvent will dissolve this compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, allowing for the formation of high-purity crystals upon cooling.

Causality Behind Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization.[4] The molecular structure of the target compound—featuring a polar nitro group (-NO₂), a hydrogen-bonding amide group (-NHCOCH₃), and a relatively nonpolar fluoromethylphenyl ring—suggests that solvents of intermediate polarity, such as lower alcohols or alcohol-water mixtures, are excellent starting points. For related nitroacetanilides, ethanol and ethanol/water mixtures have proven effective.[1]

Experimental Protocol: Recrystallization

Part A: Solvent Screening

  • Place ~25 mg of the crude material into several small test tubes.

  • To each tube, add 0.5 mL of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, and mixtures thereof).

  • Agitate the tubes and observe solubility at room temperature. A good solvent will show low solubility.

  • Heat the tubes that showed low solubility in a water bath or on a hot plate, adding small aliquots of the solvent until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Select the solvent that provides a high yield of well-formed crystals with minimal soluble impurities remaining in the mother liquor.

Table 1: Example Solvent Screening Observations

Solvent SystemSolubility at 25°CSolubility at 78°C (Ethanol BP)Crystal Formation on Cooling
95% EthanolLowHighGood, fine needles
WaterInsolubleInsolubleN/A
Ethyl AcetateModerateHighOily precipitate, poor recovery
Ethanol/Water (80:20)Very LowHighExcellent, well-formed crystals
HexaneInsolubleInsolubleN/A

Part B: Bulk Recrystallization Protocol

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., 80% Ethanol/Water) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Visualization: Recrystallization Workflow

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product Start Crude Product SolventScreen Solvent Screening Start->SolventScreen Dissolve Dissolution in Minimal Hot Solvent SolventScreen->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cooling Slow Cooling & Crystallization HotFilt->Cooling ColdFilt Cold Filtration (Vacuum) Cooling->ColdFilt Wash Wash with Cold Solvent ColdFilt->Wash Dry Drying under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for purification by recrystallization.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried through by a liquid mobile phase (eluent).[5] For this compound, which is a moderately polar compound, normal-phase chromatography with silica gel is highly effective. Less polar impurities will travel through the column faster, while more polar impurities will be retained more strongly, allowing for effective separation.

Causality Behind Method Design
  • Stationary Phase: Silica gel (SiO₂) is the standard choice. Its surface is covered in polar silanol (Si-OH) groups, which interact strongly with polar functional groups like the nitro and amide moieties of the target molecule and its more polar impurities.[5]

  • Mobile Phase: A binary solvent system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is fine-tuned to achieve optimal separation, which is first scouted using Thin Layer Chromatography (TLC).[6] The goal is to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4, ensuring it moves off the baseline but is well-separated from other components.

Experimental Protocol: Column Chromatography

Part A: TLC for Eluent Optimization

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto several TLC plates.

  • Develop each plate in a chamber containing a different hexane/ethyl acetate mixture (e.g., 9:1, 8:2, 7:3).

  • Visualize the developed plates under a UV lamp (254 nm).

  • Select the solvent system that provides the best separation of the target spot from all impurity spots.

Table 2: Example TLC Optimization Results

Hexane:Ethyl Acetate RatioRf of Target CompoundObservations
9:10.15Compound is moving slowly.
8:20.35Good separation from a less polar spot (Rf=0.6) and a baseline spot (Rf=0). Optimal.
7:30.55Compound is moving too fast; poor separation from the less polar impurity.

Part B: Column Purification Protocol

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in the least polar eluent (e.g., Hexane:Ethyl Acetate 9:1). Pour the slurry into a glass column with a stopcock and a cotton plug at the bottom, tapping gently to ensure even packing without air bubbles.[5] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product) and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully layer this powder onto the top of the packed column.[5]

  • Elution: Begin eluting with the chosen solvent system (e.g., Hexane:Ethyl Acetate 8:2). If separation is difficult, a gradient elution can be used, starting with a less polar mixture and gradually increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization: Column Chromatography Workflow

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product TLC TLC Analysis for Solvent System Optimization ColumnPack Column Packing (Slurry Method) TLC->ColumnPack SamplePrep Sample Preparation (Dry Loading) ColumnPack->SamplePrep Elution Column Elution (Isocratic or Gradient) SamplePrep->Elution Collection Fraction Collection Elution->Collection TLC_Fractions TLC Analysis of Fractions Collection->TLC_Fractions Pooling Pooling of Pure Fractions TLC_Fractions->Pooling Evaporation Solvent Evaporation Pooling->Evaporation End Pure Product Evaporation->End G cluster_prep Method Development cluster_purification Purification Process cluster_analysis Analysis & Final Product AnalyticalDev Analytical HPLC Method Development ScaleUp Scale-Up Calculation (Flow Rate, Loading) AnalyticalDev->ScaleUp PrepInject Preparative Injection & Elution ScaleUp->PrepInject Collection Automated Fraction Collection PrepInject->Collection PurityCheck Purity Analysis of Fractions (Analytical HPLC) Collection->PurityCheck Pooling Pooling of Pure Fractions PurityCheck->Pooling Isolation Solvent Removal (Lyophilization/Evaporation) Pooling->Isolation End High-Purity Product (>99.5%) Isolation->End

Sources

Application Notes and Protocols for the Recrystallization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the purification of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide via recrystallization. As a key intermediate in various synthetic pathways, the purity of this compound is paramount for the integrity of downstream applications in medicinal chemistry and materials science. These application notes are designed to deliver not just a procedural walkthrough, but a foundational understanding of the principles governing the recrystallization of this specific nitroaromatic acetamide. We will delve into the rationale behind solvent selection, provide a detailed experimental protocol, and outline methods for the analytical assessment of the final product's purity. The protocols herein are structured to be adaptable, empowering researchers to optimize the purification process based on the unique impurity profile of their crude sample.

Introduction: The Imperative for Purity

This compound is a substituted nitroaromatic compound. The presence of the nitro group, a strong electron-withdrawing functionality, and the acetamide moiety, imparts a distinct polarity to the molecule, which is critical in considering its solubility and crystallization behavior. Synthetic routes to such compounds often yield a crude product contaminated with unreacted starting materials, by-products from side reactions, and other process-related impurities. The removal of these impurities is a critical step to ensure the reliability and reproducibility of subsequent scientific investigations and the quality of any final active pharmaceutical ingredient (API).[1]

Recrystallization stands as a powerful and widely employed technique for the purification of crystalline solids.[2][3] The fundamental principle of recrystallization is rooted in the differential solubility of the desired compound and its impurities within a chosen solvent or solvent system. An ideal recrystallization solvent will exhibit a steep solubility curve for the target compound, meaning it will dissolve the compound sparingly at ambient temperature but demonstrate high solubility at an elevated temperature.[4][5] Conversely, impurities should either be highly soluble at all temperatures, thus remaining in the liquid phase (mother liquor) upon cooling, or be insoluble even at high temperatures, allowing for their removal via hot filtration.

The Science of Recrystallization: A Self-Validating System

The success of a recrystallization protocol is contingent on a systematic approach to solvent selection and a meticulous execution of the procedure. The process can be conceptualized as a self-validating system, where each step logically flows from the preceding one, culminating in the isolation of a purified crystalline product.

Solvent Selection: The Cornerstone of Purity

The choice of an appropriate solvent is the most critical determinant for a successful recrystallization.[4] For a polar molecule like this compound, polar solvents are generally a good starting point based on the "like dissolves like" principle. However, a delicate balance must be struck; a solvent that dissolves the compound too readily at room temperature will result in poor recovery, while one in which it is nearly insoluble even when hot will be ineffective.

A systematic solvent screening is therefore the first and most crucial experimental step. A range of solvents with varying polarities should be tested on a small scale to identify the optimal medium for recrystallization.

Table 1: Potential Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Notes
Water10.2100Highly polar. May be suitable for mixed solvent systems.
Ethanol5.278A common choice for polar organic compounds.
Methanol6.665Similar to ethanol, but more polar and with a lower boiling point.
Isopropanol4.382A slightly less polar alcohol.
Acetone5.156A polar aprotic solvent with a low boiling point.
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111A non-polar aromatic solvent, may be useful in mixed systems.
Heptane0.198A non-polar solvent, likely to be a poor solvent (potential anti-solvent).
The Crystallization Process: A Step-by-Step Rationale

The recrystallization process involves a series of carefully controlled steps, each with a specific purpose aimed at maximizing purity and yield.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Final Product Start Crude this compound Solvent_Screening Solvent Screening Start->Solvent_Screening Dissolution Dissolution in Minimal Hot Solvent Solvent_Screening->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Slow_Cooling Slow Cooling & Crystallization Hot_Filtration->Slow_Cooling Cold_Filtration Cold Filtration (Vacuum) Slow_Cooling->Cold_Filtration Washing Wash Crystals with Cold Solvent Cold_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure Crystalline Product Drying->Pure_Product Purity_Analysis Purity & Yield Analysis (TLC, HPLC, Melting Point) Pure_Product->Purity_Analysis

Caption: A workflow diagram illustrating the key stages of the recrystallization process.

Experimental Protocols

Safety Precautions

Due to the presence of a nitroaromatic group, this compound and its analogues should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or solvent vapors.[6][8]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse the affected area with copious amounts of water.[6][9]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent pair for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of solvents from Table 1

  • Small test tubes or vials

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate small test tubes.

  • To each test tube, add a small amount (~0.5 mL) of a different solvent.

  • Observe the solubility of the compound in each solvent at room temperature by agitating the test tubes. An ideal solvent will not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate. Add the solvent dropwise while heating until the solid just dissolves.

  • Observe if the compound dissolves completely upon heating. A suitable solvent will fully dissolve the compound near its boiling point.

  • Allow the test tubes with the dissolved compound to cool slowly to room temperature.

  • Once at room temperature, place the test tubes in an ice bath to induce further crystallization.

  • The solvent that yields a significant amount of pure-looking crystals upon cooling is a good candidate for the full-scale recrystallization.

Protocol 2: Recrystallization Procedure

Objective: To purify crude this compound using the optimal solvent identified in Protocol 1.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (at least two)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel (for hot filtration, if necessary)

  • Watch glass

  • Spatula

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent.

  • Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified compound.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This involves quickly pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[10] Slow cooling is essential for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. For complete drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point, or dried in a desiccator under vacuum.

Purity Assessment and Characterization

The effectiveness of the recrystallization process must be validated through analytical techniques.

Table 2: Analytical Methods for Purity Assessment

MethodPrincipleExpected Outcome for a Pure Sample
Thin Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and a mobile phase.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.[11]A single sharp peak, with purity typically >99%.[12]
Melting Point Analysis The temperature range over which a solid melts.A sharp melting point range (typically < 2°C) close to the literature value. Impurities tend to broaden and depress the melting point.
Spectroscopic Methods (NMR, IR) Analysis of the interaction of molecules with electromagnetic radiation.Spectra consistent with the known structure of this compound and free from signals corresponding to impurities.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out The melting point of the compound is lower than the boiling point of the solvent; high concentration of impurities.Re-heat to dissolve the oil, add more solvent, and allow to cool more slowly.
No crystal formation Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent and allow to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Pre-heat the filtration apparatus for hot filtration.

Conclusion

The recrystallization protocol detailed in these application notes provides a robust framework for the purification of this compound. By understanding the underlying principles of solubility and crystallization, and by employing a systematic approach to solvent selection and experimental execution, researchers can consistently obtain a high-purity product. The self-validating nature of this technique, coupled with rigorous analytical assessment, ensures the quality and reliability of this important chemical intermediate for its intended applications in research and development.

References

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application - Chemistry. (n.d.). Aakash. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). sathee jee. Retrieved from [Link]

  • Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation of N-aryl-N-(3-indolmethyl)acetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). IJRAR.org. Retrieved from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). Retrieved from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). alwsci. Retrieved from [Link]

  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020, November 20). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]

  • Acetamide, N-(4-nitrophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

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Application Note: Comprehensive Characterization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the analytical characterization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (CAS No. 159020-73-2), a substituted nitroaromatic compound relevant in pharmaceutical and chemical synthesis.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a multi-technique approach for unambiguous structure elucidation, purity assessment, and quantification. We will delve into the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. The causality behind experimental choices is explained to empower the user to adapt these methods as needed.

Introduction: The Analytical Imperative

This compound is a molecule whose biological and chemical properties are intrinsically linked to its precise chemical structure and purity. As an intermediate in complex syntheses, its characterization is a critical quality control step. The presence of a fluorinated, substituted nitroaromatic ring and an acetamide functional group necessitates a suite of orthogonal analytical techniques to ensure identity and purity. This guide provides the foundational methods to achieve this.

The analytical workflow is designed to provide a comprehensive profile of the compound, from chromatographic purity to definitive structural confirmation.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Report Compound Crude N-(4-fluoro-2-methyl- 6-nitrophenyl)acetamide HPLC HPLC-UV (Purity & Quantification) Compound->HPLC Assess Purity FTIR FT-IR (Functional Groups) Compound->FTIR Confirm Functional Groups NMR NMR Spectroscopy (Structural Elucidation) Compound->NMR Determine Structure GCMS GC-MS (Impurity ID & Volatility) HPLC->GCMS Orthogonal Check Report Certificate of Analysis (Structure, Purity, Identity) HPLC->Report GCMS->Report FTIR->Report NMR->Report

Caption: Overall analytical workflow for the characterization of this compound.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices. Given its aromatic nature, reversed-phase HPLC with UV detection is the primary recommended technique.

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18) and a mobile phase.[3] For this compound, its nonpolar aromatic core will interact with the hydrophobic C18 stationary phase. By using a polar mobile phase, the compound can be eluted and detected by its UV absorbance, a characteristic feature of nitroaromatic compounds.[4][5]

Protocol:

  • Sample Preparation: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.[4]

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18 Reversed-Phase, 250 x 4.6 mm, 5 µmIndustry standard for separation of non-polar to moderately polar compounds.[3] Provides good resolution for aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcetonitrile provides good elution strength for nitroaromatics.[4] Formic acid helps to sharpen peaks by controlling the ionization of any acidic/basic impurities.
Gradient 0-10 min, 30-70% B;10-12 min, 70-30% B;12-15 min, 30% BA gradient elution is chosen to ensure elution of the main peak with a good shape and to elute any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[4]
Column Temp. 30 °CTo ensure reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[4][5] A PDA detector can be used to acquire the full UV spectrum to confirm peak identity.

Data Interpretation:

  • Purity: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Identity: The retention time of the sample should match that of a certified reference standard. The UV spectrum recorded by a PDA detector should also match the reference.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While the nitro group can sometimes pose challenges for thermal stability, GC-MS can be a valuable orthogonal technique to HPLC, especially for identifying volatile impurities. The compound is vaporized and separated on a capillary column, and the eluted components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum (fingerprint) for identification.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: A GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • GC-MS Conditions:

ParameterConditionRationale
Column DB-5ms or similar, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °C (Split mode, 20:1)A lower-end temperature is chosen to minimize potential thermal degradation of the nitro group. A split injection prevents column overloading.
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp allows for the separation of compounds with a range of boiling points.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Scan Range 40-450 m/zTo cover the molecular ion and expected fragment ions.

Data Interpretation:

  • The resulting mass spectrum should be compared with known libraries or interpreted based on fragmentation patterns. Expect to see the molecular ion (M+) and characteristic fragments corresponding to the loss of a nitro group (-NO2), an acetyl group (-COCH3), and other fragments of the aromatic ring.

  • Caution: The absence of a peak does not definitively mean the compound is absent, as it could have degraded in the injector.[6] If thermal lability is suspected, derivatization may be necessary.[7][8]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the chemical structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate.[9] Each functional group has a characteristic absorption frequency, making FT-IR an excellent tool for identifying the functional groups present in this compound.[10]

Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Expected Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration
~3250-3350N-H (Amide)Stretching
~3100-3000C-H (Aromatic)Stretching
~2950-2850C-H (Methyl)Stretching
~1670-1690C=O (Amide I)Stretching
~1590, 1480C=C (Aromatic)Stretching
~1550, 1350N-O (Nitro group)Asymmetric & Symmetric Stretching
~1250C-N (Amide)Stretching
~1200C-F (Aromatic)Stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).[11] The combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and stereochemistry.

Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher is recommended).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • ¹⁹F NMR: Crucial for this molecule, it directly observes the fluorine atom. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.[12][13]

    • 2D NMR (COSY, HSQC, HMBC): Used to establish correlations between nuclei and definitively assign all signals.

nmr_logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_structure Structural Information H1_NMR ¹H NMR (Proton count & environment) COSY COSY (¹H-¹H) H1_NMR->COSY HSQC HSQC (¹H-¹³C) H1_NMR->HSQC HMBC HMBC (¹H-¹³C long-range) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon backbone) C13_NMR->HSQC C13_NMR->HMBC F19_NMR ¹⁹F NMR (Fluorine environment) Structure Definitive Structure of This compound F19_NMR->Structure Assignment & Confirmation COSY->Structure Assignment & Confirmation HSQC->Structure Assignment & Confirmation HMBC->Structure Assignment & Confirmation

Caption: Logic diagram for structural elucidation using a suite of NMR experiments.

Expected NMR Data (Predicted, in CDCl₃):

  • ¹H NMR:

    • ~8.0-8.5 ppm (s, 1H): N-H proton of the acetamide.

    • ~7.5-8.0 ppm (m, 2H): Two aromatic protons. Their multiplicity will be complex due to coupling with each other and with the ¹⁹F nucleus.

    • ~2.3 ppm (s, 3H): Methyl protons on the aromatic ring.

    • ~2.2 ppm (s, 3H): Methyl protons of the acetamide group.

  • ¹³C NMR:

    • ~168-170 ppm: Carbonyl carbon (C=O) of the acetamide.

    • ~110-160 ppm: Six aromatic carbons. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant. Other carbons will show smaller, long-range couplings (²JCF, ³JCF).

    • ~25 ppm: Acetamide methyl carbon.

    • ~18-20 ppm: Aromatic methyl carbon.

  • ¹⁹F NMR:

    • A single resonance is expected. Based on similar compounds like N-(2-Fluoro-6-nitrophenyl)acetamide (δ -116.03 ppm), the chemical shift will likely be in the range of -110 to -125 ppm.[14] The signal will be coupled to the adjacent aromatic protons, resulting in a multiplet.

Conclusion

The combination of chromatographic and spectroscopic techniques provides a robust and self-validating system for the characterization of this compound. HPLC-UV is the primary method for purity assessment, while a full suite of NMR experiments, complemented by FT-IR and GC-MS, allows for unambiguous structural confirmation. These protocols serve as a comprehensive starting point for researchers and quality control scientists working with this and structurally related compounds.

References

  • Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Franko, M., Al-Dargazelli, S., & Slejkovec, Z. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 30(15), 2265-2279. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Mottier, P., Devaud, S., & Turesky, R. J. (2012). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(30), 7485-7491. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 13(1), 1475. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9601, N-(4-fluorophenyl)acetamide. Retrieved from [Link].

  • Mottier, P., Devaud, S., & Turesky, R. J. (2012). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 60(30), 7485-7491. [Link]

  • Hines, J. E., III, Deere, C. J., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220201. [Link]

  • Jones, P. G., & Mague, J. T. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–166. [Link]

  • NIST. (n.d.). 2,4-Difluoro-6-nitroacetanilide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Carbone, V., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(7), 4905-4917. [Link]

  • Jones, P. G., & Mague, J. T. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 160–166. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15906033, N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Wang, Z., et al. (2019). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 24(18), 3362. [Link]

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  • Berger, S. (2012). An Overview of Fluorine NMR. eMagRes, 1(2), 183-194. [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4577-4586. [Link]

  • Wang, C., et al. (2018). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 16(44), 8532-8536. [Link]

  • Smajlagić, A., et al. (2020). FTIR spectrum N-(4-nitrophenyl) acetamide. ResearchGate. [Link]

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  • de Almeida, J. S., et al. (2023). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 12(3), 553. [Link]

  • Cikrikci, S., & Unal, H. (2018). The FT-IR spectrum of the o-acetamide. ResearchGate. [Link]

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Sources

Application Note: A Robust HPLC Method for the Analysis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This application note describes a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This compound is a relevant intermediate in various synthetic organic chemistry pathways, and its purity is critical for downstream applications. The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This protocol provides excellent peak symmetry, resolution, and sensitivity, making it suitable for quality control, reaction monitoring, and purity assessment in research and drug development settings.

Introduction

This compound is a substituted nitroaromatic compound. The precise and accurate determination of its purity is essential to ensure the integrity of subsequent synthetic steps and the quality of final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture.[1] Specifically, reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is exceptionally versatile for analyzing molecules with some degree of hydrophobicity, such as the target analyte.[1][2]

This guide provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, grounded in established chromatographic principles. It further outlines the rationale for method development choices and includes system suitability criteria to ensure the generation of trustworthy and reproducible data.

Principle of the Method: Reversed-Phase Chromatography

The separation is based on the principle of reversed-phase chromatography, where the stationary phase is hydrophobic (non-polar) and the mobile phase is moderately polar.[2] The analyte, this compound, possesses significant non-polar character due to its substituted phenyl ring. Consequently, it will interact with and be retained by the non-polar C18 stationary phase. The mobile phase, a mixture of water and a less polar organic solvent (acetonitrile), acts as the eluent.[3] By carefully controlling the composition of the mobile phase, we can modulate the retention time of the analyte to achieve a sharp, symmetrical peak that is well-resolved from any potential impurities.[4]

Materials and Instrumentation

Item Specification
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD or UV-Vis detector.
Analytical Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size)
Analyte Standard This compound Reference Standard (>98% purity)
Solvents HPLC Grade Acetonitrile, HPLC Grade Water
Glassware Class A volumetric flasks, autosampler vials with septa

Experimental Protocol

Mobile Phase Preparation
  • Prepare the mobile phase by mixing Acetonitrile and Water in a 60:40 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.[5]

  • Degas the mobile phase for approximately 15 minutes using an ultrasonicator or helium sparging to prevent bubble formation in the pump and detector.[5]

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (60:40 Acetonitrile:Water). This is the Standard Stock Solution.

  • If necessary, sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation
  • Accurately weigh a sample containing approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to protect the column from particulates.

HPLC Operating Conditions

The core of this protocol is the set of chromatographic conditions that govern the separation process. These parameters have been optimized to provide a robust and efficient analysis.

Parameter Recommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column is the workhorse of reversed-phase HPLC and provides excellent retention for moderately non-polar compounds like the target analyte.[6]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides a stable baseline and consistent retention times. Acetonitrile is chosen for its low UV cutoff and viscosity.[7] The 60:40 ratio is a starting point and can be adjusted to fine-tune the retention time; increasing acetonitrile will decrease retention time.

  • Detection Wavelength: Aromatic nitro compounds typically exhibit strong UV absorbance around 254 nm, providing high sensitivity for detection.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.

System Suitability Testing (SST)

Before any sample analysis, the performance of the entire chromatographic system must be verified.[8] This is a mandatory step to ensure that the equipment and method are capable of generating reliable data.[9][10]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the Standard Solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the criteria in the table below.

Parameter Acceptance Criteria Purpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and peak sharpness.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.[11]
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump and mobile phase composition.

No sample analysis is acceptable unless the requirements of system suitability have been met. [8]

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Phase MobilePhase Mobile Phase Prep (60:40 ACN:H2O) Equilibrate Equilibrate Column (30 min) MobilePhase->Equilibrate StandardPrep Standard Prep (100 µg/mL) SST System Suitability (5x Standard Inj.) StandardPrep->SST SamplePrep Sample Prep (Filter 0.45 µm) SampleInj Inject Samples SamplePrep->SampleInj Equilibrate->SST CheckSST Verify SST Criteria (%RSD, Tailing) SST->CheckSST Analyze Analyze Data (Quantify Results) SampleInj->Analyze CheckSST->Equilibrate Fail CheckSST->SampleInj Pass Report Generate Report Analyze->Report

Caption: Experimental workflow for the HPLC analysis of the analyte.

Data Analysis and Interpretation

The concentration of this compound in the sample can be determined by comparing the peak area from the sample chromatogram to the average peak area from the standard solution injections.

Calculation:

Concentration (µg/mL) = (Area_Sample / Area_Standard_Avg) * Concentration_Standard

Purity can be assessed using an area percent calculation, assuming all components have a similar response factor at the detection wavelength.

% Purity = (Area_Analyte / Area_Total) * 100

Method Validation Context

While this document provides a detailed protocol, a full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines is required for use in a regulated environment.[12][13] This would involve formally assessing parameters such as:

  • Specificity: Ensuring no interference from impurities or matrix components.[14]

  • Linearity: Analyzing a range of concentrations to demonstrate a linear relationship between concentration and detector response.

  • Accuracy & Precision: Determining the closeness of results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establishing the lowest concentration of analyte that can be reliably detected and quantified.

G cluster_inputs Method Parameters cluster_outputs Chromatographic Outcomes MobilePhase Mobile Phase Composition Retention Retention Time MobilePhase->Retention Governs Polarity Resolution Resolution MobilePhase->Resolution Affects Selectivity Column Stationary Phase (Column) Column->Retention Primary Interaction PeakShape Peak Shape Column->PeakShape Efficiency FlowRate Flow Rate FlowRate->Retention Inverse Effect FlowRate->Resolution Affects Diffusion

Caption: Logical relationship between key HPLC parameters and outcomes.

Conclusion

The RP-HPLC method detailed in this application note provides a simple, precise, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and a straightforward isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC capabilities. The inclusion of rigorous system suitability testing ensures that the method generates high-quality, trustworthy data suitable for critical decision-making in research and quality control environments.

References

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dubey, S. K., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • Next LVL Programming. (2024). How To Select Mobile Phase In HPLC Method Development?[Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • Altabrisa Group. (2024). What Are HPLC System Suitability Tests and Their Importance?[Link]

  • Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • Celebi, S. S., & Aydoğan, C. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. Arabian Journal of Chemistry, 13(1), 2736-2745. [Link]

  • Patel, R., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. World Journal of Pharmaceutical Research, 12(4), 1106-1121. [Link]

  • Kumar, A., et al. (2021). Importance of RP-HPLC in Analytical Method Development: A Review. International Journal of All Research Scientific and Technical, 3(9), 136-143. [Link]

Sources

Application Notes and Protocols for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Kinase Inhibition

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its strategic substitution pattern—featuring a fluorine atom, a methyl group, a nitro group, and an acetamido moiety—provides medicinal chemists with a versatile platform for scaffold elaboration. The presence of these functionalities allows for a series of predictable and high-yielding chemical transformations, making it an invaluable building block in modern drug discovery.

The fluorine substituent is known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their physicochemical properties.[1][2] The nitro group, being a strong electron-withdrawing group, can be readily and selectively reduced to a primary amine. This transformation is the linchpin in the utility of this compound, as it unmasks an ortho-phenylenediamine precursor essential for the construction of various heterocyclic systems, most notably benzimidazoles.[3] Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of protein kinase inhibitors.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. It details the synthesis of the title compound, its conversion to a key diamine intermediate, and its ultimate application in the synthesis of a potent and selective Focal Adhesion Kinase (FAK) inhibitor, GSK2256098.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for its proper handling and storage.

PropertyValueReference
IUPAC Name This compoundN/A
Molecular Formula C₉H₉FN₂O₃N/A
Molecular Weight 212.18 g/mol N/A
CAS Number 159020-73-2N/A
Appearance Expected to be a crystalline solidN/A
Solubility Soluble in common organic solvents like ethyl acetate, acetone, and dichloromethaneInferred from similar compounds

Experimental Protocols

The following protocols are provided as a guide for the synthesis and subsequent transformation of this compound. These protocols are based on established chemical principles and analogous transformations reported in the literature.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of the commercially available 4-fluoro-2-methyl-6-nitroaniline. The acetamido group serves as a protecting group for the amine and can influence the electronic properties of the aromatic ring.

Materials:

  • 4-fluoro-2-methyl-6-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Pyridine (catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid (5-10 volumes), add acetic anhydride (1.2 eq).

  • Add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (10-20 volumes).

  • Stir the aqueous mixture vigorously until a solid precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

  • Dry the purified product under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Acetic anhydride is a common and efficient acetylating agent.

  • Glacial acetic acid serves as a suitable solvent for both the starting material and the reagent.

  • Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and accelerating the reaction.

  • Precipitation in water is an effective method for isolating the product, which is typically much less soluble in water than the acetic acid and pyridine byproducts.

Protocol 2: Reduction of the Nitro Group to Form 5-fluoro-3-methyl-1,2-phenylenediamine

This protocol details the critical reduction of the nitro group of this compound to an amine, followed by the hydrolysis of the acetamide to yield the corresponding ortho-phenylenediamine. This diamine is the direct precursor for benzimidazole synthesis.

Materials:

  • This compound

  • Iron powder (or tin(II) chloride)

  • Concentrated hydrochloric acid

  • Ethanol

  • Sodium hydroxide solution (e.g., 5 M)

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid (catalytic amount) dropwise.

  • Stir the reaction vigorously at reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the aqueous residue, add a sodium hydroxide solution to basify the mixture to a pH of >10. This will hydrolyze the acetamide group.

  • Extract the aqueous layer with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-fluoro-3-methyl-1,2-phenylenediamine. This product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

  • Iron powder in acidic medium is a classic and effective method for the reduction of aromatic nitro groups. It is generally preferred over catalytic hydrogenation for its functional group tolerance and cost-effectiveness in many applications.

  • Hydrolysis of the acetamide under basic conditions after the nitro reduction is a standard procedure to deprotect the amine and generate the required diamine.

Application in the Synthesis of GSK2256098, a FAK Inhibitor

A prime example of the utility of this compound is its role as a key precursor in the synthesis of GSK2256098, a potent and selective inhibitor of Focal Adhesion Kinase (FAK).[3][6] FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[5][7] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it an attractive target for cancer therapy.[6]

The synthetic strategy for the benzimidazole core of GSK2256098 relies on the 5-fluoro-3-methyl-1,2-phenylenediamine derived from this compound. This diamine undergoes condensation with a suitable carboxylic acid or its derivative to form the benzimidazole ring system.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Reduction & Hydrolysis cluster_2 Step 3: Benzimidazole Formation 4-fluoro-2-methyl-6-nitroaniline 4-fluoro-2-methyl-6-nitroaniline This compound This compound 4-fluoro-2-methyl-6-nitroaniline->this compound Acetic Anhydride, Pyridine 5-fluoro-3-methyl-1,2-phenylenediamine 5-fluoro-3-methyl-1,2-phenylenediamine This compound->5-fluoro-3-methyl-1,2-phenylenediamine 1. Fe, HCl 2. NaOH Benzimidazole_Core Benzimidazole Core of GSK2256098 5-fluoro-3-methyl-1,2-phenylenediamine->Benzimidazole_Core Carboxylic Acid derivative

Caption: Synthetic workflow from this compound to the benzimidazole core of GSK2256098.

Mechanism of Action of GSK2256098 and the FAK Signaling Pathway

GSK2256098 is an ATP-competitive inhibitor of FAK, meaning it binds to the kinase domain and prevents the phosphorylation of FAK at tyrosine 397 (Y397).[3][8] This autophosphorylation event is a critical step in the activation of FAK and the recruitment of other signaling proteins, such as Src family kinases.[9] By inhibiting FAK autophosphorylation, GSK2256098 effectively blocks the downstream signaling cascades that promote cancer cell proliferation, survival, and migration. Key pathways affected include the PI3K/Akt and ERK/MAPK pathways.[4][8]

The inhibition of FAK leads to a reduction in cell viability, induction of apoptosis, and decreased anchorage-independent growth in cancer cells.[3][8] The development of potent and selective FAK inhibitors like GSK2256098, facilitated by versatile building blocks such as this compound, represents a promising strategy in oncology.

FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruitment & Activation PI3K PI3K pFAK->PI3K Migration Cell Migration & Invasion pFAK->Migration Src->FAK ERK ERK Src->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation GSK2256098 GSK2256098 GSK2256098->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of GSK2256098.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its well-defined chemical functionalities allow for reliable and high-yielding transformations into key precursors for the synthesis of complex heterocyclic scaffolds. The successful application of this compound in the synthetic route towards the clinical candidate GSK2256098 underscores its value in the development of targeted therapies, particularly in the field of kinase inhibition. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this versatile building block in their drug discovery endeavors.

References

  • Focal Adhesion Kinase Inhibitors - Encyclopedia.pub. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. (2021, July 29). Retrieved January 19, 2026, from [Link]

  • Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. (2021, July 1). Retrieved January 19, 2026, from [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - MDPI. (2018, August 1). Retrieved January 19, 2026, from [Link]

  • A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC - PubMed Central. (2017, December 1). Retrieved January 19, 2026, from [Link]

  • The role of fluorine in medicinal chemistry - PubMed. (2007, October). Retrieved January 19, 2026, from [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives - Semantic Scholar. (2023, November 9). Retrieved January 19, 2026, from [Link]

  • A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed. (2014). Retrieved January 19, 2026, from [Link]

  • Note A green synthesis of benzimidazoles. (n.d.). Retrieved January 19, 2026, from [Link]

  • Signaling pathways of FAK and Src, controlling actin cytoskeletal rearrangement, and FAs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. (2015, November 12). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols: N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Scaffoid

In the landscape of medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of functional groups—a reactive nitro group ortho to an acetamido moiety, a fluorine atom, and a methyl group on the phenyl ring—provides a rich platform for a multitude of chemical transformations. This guide provides an in-depth exploration of the synthesis of this compound and its application in the construction of medicinally relevant heterocyclic systems, such as benzimidazoles and quinoxalines. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of a building block is fundamental to its effective utilization.

PropertyValueSource
CAS Number 159020-73-2[1]
Molecular Formula C₉H₉FN₂O₃[1]
Molecular Weight 212.18 g/mol Calculated
Appearance Expected to be a crystalline solidGeneral knowledge
Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityApprox. J (Hz)No. of ProtonsAssignment
~2.25s-3H-CH₃ (acetyl)
~2.40s-3HAr-CH₃
~7.50ddJ(H,F) ≈ 8.8, J(H,H) ≈ 2.51HAr-H
~7.85dJ(H,F) ≈ 10.01HAr-H
~9.50br s-1H-NH

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~18Ar-CH₃
~25-CH₃ (acetyl)
~115 (d, J ≈ 25 Hz)C-F
~120Ar-CH
~125 (d, J ≈ 5 Hz)Ar-CH
~130 (d, J ≈ 10 Hz)Ar-C
~140Ar-C
~148Ar-C
~160 (d, J ≈ 250 Hz)C-NO₂
~169C=O

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3300N-H stretch
~1680C=O stretch (Amide I)
~1570, ~1350N-O stretch (asymmetric and symmetric)
~1520N-H bend (Amide II)
~1250C-N stretch
~1200C-F stretch

Synthesis of this compound

The synthesis of the title compound is most efficiently achieved through a two-step process starting from 4-fluoro-2-methylaniline. This involves a regioselective nitration followed by acetylation of the amino group.

Workflow for the Synthesis of this compound

A 4-Fluoro-2-methylaniline B Nitration (e.g., HNO₃/H₂SO₄) A->B C 4-Fluoro-2-methyl-6-nitroaniline B->C D Acetylation (e.g., Acetic Anhydride) C->D E This compound D->E A This compound B Reduction of Nitro Group (e.g., SnCl₂/HCl, H₂/Pd-C) A->B C N-(2-amino-4-fluoro-6-methylphenyl)acetamide B->C D Cyclization with 1,2-Dicarbonyl Compound C->D F Hydrolysis of Acetamide C->F E Quinoxaline Derivative D->E G 4-Fluoro-2-methylbenzene-1,2-diamine F->G H Cyclization with Carboxylic Acid or Aldehyde G->H I Benzimidazole Derivative H->I

Sources

Application Note & Protocols: Strategic Derivatization of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide for Chemical Probe and Drug Discovery Programs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide is a versatile scaffold in synthetic organic chemistry, presenting multiple reactive handles for strategic chemical modification. Its unique electronic and steric arrangement—featuring an activated fluorine atom for nucleophilic aromatic substitution, a reducible nitro group, and a hydrolyzable amide—renders it a valuable starting material for generating diverse compound libraries. This guide provides a comprehensive technical overview and detailed, field-tested protocols for the selective derivatization of this molecule at its key reactive sites. We delve into the mechanistic rationale behind each transformation, offering researchers, scientists, and drug development professionals the foundational knowledge to harness this scaffold's full potential in their respective programs.

Molecular Architecture & Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. A thorough understanding of the electronic interplay within the molecule is paramount for designing selective and high-yielding derivatization strategies.

  • The Fluoro Group (C4): The fluorine atom is positioned ortho and para to the two strongly electron-withdrawing nitro groups. This configuration significantly lowers the electron density at the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The high electronegativity of fluorine further enhances the electrophilicity of the attached carbon, making it an excellent leaving group in SNAr reactions, often superior to other halogens.[1] This site is the primary target for introducing a wide array of nucleophiles.

  • The Nitro Group (C6): The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a cornerstone of aromatic chemistry, converting a strongly deactivating group into a strongly activating, nucleophilic amino group.[2][3] Common reduction methods include catalytic hydrogenation or the use of metal-acid systems.[4][5] The resulting aniline is a gateway to a host of secondary derivatizations, including diazotization, acylation, and sulfonylation.

  • The Acetamide Group (C1): The amide bond, while generally robust, can be cleaved via hydrolysis under forceful acidic or basic conditions to yield the corresponding aniline.[6][7] This unmasking of the amino group provides an alternative route to access derivatives that might not be compatible with the conditions required for nitro group reduction.

G cluster_0 This compound cluster_1 Key Reactive Sites mol A Fluorine Atom (C4) Target for SNAr A->mol Highly Activated for Nucleophilic Attack B Nitro Group (C6) Target for Reduction B->mol Reducible to Nucleophilic Amine C Acetamide Group (C1) Target for Hydrolysis C->mol Hydrolyzable to Primary Amine

Figure 1: Reactivity map of the target scaffold.

Protocol Suite I: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the activated fluorine atom is arguably the most facile and versatile derivatization pathway for this scaffold. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[8] Aprotic polar solvents such as DMF, DMSO, or acetonitrile are ideal as they effectively solvate the cation of the nucleophilic salt without quenching the nucleophile's reactivity.

Workflow: General SNAr Derivatization

G start Dissolve Substrate in Aprotic Solvent (e.g., DMF, DMSO) add_base Add Base (e.g., K2CO3, DIPEA) if required start->add_base add_nuc Add Nucleophile (e.g., Amine, Thiol, Alkoxide) add_base->add_nuc react Heat Reaction Mixture (e.g., 80-120 °C) Monitor by TLC/LC-MS add_nuc->react workup Aqueous Workup (Quench, Extract with Organic Solvent) react->workup purify Purify Product (Column Chromatography or Recrystallization) workup->purify end Characterize Derivative (NMR, MS, FTIR) purify->end

Figure 2: Standard workflow for SNAr reactions.
Protocol 2.1: Derivatization with Amines (Amination)

Principle: Primary and secondary amines are excellent nucleophiles for this reaction. A mild base like potassium carbonate or an organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HF generated in situ.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable aprotic polar solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Stir the suspension for 10 minutes at room temperature.

  • Add the desired amine nucleophile (e.g., morpholine, 1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired N-substituted derivative.

  • Confirm structure and purity via NMR and mass spectrometry.

Protocol 2.2: Derivatization with Alkoxides (Etherification)

Principle: Alkoxides, generated in situ from the corresponding alcohol and a strong base like sodium hydride (NaH), readily displace the fluoride to form aryl ethers. This protocol requires strictly anhydrous conditions.

Step-by-Step Protocol:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Carefully wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane each time.

  • Add anhydrous THF or DMF (5 mL per mmol of NaH) and cool the suspension to 0 °C in an ice bath.

  • Slowly add the desired alcohol (e.g., benzyl alcohol, 1.5 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF/DMF.

  • Add the substrate solution to the alkoxide suspension dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring by TLC/LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Proceed with aqueous workup and purification as described in Protocol 2.1 (steps 7-10).

ParameterProtocol 2.1 (Amination)Protocol 2.2 (Etherification)
Nucleophile Primary/Secondary AmineAlcohol
Base K₂CO₃, DIPEANaH, KH
Solvent DMF, DMSO, ACNAnhydrous THF, DMF
Temperature 80 - 100 °C60 - 80 °C
Key Insight Tolerates some moisture; base is a simple acid scavenger.Requires strictly anhydrous conditions due to the highly reactive strong base.

Protocol Suite II: Reduction of the Nitro Group

The conversion of the nitro group to an amine fundamentally alters the electronic character of the aromatic ring and introduces a versatile nucleophilic center.

Workflow: Nitro Group Reduction

G start Dissolve Substrate in Appropriate Solvent (e.g., EtOH, MeOH, AcOH) add_reagent Introduce Reducing System (e.g., Pd/C + H2 or SnCl2·2H2O / Fe + Acid) start->add_reagent react Stir at Specified Temp. (RT for H2; Heat for Metals) Monitor by TLC/LC-MS add_reagent->react workup Filter Catalyst (if solid) Neutralize (if acidic) Extract Product react->workup purify Purify Product (Column Chromatography or Recrystallization) workup->purify end Characterize Diamine Product (NMR, MS) purify->end

Figure 3: General workflow for nitro group reduction.
Protocol 3.1: Reduction using Tin(II) Chloride

Principle: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate is a classic, reliable method for nitro group reduction that avoids the need for high-pressure hydrogenation equipment. The reaction is typically carried out under mild heating.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (15 mL per mmol of substrate).

  • Add SnCl₂·2H₂O (4.0-5.0 eq) to the solution in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitor the reaction by TLC (the product amine will be significantly more polar) until completion (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

  • Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH of the mixture is ~8. This will precipitate tin salts as a white solid.

  • Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting aniline derivative is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Protocol Suite III: Hydrolysis of the Acetamide Group

This transformation is employed when the primary amine at the C1 position is desired, and the reaction conditions are compatible with the other functional groups on the molecule. Both acidic and basic conditions are effective, but they are not reversible.[6][7][9]

Protocol 4.1: Acid-Catalyzed Hydrolysis

Principle: Under strong acidic conditions, the amide carbonyl is protonated, rendering it highly electrophilic and susceptible to attack by water. The reaction is driven to completion because the resulting amine product is immediately protonated to form a non-nucleophilic ammonium salt, preventing the reverse reaction.[7][9]

Step-by-Step Protocol:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Add a 6 M aqueous solution of hydrochloric acid (HCl) (10-20 mL per gram of substrate).

  • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction can be slow, often requiring 12-24 hours for full conversion.

  • Once complete, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow, portion-wise addition of a solid base like sodium carbonate (Na₂CO₃) or by dropwise addition of concentrated NaOH solution until the pH is >10.

  • Extract the resulting free amine with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline product.

  • Purify as needed by column chromatography.

ParameterProtocol 3.1 (Reduction)Protocol 4.1 (Hydrolysis)
Target Group Nitro (C6)Acetamide (C1)
Reagents SnCl₂·2H₂O, Fe/HCl6 M HCl, H₂SO₄
Product 6-Amino derivative1-Amino derivative
Key Insight Mild conditions, chemoselective for the nitro group.Harsh conditions (strong acid, heat), may affect other sensitive groups.

Safety & Handling

  • Nitroaromatic Compounds: These compounds are potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids & Bases: Reagents like HCl, NaOH, and NaH are highly corrosive. Handle them with extreme care in a chemical fume hood.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (e.g., dry Pd/C). This procedure should only be performed by trained personnel using appropriate safety equipment.

  • Quenching: Quenching reactive reagents like NaH must be done slowly and at low temperatures to control the exothermic reaction and gas evolution.

References

  • PubChem. N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Journal of Synthetic Chemistry. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). [Link]

  • Semantic Scholar. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (2013). [Link]

  • MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). [Link]

  • YouTube. mechanism of amide hydrolysis. (2019). [Link]

  • International Union of Crystallography. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (2016). [Link]

  • YouTube. Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). (2014). [Link]

  • PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. (2012). [Link]

  • PubChem. Acetamide, N-(2-methyl-4-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • Chemistry LibreTexts. Chemistry of Amides. (2022). [Link]

  • Taylor & Francis Online. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2021). [Link]

  • ResearchGate. Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). [Link]

  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!. (2022). [Link]

  • ResearchGate. N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). [Link]

  • The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. (2018). [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). [Link]

  • SAGE Journals. Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. (2000). [Link]

  • ResearchGate. Acidic and Basic Amide Hydrolysis. (1970). [Link]

  • PubMed Central (PMC). N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). [Link]

  • PubMed Central (PMC). N-(4-Hydroxy-2-nitrophenyl)acetamide. (2022). [Link]

Sources

Introduction: The Strategic Importance of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

This compound is a key chemical intermediate whose structural complexity—featuring fluoro, methyl, nitro, and acetamido groups on a phenyl ring—makes it a valuable building block in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. The precise arrangement of these functional groups allows for a variety of subsequent chemical transformations, making it a precursor for molecules with potential therapeutic activity. The development of a robust, safe, and scalable synthesis protocol is therefore of critical importance to researchers and drug development professionals, enabling a reliable supply chain for preclinical and clinical studies.

This application note provides a comprehensive guide to the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and safety considerations essential for transitioning from laboratory-scale experiments to larger-scale production.

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route for the synthesis of the target compound is the N-acetylation of the commercially available precursor, 4-fluoro-2-methyl-6-nitroaniline[1]. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of the primary amine (4-fluoro-2-methyl-6-nitroaniline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable acetate leaving group to yield the protonated amide. A weak base, such as another molecule of the starting amine or the acetate ion, then deprotonates the nitrogen, yielding the final this compound product and acetic acid as a byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products SM 4-Fluoro-2-methyl-6-nitroaniline TS Nucleophilic Attack -> Tetrahedral Intermediate SM->TS Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->TS Product This compound TS->Product Elimination of Acetate Byproduct Acetic Acid TS->Byproduct Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Final Analysis A 1. Reactor Setup (Inert Atmosphere) B 2. Charge Reactants - Acetic Acid - 4-Fluoro-2-methyl-6-nitroaniline A->B C 3. Stir to Dissolve B->C D 4. Add Acetic Anhydride (Controlled Rate) C->D E 5. Heat to 60-65 °C D->E F 6. Monitor with IPC (TLC/HPLC) E->F G 7. Cool to RT F->G H 8. Quench in Ice-Water (Controlled Addition) G->H I 9. Filter Crude Solid H->I J 10. Wash with Water I->J K 11. Dry in Vacuum Oven J->K L 12. Characterization (NMR, MS, HPLC) K->L

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2 L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reactants: Charge the reactor with glacial acetic acid (500 mL). Begin stirring (approx. 150-200 RPM) and add 4-fluoro-2-methyl-6-nitroaniline (100.0 g, 0.588 mol).

  • Dissolution: Stir the mixture at room temperature (20-25 °C) until all the aniline has completely dissolved.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (72.0 mL, 0.764 mol) to the stirred solution over 20-30 minutes. A slight exotherm may be observed. Maintain the temperature below 40 °C during the addition using the cooling circulator if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-65 °C and maintain this temperature for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction's progress every hour using TLC (e.g., mobile phase of 1:1 ethyl acetate:hexane) or HPLC.[2] The reaction is considered complete when the starting aniline is no longer detectable.

  • Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C) with continued stirring.

  • Quenching and Precipitation: In a separate, appropriately sized vessel (e.g., 5 L beaker) equipped with a stirrer, prepare a mixture of deionized water (1.5 L) and ice. While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. This step is highly exothermic and must be done carefully to control the temperature and prevent splashing. A yellow solid will precipitate. A procedure for a similar compound resulted in precipitation upon addition to water.[3]

  • Filtration: Stir the resulting slurry for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 500 mL) to remove any residual acetic acid and other water-soluble impurities. Continue applying vacuum until the cake is as dry as possible.

  • Drying: Transfer the solid product to a drying dish and place it in a vacuum oven at 50-60 °C. Dry to a constant weight.

  • Analysis: The expected yield is typically in the range of 90-95%. Analyze the final product for identity and purity.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

Analysis MethodExpected Results
Appearance Yellow to orange crystalline solid
¹H NMR Expected peaks corresponding to the aromatic protons, the methyl group protons (singlet, ~2.2 ppm), and the acetyl methyl protons (singlet, ~2.1 ppm), and the amide proton (broad singlet, ~9.8 ppm). [4]
¹³C NMR Peaks corresponding to the aromatic carbons (with C-F splitting), the methyl carbon, the acetyl methyl carbon, and the carbonyl carbon (~169 ppm). [4]
Mass Spec (MS) The calculated mass for C₉H₉FN₂O₃ is 212.06 g/mol . Expect to find [M+H]⁺ at m/z = 213.07 or [M+Na]⁺ at m/z = 235.05.
HPLC Purity >98% area. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or phosphoric acid) is suitable. [5][6]
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined experimentally.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. The process utilizes readily available and cost-effective reagents and follows a straightforward reaction path. The critical parameters for a successful scale-up are rigorous temperature control, careful handling of the corrosive and flammable acetic anhydride, and a controlled quenching procedure. By adhering to the safety guidelines and implementing the in-process controls detailed in this note, researchers and production chemists can confidently and safely produce this valuable intermediate for further applications in drug discovery and development.

References

  • SIELC Technologies.Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column.
  • CPAChem.Safety data sheet - Acetic anhydride-pyridine TS (JPH124).
  • Chemical Safety.SDS for Acetic Anhydride: A Guide to Chemical Safety.
  • PrepChem.com.Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
  • New Jersey Department of Health.ACETIC ANHYDRIDE HAZARD SUMMARY.
  • Google Patents.CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Sigma-Aldrich.
  • IPCS INCHEM.ICSC 0209 - ACETIC ANHYDRIDE.
  • International Union of Crystallography.Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • National Center for Biotechnology Information.Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • MDPI.Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
  • SIELC Technologies.Separation of Acetamide on Newcrom R1 HPLC column.
  • Journal of Chemical, Biological and Physical Sciences.
  • ResearchGate.Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram.
  • CymitQuimica.4-Fluoro-2-methyl-6-nitroaniline.
  • National Center for Biotechnology Information.N-(4-Methoxy-2-nitrophenyl)acetamide.
  • BenchChem.HPLC method development for separating isomers of "N-(2-Methyl-5-nitrophenyl)acetamide".
  • BenchChem.Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

The synthesis of this compound is typically achieved via a two-step process starting from 4-fluoro-2-methylaniline. The most reliable route involves the protection of the reactive aniline group by acetylation, followed by a regioselective nitration. This pathway circumvents the significant challenges associated with the direct nitration of anilines, such as oxidation, tar formation, and poor regioselectivity.[1][2][3]

Synthetic Workflow Overview

The recommended synthetic pathway involves two key transformations:

  • Acetylation: The amino group of 4-fluoro-2-methylaniline is protected as an acetamide. This moderates its reactivity and introduces steric bulk.

  • Nitration: The resulting N-(4-fluoro-2-methylphenyl)acetamide is nitrated to introduce a nitro group at the C6 position, directed by the powerful ortho,para-directing acetamido group.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Purification & Final Product Start 4-Fluoro-2-methylaniline Reagent1 Acetic Anhydride / Glacial Acetic Acid Product1 N-(4-fluoro-2-methylphenyl)acetamide Start->Product1 Reagent1->Product1 Acetylation Reagent2 HNO3 / H2SO4 (Nitrating Mixture) Product2 Crude Product Product1->Product2 Reagent2->Product2 Nitration (0-5 °C) Purification Recrystallization (e.g., Ethanol/Water) Product2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Recommended two-step synthesis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield so low in the initial acetylation step?

Expert Analysis: Low yield in the acetylation of 4-fluoro-2-methylaniline is a common problem that typically points to issues with reagents or reaction conditions. The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acetylating agent (usually acetic anhydride).[4] Water is detrimental as it rapidly hydrolyzes acetic anhydride, rendering it ineffective.

Troubleshooting Protocol:

  • Verify Reagent Quality: Acetic anhydride is hygroscopic and can degrade upon storage. Use a freshly opened bottle or distill the acetic anhydride before use to ensure its reactivity.[5]

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. While glacial acetic acid is a common solvent for this reaction, ensure it has a low water content.[6]

  • Monitor Reaction Completion: Track the disappearance of the starting aniline using Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating (40-50°C) can help drive it to completion.[5]

  • Optimize Work-up: The product, acetanilide, is typically precipitated by pouring the reaction mixture into ice-water.[7] Ensure you use a sufficient volume of water to fully precipitate the product and cool the mixture thoroughly to minimize its solubility in the aqueous medium.

Q2: I'm getting multiple spots on my TLC plate after the nitration step. What's going wrong?

Expert Analysis: The appearance of multiple products during nitration points to a loss of regioselectivity or the occurrence of side reactions. The acetamido group (-NHCOCH₃) is a strong ortho,para-director, and the methyl group is a weaker ortho,para-director. In this substrate, the desired product results from nitration at C6, which is ortho to the powerful acetamido group. However, improper temperature control or an overly aggressive nitrating mixture can lead to the formation of other isomers or di-nitrated byproducts. Nitration is a highly exothermic reaction, and temperature spikes can overcome the subtle energetic differences that favor one isomer over another.[8][9]

Troubleshooting Protocol:

  • Strict Temperature Control: The most critical parameter is temperature. The nitrating mixture (conc. HNO₃ in conc. H₂SO₄) should be pre-chilled to 0°C. The solution of your acetanilide should also be cooled to 0-5°C before the slow, dropwise addition of the nitrating mixture. Never allow the internal temperature to rise above 10°C.[9][10]

  • Controlled Reagent Addition: Add the nitrating mixture very slowly with vigorous stirring to dissipate heat effectively and avoid localized areas of high concentration.

  • Purify the Intermediate: Ensure the N-(4-fluoro-2-methylphenyl)acetamide used in this step is pure. Impurities from the first step can lead to unexpected side products.[5]

  • Isomer Separation: If isomer formation is unavoidable, they can typically be separated by careful recrystallization or column chromatography. The different polarity and crystal packing of isomers often allow for their separation.[11]

Q3: Can I just nitrate 4-fluoro-2-methylaniline directly to save a step?

Expert Analysis: While seemingly more efficient, direct nitration of anilines is strongly discouraged and is a classic pitfall in aromatic chemistry. There are two primary reasons for this. First, the nitrating mixture is strongly acidic. The basic amino group of aniline gets protonated to form an anilinium ion (-NH₃⁺).[8][12] This positively charged group is strongly deactivating and a meta-director, leading to a significant amount of the undesired meta-nitro product.[1][2] Second, nitric acid is a potent oxidizing agent that can oxidize the electron-rich aniline ring, leading to the formation of dark, tarry decomposition products and a very low yield of the desired nitroaniline.[2][3] The acetylation step protects the amine, converting it into a less basic, moderately activating ortho,para-director, which solves both of these problems.[3][10]

Direct_Nitration_Issues Aniline Aniline Derivative Protonation Protonation to Anilinium Ion (-NH3+) Aniline->Protonation Strongly Acidic Oxidation Oxidation of Electron-Rich Ring Aniline->Oxidation Strongly Oxidizing NitratingMix HNO3 / H2SO4 Deactivation Ring Deactivation & Meta-Direction Protonation->Deactivation Becomes Electron-Withdrawing MetaProduct Meta-Nitroaniline Deactivation->MetaProduct Yields Undesired Isomer Tar Tarry Byproducts Oxidation->Tar Leads to Degradation

Caption: Problems arising from direct nitration of anilines.
Q4: My final product is a dark, oily substance that won't crystallize. How can I purify it?

Expert Analysis: The failure to crystallize, or "oiling out," is usually caused by the presence of impurities that depress the melting point of the compound and disrupt the formation of a crystal lattice. Dark coloration often indicates the presence of residual tarry byproducts from the nitration step.

Troubleshooting Protocol:

  • Initial Cleanup: After quenching the nitration reaction in ice-water and filtering the crude solid, wash it thoroughly with cold water to remove residual acids, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with more cold water.

  • Decolorization: Dissolve the crude, oily product in a minimum amount of a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (1-2% by weight) and keep the solution hot for 5-10 minutes. The charcoal will adsorb many of the colored impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a Celite pad to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize precipitation.[5]

  • Solvent Selection: If ethanol alone does not work, a two-solvent system like ethanol/water can be effective. Dissolve the product in the minimum amount of hot ethanol, and then add water dropwise until the solution becomes faintly cloudy. Add a few more drops of ethanol to redissolve the precipitate and then allow it to cool slowly.[9]

  • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous successful batch.[5]

Summary Tables

Table 1: Typical Reaction Parameters
StepReagent 1Reagent 2Stoichiometry (R1:R2:Substrate)SolventTemperatureTypical Time
Acetylation 4-fluoro-2-methylanilineAcetic Anhydride1 : 1.2Glacial Acetic Acid25-50°C1-2 hours
Nitration N-(4-fluoro-2-methylphenyl)acetamideConc. HNO₃ / Conc. H₂SO₄1 : 1.1 (HNO₃)Sulfuric Acid0-5°C1-3 hours
Table 2: Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
Low Yield (Acetylation) Hydrolyzed acetic anhydride; Incomplete reaction.Use fresh/distilled acetic anhydride; Monitor by TLC and apply gentle heat if necessary.[5]
Low Yield (Nitration) Temperature too high; Incomplete reaction.Maintain strict temperature control (0-5°C); Allow sufficient reaction time, monitoring by TLC.[9][10]
Multiple Products (Isomers) Poor temperature control during nitration.Pre-chill reagents and add nitrating mix slowly with vigorous stirring to maintain 0-5°C.[9]
Product is Dark/Oily Tarry byproducts from nitration; Impurities inhibiting crystallization.Wash crude product thoroughly; Treat with activated charcoal; Recrystallize from an appropriate solvent system (e.g., ethanol/water).[5]
Reaction Fails to Start Inactive reagents; Purity of starting material is very low.Verify the quality of all reagents; Purify starting materials before the reaction.[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-fluoro-2-methylphenyl)acetamide
  • In a 250 mL round-bottom flask, add 4-fluoro-2-methylaniline (e.g., 10.0 g, 79.9 mmol).

  • Add 30 mL of glacial acetic acid and stir to dissolve.

  • Slowly add acetic anhydride (9.0 mL, 95.9 mmol, 1.2 eq) to the solution. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting aniline spot has disappeared.

  • Once complete, pour the reaction mixture slowly into 200 mL of ice-water with vigorous stirring.

  • A white precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).

  • Dry the product under vacuum to yield N-(4-fluoro-2-methylphenyl)acetamide, which can be used in the next step without further purification if it appears as a clean, white solid.

Protocol 2: Synthesis of this compound
  • In a 250 mL flask, carefully add concentrated sulfuric acid (50 mL) and cool it to 0°C in an ice-salt bath.

  • To the cold sulfuric acid, add the N-(4-fluoro-2-methylphenyl)acetamide (e.g., 10.0 g, 59.8 mmol) portion-wise, ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (4.2 mL, 65.8 mmol, 1.1 eq) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the dissolved acetanilide solution over 30-45 minutes. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

  • A yellow solid will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the filter cake extensively with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a yellow crystalline solid.[9]

References

  • askIITians. (2025, July 23).
  • Quora. (2017, May 31).
  • Chemistry Stack Exchange. (2019, May 25).
  • Chemistry Steps. Reactions of Aniline.
  • Pearson.
  • Google Patents. (CN111018717A). Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Chegg. (2019, March 27). Explain why nitration of aniline is so sluggish and why it gives mostly meta substitution.
  • Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. 3(5), 35-38.
  • Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • NIH. (PMC). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
  • MDPI. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 23(10), 2659.
  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53.
  • Thieme. (2012). A Practical Procedure for Regioselective Bromination of Anilines. Synlett, 23(12), 1775-1779.
  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
  • Chemistry LibreTexts. (2021, August 16).
  • Google Patents. (US20180297956A1). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • CymitQuimica. 4-Fluoro-2-methyl-6-nitroaniline.
  • Brainly.in. (2018, December 20).
  • BenchChem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
  • WIPO Patentscope. (WO/2018/207120). A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE.
  • BenchChem. Technical Support Center: Synthesis of N-(2-fluoro-4-nitrophenyl)acetamide.
  • PubMed Central (PMC). (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E, 78(Pt 5), 456–459.
  • Google Patents. (US20020016506A1).
  • PubMed. (1999). Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol)
  • Google Patents. (CN104447382A). Preparation method of 2-bromo-4-fluoroacetanilide.
  • Google Patents. (CN109776337A). The preparation method of 2- methoxyl group -4- nitroaniline.
  • Guidechem. This compound, tech grade.
  • ResearchGate. (2020). Synthesis of N-(4 nitrophenyl) acetamide.

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Technical Support Center: N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support center for the synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This guide is structured for researchers and drug development professionals who are encountering challenges, particularly low yields, in this multi-step synthesis. We will move beyond simple procedural lists to delve into the chemical principles and mechanistic subtleties that govern the success of this transformation. Our goal is to empower you with the expertise to not only troubleshoot current issues but also to proactively optimize your synthetic strategy.

This document is organized into a primary troubleshooting guide and a set of frequently asked questions (FAQs) to directly address the most common and critical issues encountered in the lab.

Part 1: Understanding the Synthetic Rationale

The synthesis of this compound is most reliably achieved via a two-step process starting from 4-fluoro-2-methylaniline. The strategic decision to acetylate the aniline before nitration is critical for achieving high regioselectivity and preventing undesirable side reactions.

  • Step 1: Acetylation. The highly activating amino group of 4-fluoro-2-methylaniline is first protected as an acetamide. This serves two primary purposes: it moderates the reactivity of the aromatic ring to prevent oxidation and over-nitration, and it sterically and electronically directs the subsequent electrophilic nitration.

  • Step 2: Nitration. The resulting N-(4-fluoro-2-methylphenyl)acetamide is then subjected to electrophilic aromatic nitration. The acetamido and methyl groups are both ortho-, para-directing. With the para position blocked by the fluorine atom, they synergistically direct the incoming nitronium ion (NO₂⁺) to the C6 position, ortho to the amine and meta to the fluorine, yielding the desired product.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 4-fluoro-2-methylaniline 4-fluoro-2-methylaniline N-(4-fluoro-2-methylphenyl)acetamide N-(4-fluoro-2-methylphenyl)acetamide 4-fluoro-2-methylaniline->N-(4-fluoro-2-methylphenyl)acetamide Acetic Anhydride (Ac₂O) Glacial Acetic Acid Target_Product This compound N-(4-fluoro-2-methylphenyl)acetamide->Target_Product HNO₃ / H₂SO₄ Cold (0-10 °C)

Caption: Recommended two-step synthesis pathway.

Part 2: Troubleshooting Guide for Low Yield

This section addresses specific, common problems that lead to diminished yields.

Question 1: My overall yield is consistently low (<40%). I'm not sure which step is failing. How should I begin troubleshooting?

Answer: A low overall yield in a multi-step synthesis necessitates a step-by-step evaluation. The first and most critical action is to analyze the purity and yield of the isolated intermediate, N-(4-fluoro-2-methylphenyl)acetamide, before proceeding to the nitration step.

A common pitfall is to proceed with the crude product from the first step. Impurities from the acetylation, including unreacted starting material or di-acetylated byproducts, can interfere with the nitration reaction and significantly complicate the final purification.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Isolate & Characterize Acetylation Intermediate Start->Check_Step1 Step1_Yield Yield of Intermediate? Check_Step1->Step1_Yield Low_Yield1 Low Yield (<85%) Step1_Yield->Low_Yield1 Low Good_Yield1 Good Yield (>85%) Step1_Yield->Good_Yield1 Good Step1_Purity Purity of Intermediate? (TLC, NMR) Impure1 Impure Step1_Purity->Impure1 No Pure1 Pure Step1_Purity->Pure1 Yes Optimize_Acetylation Optimize Acetylation: - Check Ac₂O purity - Increase reaction time/temp - Ensure complete workup Low_Yield1->Optimize_Acetylation Good_Yield1->Step1_Purity Purify_Intermediate Purify Intermediate (Recrystallization) Impure1->Purify_Intermediate Proceed_Nitration Proceed to Nitration with Pure Intermediate Pure1->Proceed_Nitration Analyze_Nitration Analyze Nitration Step: - TLC for side products - Check reaction conditions Proceed_Nitration->Analyze_Nitration

Technical Support Center: Optimizing Reaction Conditions for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful optimization of this important chemical transformation.

I. Troubleshooting Guide

This section addresses common challenges encountered during the N-acetylation of 4-fluoro-2-methyl-6-nitroaniline, offering detailed, evidence-based solutions.

Question 1: Why is the yield of my N-acetylation reaction unexpectedly low or non-existent?

Low or no product yield is a frequent issue that can arise from several factors related to the nucleophilicity of the starting material and the reaction conditions.

Possible Cause 1: Deactivation of the Amine Nucleophile

The starting material, 4-fluoro-2-methyl-6-nitroaniline, possesses electron-withdrawing groups (nitro and fluoro) that significantly reduce the nucleophilicity of the amino group. Additionally, the ortho-methyl group introduces steric hindrance, further impeding the approach of the acetylating agent.[1] The combination of these electronic and steric effects can render the amine a poor nucleophile, leading to a sluggish or incomplete reaction.

Solutions:

  • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the energy barrier.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid potential degradation at excessive temperatures.

  • Employ a More Reactive Acetylating Agent: If acetic anhydride proves to be too slow, consider using acetyl chloride. Acetyl chloride is a more potent electrophile and may enhance the reaction rate.[1] However, it is crucial to include a base to neutralize the hydrochloric acid (HCl) byproduct, which can protonate and deactivate the starting amine.[3]

  • Catalysis: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate.

Possible Cause 2: Ineffective Acetylating Agent

The efficacy of the acetylating agent is paramount for a successful reaction.

Solutions:

  • Verify Reagent Quality: Acetic anhydride and acetyl chloride are susceptible to hydrolysis.[3] Ensure that these reagents have been stored under anhydrous conditions and use a fresh bottle if there is any doubt about their quality.

  • Control Stoichiometry: While a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) is often beneficial, a large excess can lead to side reactions.[2]

Possible Cause 3: Inadequate Base

When using acetyl chloride, or if acidic impurities are present, a base is essential to prevent the protonation of the aniline starting material.

Solutions:

  • Choice of Base: Pyridine or triethylamine are common choices as they can also serve as the solvent. Alternatively, an inorganic base like potassium carbonate (K2CO3) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[4]

  • Sufficient Quantity: Ensure at least a stoichiometric equivalent of the base is used relative to the acetylating agent to neutralize the acid byproduct.

Question 2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products and how can I minimize them?

The formation of multiple products points to side reactions or an incomplete reaction.

Possible Cause 1: Unreacted Starting Material

The most common impurity is the starting 4-fluoro-2-methyl-6-nitroaniline.

Solutions:

  • Reaction Monitoring: Diligently monitor the reaction's progress using TLC until the starting material spot is no longer visible.

  • Optimize Stoichiometry and Reaction Time: As mentioned previously, a slight excess of the acetylating agent and sufficient reaction time are crucial for driving the reaction to completion.[2]

Possible Cause 2: Diacetylation

While less common for anilines compared to aliphatic amines, diacetylation can occur under forcing conditions, where the amide nitrogen is further acetylated.

Solutions:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Controlled Stoichiometry: Use a controlled amount of the acetylating agent (typically 1.0 to 1.2 equivalents).[3]

Possible Cause 3: Ring Substitution or Degradation

Harsh reaction conditions, such as high temperatures or the presence of strong acids, could potentially lead to degradation of the starting material or product.

Solutions:

  • Maintain Moderate Temperatures: As a general rule, start the reaction at room temperature and only apply gentle heating if necessary.

  • Neutralize Acid Byproducts: The importance of an adequate base cannot be overstated, especially when using acetyl chloride.[3][4]

Question 3: I'm struggling with the purification of this compound. What are the best practices for work-up and purification?

Effective purification is key to obtaining a high-purity final product.

Problem: Removing a Basic Catalyst (e.g., Pyridine or DMAP)

Solution:

  • During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl. This will protonate the basic catalyst, forming a water-soluble salt that will partition into the aqueous phase.[2]

Problem: Product is a Solid that is Difficult to Handle

Solution:

  • Crystallization: Recrystallization is often an effective method for purifying solid products. A common technique involves dissolving the crude product in a hot solvent and allowing it to cool slowly, which often results in the formation of pure crystals.[5] For N-aryl acetamides, ethanol or aqueous ethanol mixtures can be suitable solvent systems.[6][7]

  • Filtration and Washing: After crystallization or precipitation, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.[8]

Problem: Product Remains in Solution

Solution:

  • Solvent Evaporation: If the product is highly soluble in the reaction solvent, removal of the solvent under reduced pressure may be necessary to induce precipitation or to obtain a crude solid for further purification.[8][9]

  • Extraction: If the product is in an aqueous work-up, ensure the organic extraction solvent is appropriate for the product's polarity. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane will help maximize the recovery of the product from the aqueous layer.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the N-acetylation of anilines?

The N-acetylation of anilines is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).[10] This is followed by the departure of the leaving group (acetate or chloride), resulting in the formation of the amide bond.

Q2: How do the substituents on the aniline ring affect the reaction rate?

Electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, making the amine more nucleophilic and thus increasing the reaction rate. Conversely, electron-withdrawing groups, such as the nitro and fluoro groups in 4-fluoro-2-methyl-6-nitroaniline, decrease the nucleophilicity of the amine and slow down the reaction.[1] Steric hindrance from ortho-substituents can also impede the reaction.[1]

Q3: What are the key safety precautions to consider during this synthesis?
  • Reagent Handling: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reaction: The acetylation of amines can be exothermic.[11] Add the acetylating agent slowly, especially on a larger scale, and consider using an ice bath to control the temperature.

  • Acid Byproducts: When using acetyl chloride, be mindful of the evolution of HCl gas. The use of a base is necessary to neutralize it.

Q4: Can I use acetic acid as the acetylating agent?

While acetic acid can be used for N-acetylation, it is generally less reactive than acetic anhydride or acetyl chloride and often requires higher temperatures or a catalyst.[12] For a deactivated aniline like 4-fluoro-2-methyl-6-nitroaniline, acetic anhydride or acetyl chloride are more practical choices.

III. Experimental Protocols & Data

Table 1: Recommended Reaction Conditions for N-acetylation of 4-fluoro-2-methyl-6-nitroaniline
ParameterCondition A: StandardCondition B: Accelerated
Starting Material 4-fluoro-2-methyl-6-nitroaniline4-fluoro-2-methyl-6-nitroaniline
Acetylating Agent Acetic Anhydride (1.2 equiv.)Acetyl Chloride (1.1 equiv.)
Solvent Glacial Acetic Acid or PyridineDichloromethane or Acetonitrile[4][9]
Base None (if using Acetic Anhydride in Acetic Acid) or Pyridine (as solvent)Triethylamine (1.5 equiv.) or K2CO3 (2.0 equiv.)[4]
Catalyst NoneDMAP (0.1 equiv.)
Temperature Room Temperature to 50 °C0 °C to Room Temperature
Reaction Time 2-18 hours (monitor by TLC)[8]1-5 hours (monitor by TLC)[9]
Step-by-Step Protocol (Condition B)
  • To a solution of 4-fluoro-2-methyl-6-nitroaniline (1.0 equiv.) in dichloromethane at 0 °C, add triethylamine (1.5 equiv.) and DMAP (0.1 equiv.).

  • Slowly add acetyl chloride (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

IV. Visualizations

Diagram 1: General Workflow for Troubleshooting Low Yield

Caption: Decision tree for troubleshooting low reaction yields.

Diagram 2: Reaction Mechanism Overview

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aniline 4-Fluoro-2-methyl-6-nitroaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic Attack AcylatingAgent Acetic Anhydride (Electrophile) AcylatingAgent->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product Collapse of Intermediate Byproduct Acetic Acid Tetrahedral_Intermediate->Byproduct Loss of Leaving Group

Caption: Simplified mechanism of N-acetylation.

V. References

  • Darsi, S. S. P. K., & V, J. M. R. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.

  • BenchChem. (2025). Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone. BenchChem.

  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of 2-naphthylamine. BenchChem.

  • BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine. BenchChem.

  • askIITians. (2025). Why is acetylation performed before nitration of aniline? askIITians.

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.

  • Kumar, S., Agasti, N., Singh, G., & Kumar, A. (2023). Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group. ChemistrySelect, 8(3), e202204553.

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).

  • Gupta, A., & Kumar, R. (2018). Sunlight-driven N-acetylation of anilines: a green chemistry approach. New Journal of Chemistry, 42(15), 12431-12435.

  • Gao, S., & Ng, S. W. (2006). N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4938-o4939.

  • PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.

  • Gao, S., & Ng, S. W. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 8(1).

  • Nicodem. (2009). question an N-acetylation of aniline, using aspirin. Sciencemadness Discussion Board.

  • Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.

  • Sigma-Aldrich. (n.d.). N-(4-Bromo-3-fluoro-6-methyl-2-nitrophenyl)acetamide.

  • Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification. Creative Proteomics Blog.

  • Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate.

  • Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?

  • Guidechem. (n.d.). This compound, tech grade.

  • Gao, S., & Ng, S. W. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 8(1).

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).

  • NileRed. (2020). Acetylation of aniline. YouTube.

  • Li, Y., et al. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Organic & Biomolecular Chemistry, 17(34), 7935-7939.

  • Pearson+. (n.d.). When synthesizing para-nitroaniline from aniline, which protection... Study Prep.

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12).

  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides.

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.

Sources

Technical Support Center: Purification of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the purification of this and structurally related compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your purification strategy and achieve high-purity material.

Introduction to Purification Challenges

This compound is a substituted aromatic compound with functional groups that can present unique purification challenges. The presence of a nitro group, an acetamide moiety, a methyl group, and a fluorine atom on the phenyl ring influences the molecule's polarity, solubility, and stability. Understanding these influences is key to developing a successful purification strategy.

Common challenges include:

  • Co-eluting impurities: Structurally similar impurities, such as positional isomers formed during synthesis, can be difficult to separate.

  • Hydrolytic instability: The acetamide group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding aniline or carboxylic acid.[1][2]

  • Thermal degradation: Nitroaromatic compounds can be sensitive to heat, potentially leading to degradation during high-temperature purification steps.[3]

  • Solvent selection: Finding an optimal solvent or solvent system for recrystallization that provides good recovery of the pure product while leaving impurities in the mother liquor can be challenging.

This guide will address these challenges in a practical, question-and-answer format, providing you with the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The most common impurities typically arise from the synthesis process. These can include:

  • Unreacted starting materials: Such as 4-fluoro-2-methyl-6-nitroaniline and acetic anhydride.

  • Positional isomers: Nitration of the precursor aniline can sometimes lead to the formation of other isomers, such as N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide.

  • Hydrolysis product: N-(4-fluoro-2-methyl-6-aminophenyl)acetamide, formed if the nitro group is inadvertently reduced, or 4-fluoro-2-methyl-6-nitroaniline from hydrolysis of the amide.

  • Di-acetylated product: Although less common, over-acetylation can lead to the formation of a di-acetylated aniline.

A helpful approach to identifying these impurities is to use a combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) analysis of your crude material.

Q2: I am having trouble finding a suitable solvent for recrystallization. Can you provide some guidance?

A2: Selecting the right solvent is crucial for effective recrystallization. For compounds like this compound, a good starting point is to screen polar protic solvents and their mixtures with water. Based on structurally similar compounds, such as N-(4-nitrophenyl)acetamide, an ethanol/water binary mixture has been shown to be effective.[4]

Here is a general solvent screening protocol:

  • Place a small amount of your crude material (10-20 mg) in several test tubes.

  • Add a small volume (0.5-1 mL) of a single solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and water).

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the tubes. A good solvent will dissolve the compound when hot.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that yields a good crop of crystals with minimal dissolved solid is a promising candidate.

Often, a binary solvent system provides the best results. For example, dissolving the compound in a good solvent (like hot ethanol) and then adding a poor solvent (like water) dropwise until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling, can yield high-purity crystals.

Q3: My compound seems to be degrading during purification. What could be the cause and how can I prevent it?

A3: Degradation during purification is often due to hydrolytic instability of the acetamide group or thermal degradation of the nitro group.

  • Hydrolysis: The acetamide linkage is susceptible to cleavage under both acidic and basic conditions, especially with prolonged heating.[1][2][5][6][7] To mitigate this:

    • Avoid strongly acidic or basic conditions during workup and purification.

    • If using column chromatography, ensure the silica gel is neutral.

    • Minimize the time the compound is heated in solution.

  • Thermal Degradation: Nitroaromatic compounds can be heat-sensitive.[3]

    • When performing recrystallization, use the minimum amount of hot solvent necessary and avoid prolonged heating.

    • If using a rotary evaporator to remove solvent, use a moderate temperature for the water bath.

A simple workflow to minimize degradation is illustrated below:

Degradation_Minimization cluster_conditions Mitigation Strategies Crude_Product Crude Product Purification Purification Step (Recrystallization or Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Success Degradation Degradation Products Purification->Degradation Instability Mitigation1 • Use neutral pH conditions Mitigation2 • Minimize heating time and temperature Mitigation3 • Use purified, neutral solvents

Caption: Workflow to minimize degradation during purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low recovery after recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Try a different solvent or a binary solvent system where the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out during recrystallization - The melting point of the impure compound is lower than the boiling point of the solvent.- The solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture.- Add a slightly larger volume of the hot solvent to prevent supersaturation.- Try seeding the solution with a small crystal of the pure compound to induce crystallization.
Poor separation on column chromatography - Inappropriate solvent system (eluent).- Co-eluting impurities with similar polarity.- Column overloading.- Perform TLC analysis with various solvent systems to find an optimal eluent that provides good separation (Rf value of the product around 0.3-0.4).- Consider using a different stationary phase (e.g., alumina) or a different chromatography technique like flash chromatography for better resolution.[4][8]- Ensure the amount of crude material loaded onto the column is appropriate for its size.
Product is colored (yellow/brown) - Presence of colored impurities, possibly from nitration byproducts or oxidation.- Treat a solution of the crude product with activated charcoal before the final crystallization step. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a starting point and may require optimization based on the impurity profile of your crude material.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the crude this compound in a minimal amount of hot 95% ethanol (start with ~50 mL and add more if necessary) with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until the solution becomes faintly turbid.

  • Redissolution: Gently heat the solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water (e.g., 1:1 mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve a small amount of the crude product in a minimal volume of ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Start the elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Purification: The product obtained from column chromatography can be further purified by recrystallization as described in Protocol 1 to obtain a highly pure solid.

Caption: A typical recrystallization workflow.

References

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link][5]

  • LibreTexts. (2021). 22.7: Amide Chemistry. Chemistry LibreTexts. [Link][2]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link][9]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link][4][10]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • University of Calgary. (n.d.). Ch20: Amide hydrolysis. [Link][6]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link][7]

  • Williams, R., et al. (2014). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 38(2), 294-313. [Link][11]

  • Kumar, S., et al. (2022). Biological Treatment of Nitroaromatics in Wastewater. Water, 14(19), 3046. [Link][12]

  • PrepChem. (2023). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link][13]

  • Geetha, B., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 512-517. [Link][14][15][16]

  • Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 998-1001. [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1276-1279. [Link]

  • NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook. [Link]

  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

Sources

Technical Support Center: Purifying N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on troubleshooting and improving the purity of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide.

Introduction

This compound is a key intermediate in various synthetic pathways within pharmaceutical research and development. Achieving high purity of this compound is not merely a procedural step but a critical requirement for ensuring the safety, efficacy, and reproducibility of subsequent reactions and the final active pharmaceutical ingredient (API).[1][2] This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides in-depth, field-proven insights to help you diagnose and resolve purity issues encountered during your experiments.

Section 1: Understanding the Impurity Profile

A logical approach to purification begins with understanding the potential impurities that can arise. The primary synthetic route to this compound is the acetylation of its corresponding aniline precursor, 4-fluoro-2-methyl-6-nitroaniline.[3]

cluster_synthesis Typical Synthesis Pathway cluster_impurities Potential Impurity Sources SM 4-fluoro-2-methyl-6-nitroaniline (Starting Material) Product This compound (Crude Product) SM->Product Acetylation Impurity3 Positional Isomers (e.g., 5-nitro isomer) SM->Impurity3 Impure Precursor Reagent Acetic Anhydride + Catalyst (e.g., H₂SO₄) Reagent->Product Impurity1 Unreacted Starting Material Product->Impurity1 Incomplete Reaction Impurity2 Acetic Acid (Byproduct) Product->Impurity2 Reaction Stoichiometry Impurity4 Degradation/Oxidation Products Product->Impurity4 Harsh Conditions or Storage

Caption: Origin of common impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude product?

A1: Impurities typically fall into four categories based on the synthetic pathway[3]:

  • Starting Material-Related: The most common impurity is unreacted 4-fluoro-2-methyl-6-nitroaniline. This occurs if the acetylation reaction does not go to completion.

  • Synthesis-Related Byproducts: When using acetic anhydride, acetic acid is a stoichiometric byproduct that must be removed.[4] Residual acid catalysts (like sulfuric acid) can also contaminate the product.

  • Isomeric Impurities: If the starting aniline (4-fluoro-2-methyl-6-nitroaniline) was not pure, you might carry over positional isomers, such as N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide. These can be particularly challenging to separate.

  • Degradation Products: Aromatic nitro compounds and anilines can be susceptible to oxidation, especially under harsh reaction conditions (e.g., excessive heat) or upon prolonged exposure to air and light, leading to the formation of colored, often tar-like substances.[5]

Q2: My crude product is a dark brown oil or a discolored yellow solid, but the pure compound should be a pale yellow solid. What causes this?

A2: This discoloration is a strong indicator of impurities.

  • Brown Oil/Tar: This often points to oxidation-related degradation products.[5] The electron-rich nature of the aniline precursor makes it susceptible to oxidation. Overheating the reaction mixture is a common cause.

  • Intense Yellow/Orange Color: While the target compound is yellow, a very intense color may suggest the presence of unreacted nitroaniline starting material or other highly conjugated impurities. Dehydration byproducts from similar reactions, like the Henry reaction, are also known to be colorful.[6]

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is the most effective and economical first-line technique for purifying crystalline solids like this compound.[7] Its success hinges on selecting a solvent that dissolves the compound well at high temperatures but poorly at room temperature.

Start Crude Product Step1 Solvent Screening (Find ideal solvent) Start->Step1 Step2 Dissolve in Minimum Amount of Hot Solvent Step1->Step2 Step3 Hot Filtration (Optional) (Removes insoluble impurities) Step2->Step3 Step4 Slow Cooling to Room Temperature Step3->Step4 Step5 Ice Bath Cooling (Maximize crystal formation) Step4->Step5 Step6 Vacuum Filtration (Isolate crystals) Step5->Step6 Step7 Wash Crystals with Cold Solvent Step6->Step7 End Pure, Dry Crystals Step7->End

Caption: Standard experimental workflow for purification by recrystallization.

Troubleshooting Guide: Recrystallization

Q3: I've tried several solvents, but my compound either dissolves completely at room temperature or doesn't dissolve even when boiling. What should I do?

A3: This is a classic solvent selection problem that can be solved using a binary solvent system.

  • The Principle: Find one solvent in which your compound is highly soluble (a "good" solvent) and another in which it is poorly soluble (a "bad" solvent). The two solvents must be miscible. For acetamides, ethanol (good) and water (bad) is a very common and effective pair.[8]

  • The Technique: Dissolve your crude product in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until you see persistent cloudiness (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate, and then allow the solution to cool slowly.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Immediate Fix: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation point. Then, allow it to cool much more slowly. Agitating the solution or scratching the inside of the flask with a glass rod can help induce nucleation at a more appropriate temperature.

  • Prevention: Ensure the cooling process is gradual. Do not move the flask directly from boiling solvent to an ice bath. Let it cool to room temperature on the benchtop first, which can take 30 minutes or more.

Q5: My yield after recrystallization is very low. How can I improve it?

A5: Low yield is often a result of using too much solvent or premature crystallization.

  • Use Minimal Solvent: The most critical step is to use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will keep more of your product dissolved at cold temperatures, reducing your recovery.

  • Ensure Complete Cooling: Allow sufficient time in an ice bath (at least 15-20 minutes) to maximize precipitation before filtration.

  • Check the Filtrate: After filtration, cool the mother liquor further in the ice bath. If a significant amount of additional solid crashes out, it confirms that either cooling was incomplete or too much solvent was used initially. You can recover this second crop, but be aware it will likely be less pure than the first.

Data Presentation: Example Solvent Screening
SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleVery Low-Poor
HexaneInsolubleInsoluble-Poor
TolueneSparingly SolubleSolubleSlow, small needlesPossible, but slow
Ethyl AcetateSolubleVery SolubleNonePoor (too soluble)
95% EthanolSparingly SolubleVery SolubleAbundant, well-formed crystalsExcellent Candidate
Ethanol/WaterInsolubleSolubleAbundant, well-formed crystalsExcellent Binary System
Experimental Protocol: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot 95% ethanol to just dissolve the solid.

  • Saturation: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the surface.

  • Drying: Allow the crystals to dry completely in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Section 3: Advanced Purification: Column Chromatography

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles (like positional isomers), column chromatography is the method of choice.[9] It separates compounds based on their differential adsorption to a stationary phase.[10]

cluster_column Principle of Column Chromatography Mixture Mixture Applied to Column Top Column Stationary Phase (e.g., Silica Gel) Mixture->Column Separation Separation based on Polarity Column->Separation Elution Mobile Phase (Eluent) Flows Through Column Fraction1 Less Polar Impurity (Elutes First) Separation->Fraction1 Collection of Fractions Fraction2 Desired Product (Elutes Second) Separation->Fraction2 Collection of Fractions Fraction3 More Polar Impurity (Elutes Last) Separation->Fraction3 Collection of Fractions

Caption: Separation of compounds by polarity using column chromatography.

Troubleshooting Guide: Column Chromatography

Q6: When should I use column chromatography instead of recrystallization?

A6: Opt for column chromatography when:

  • The impurities are isomers or have very similar structures and solubilities to your desired product.

  • The product is an oil or a non-crystalline solid.

  • Recrystallization has failed to improve purity to the desired level.

  • You need to separate more than two components from a complex mixture.

Q7: How do I choose the right solvent system (eluent) for my column?

A7: The ideal eluent is determined using Thin-Layer Chromatography (TLC).

  • Goal: You want the spot corresponding to your desired product to have an Rf (retention factor) value of approximately 0.3-0.4. Impurity spots should be well-separated from the product spot.

  • Procedure: Test various mixtures of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

  • Expert Tip: this compound is a relatively polar molecule due to the nitro and amide groups. A starting point for TLC development could be a 4:1 or 3:1 mixture of hexanes:ethyl acetate.

Q8: My compound is streaking on the TLC plate and the column. What does this mean and how do I fix it?

A8: Streaking indicates a problem with how the compound is interacting with the stationary phase (silica gel).

  • Overloading: You may have spotted too much material on the TLC plate or loaded too much onto the column. Try using a more dilute sample.

  • Acidity Issues: Silica gel is slightly acidic. If your compound is basic or acid-sensitive, it can interact too strongly, causing streaking. You can neutralize the silica gel by running the column with an eluent containing a small amount of triethylamine (~0.5-1%).[6]

  • Insolubility: The compound may be crashing out of the eluent on the plate/column. Ensure your chosen eluent system keeps the compound fully dissolved.

Section 4: Purity Assessment and Characterization

After purification, you must verify the purity and confirm the identity of the final product.

Frequently Asked Questions (FAQs)

Q9: What analytical techniques are essential to confirm the purity of my final product?

A9: A combination of methods provides the most comprehensive picture:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1][3] An HPLC chromatogram of a pure sample should show a single major peak, and the purity can be expressed as a percentage of the total peak area.

  • Thin-Layer Chromatography (TLC): A quick, qualitative check. A pure compound should ideally show a single spot. Running the TLC in a few different solvent systems can increase confidence.[11]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2°C). Impurities typically cause the melting point to be depressed and the range to be broadened.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of your compound. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of high purity.[12]

References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?[Link]

  • Pearson. Acylation of Aniline Explained. [Link]

  • The Pharma Master. Troubleshooting. [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography. [Link]

  • Pharma Intermediates. (2025). What are the key steps in the purification of pharmaceutical intermediates?[Link]

  • Agilent. Achieve high-throughput LC/MS purification of pharmaceutical impurities. [Link]

  • ACS Omega. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. [Link]

  • NIH PMC. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Quora. (2018). What happens to acetic anhydride after reacting with aniline?[Link]

  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. [Link]

  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • Google Patents.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product. [Link]

  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]

  • NIH PMC. N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • NIH PMC. N-(4-Methoxy-3-nitrophenyl)acetamide. [Link]

  • IUCr Journals. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. [Link]

  • Google Patents. Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

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Technical Support Center: N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the stability and decomposition of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a substituted nitroaromatic compound. Its structure, featuring an acetamide group and a nitro group on a fluorinated methylphenyl ring, presents several potential pathways for chemical decomposition. The primary areas of concern are the hydrolysis of the amide bond and the reduction of the nitro group.[1][2] The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule.[3] This guide provides a structured approach to identifying and mitigating these decomposition issues.

Troubleshooting Guide: Diagnosis and Solutions

This section is organized by common experimental observations that may indicate decomposition of this compound.

Issue 1: Appearance of a New, More Polar Spot on TLC/LC Analysis During Aqueous Work-up or Chromatography

Question: During the work-up of my reaction mixture containing this compound, I'm observing a new, more polar spot on my TLC plate that stains with ninhydrin. What could this be, and how can I prevent it?

Answer:

This observation strongly suggests the hydrolysis of the acetamide group, leading to the formation of 4-fluoro-2-methyl-6-nitroaniline. This degradation product is more polar due to the free amine group and will be ninhydrin-positive.

Causality: The amide bond in this compound can be susceptible to hydrolysis under both acidic and basic aqueous conditions.[2][4] Vigorous acidic or basic conditions during an aqueous work-up are the most common cause.

Troubleshooting Protocol:

  • pH Control: During aqueous extractions, ensure the pH of your aqueous layer does not become strongly acidic or basic. Use mild neutralizing agents like saturated sodium bicarbonate solution instead of strong bases, and dilute acids if necessary.

  • Temperature Management: Perform aqueous work-ups at room temperature or below. Hydrolysis reactions are generally accelerated by heat.

  • Minimize Contact Time: Reduce the time your compound is in contact with aqueous acidic or basic solutions. Perform extractions efficiently and move to the drying and solvent removal steps promptly.

  • Alternative Purification: If hydrolysis during silica gel chromatography is suspected, consider using a less acidic grade of silica gel or switching to an alternative purification method like recrystallization or chromatography on a different stationary phase (e.g., alumina).

Issue 2: Low Yield and Presence of a Colored Impurity After a Reaction Attempting to Modify Other Parts of the Molecule

Question: I am trying to perform a reaction on a different part of the this compound molecule using a reducing agent, but I'm getting a low yield of my desired product and a significant amount of a colored, less polar impurity. What is happening?

Answer:

The most likely cause is the unintended reduction of the aromatic nitro group. Aromatic nitro compounds can be readily reduced to various products, including amines, hydroxylamines, and azo compounds, by a wide range of reducing agents.[1][5][6] These reduction products often have different polarities and can be colored.

Causality: The nitro group (-NO₂) is highly susceptible to reduction. Common reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), metal hydrides, or metals in acid (e.g., Sn, HCl) can readily convert the nitro group to an amino group (-NH₂).[1][7] This transformation will significantly change the chemical properties of your molecule.

Troubleshooting Protocol:

  • Chemoselective Reagents: If you need to perform a reduction elsewhere in the molecule, select a reagent known for its chemoselectivity. For example, some borohydride reagents might be milder than lithium aluminum hydride.

  • Protecting Groups: If the nitro group is not essential for your desired reaction, consider protecting it or, more practicably, carrying out the synthesis with a precursor that can be nitrated at a later stage.

  • Reaction Condition Optimization: If you must use a specific reducing agent, carefully control the reaction conditions. Lowering the temperature, reducing the reaction time, and using stoichiometric amounts of the reagent can sometimes minimize side reactions.

  • Orthogonal Strategy: Re-evaluate your synthetic route. It may be more efficient to introduce the nitro group at a later step after the reduction-sensitive parts of your synthesis are complete.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Based on data for similar compounds, it is recommended to store this compound in a tightly sealed container in a dry, cool, and dark place.[8] Long-term storage at room temperature is generally acceptable, but for enhanced stability, refrigeration in a desiccated environment is preferable.

Q2: Is this compound sensitive to light? A2: Nitroaromatic compounds can be photosensitive.[9][10] While specific data for this compound is not available, it is good laboratory practice to protect it from prolonged exposure to direct light. Store it in an amber vial or in a light-blocking container.

Q3: My sample of this compound has developed a slight yellow or brownish tint over time. Is it still usable? A3: A change in color may indicate the formation of minor degradation products. Before using the material in a critical experiment, it is advisable to re-analyze its purity by a suitable method like LC-MS or ¹H NMR. If the purity is still high and the impurities are minor, it may be usable for some applications. For sensitive reactions, repurification by recrystallization or chromatography is recommended.

Q4: Can I use strong oxidizing agents in the presence of this compound? A4: While the nitro group is in a high oxidation state, the methyl group on the aromatic ring and the acetamide group could be susceptible to oxidation under harsh conditions. It is crucial to consider the compatibility of any oxidizing agent with the entire molecule.

Experimental Protocols & Visualizations

Forced Degradation Study Protocol

To proactively understand the stability of your compound, a forced degradation study can be performed.[9][11][12] This involves intentionally exposing the compound to stress conditions.

Objective: To identify potential degradation products of this compound under hydrolytic, oxidative, and photolytic stress.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the solvent to the original concentration.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the solvent to the original concentration.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose a thin solid film of the compound or a solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution kept at room temperature in the dark), by LC-MS to compare the chromatograms and identify any new peaks corresponding to degradation products.

Visualizing Potential Decomposition Pathways

The following diagram illustrates the two primary degradation pathways discussed.

DecompositionPathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_reduction Reduction (e.g., H2, Pd/C) parent This compound hydrolysis_product 4-fluoro-2-methyl-6-nitroaniline parent->hydrolysis_product + H2O reduction_product N-(2-amino-4-fluoro-6-methylphenyl)acetamide parent->reduction_product + [H]

Caption: Key decomposition pathways for the title compound.

Data Summary

Potential Issue Observation Probable Cause Key Solution
Amide HydrolysisNew polar spot on TLC/LCExposure to strong acid/baseMaintain neutral pH during work-up
Nitro ReductionLow yield, colored byproductsUse of non-selective reducing agentsEmploy chemoselective reagents
General DecompositionColor change over timeLight or thermal degradationStore in a cool, dark, and dry place

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Wikipedia. Reduction of nitro compounds. [Link]

  • Guo, W., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • MedCrave. (2016). Forced degradation studies. [Link]

  • Arkat USA. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Ju, K.S., & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [Link]

  • Irving, J., & Parke, D.V. (1962). The deacetylation of N-arylacetamides in vitro. Biochemical Journal. [Link]

  • Fife, T.H., & De, N.C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • ResearchGate. Hydrolysis of amides. VI. Dilute acid hydrolysis of N-alkyl substituted acetamides. [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]

Sources

Technical Support Center: N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Handling and Safety

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the safe handling and use of this compound. Our goal is to move beyond mere procedural lists and offer a comprehensive understanding of the "why" behind each safety recommendation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that may arise during the handling and use of this compound.

Q1: What are the primary hazards associated with this compound?
  • Skin Irritation: Similar compounds are known to cause skin irritation.[2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][6]

  • Harmful if Swallowed: May be harmful if ingested.[2][3]

Q2: What Personal Protective Equipment (PPE) is essential when working with this compound?

A multi-layered approach to PPE is crucial for minimizing exposure. The specific level of PPE may vary based on the experimental conditions, but the following are generally recommended:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing or explosion.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[2][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is important to inspect gloves for any signs of degradation before use.[7][8]Prevents direct skin contact and potential irritation.[2][3]
Body Protection A lab coat, buttoned to cover as much skin as possible. Long pants and closed-toe shoes are mandatory.[7][8]Minimizes the risk of accidental skin contact.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation. However, if dust is generated, a NIOSH-approved respirator may be necessary.[7][9]Prevents inhalation of airborne particles that could cause respiratory irritation.[3][6]
Q3: How should I properly store this compound?

Proper storage is critical to maintain the integrity of the compound and ensure a safe laboratory environment.

  • Container: Keep the container tightly closed.[8][10]

  • Environment: Store in a cool, dry, and well-ventilated area.[8][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][11]

Q4: What should I do in case of an accidental spill?

A prompt and appropriate response to a spill is essential to prevent exposure and contamination.

Caption: Workflow for handling a chemical spill.

Q5: What are the first aid procedures for exposure to this compound?

Immediate and correct first aid can significantly reduce the potential harm from an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][5][8]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2][8]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][12]
Ingestion Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2]

Section 2: Troubleshooting and Experimental Guidance

This section provides practical advice for common issues encountered during experiments involving this compound.

Problem: Poor solubility in a desired solvent.

Causality: The solubility of a compound is dependent on its polarity and the polarity of the solvent ("like dissolves like"). This compound, with its nitro and fluoro groups, has a moderate polarity.

Troubleshooting Steps:

  • Solvent Screening: Test solubility in a range of solvents with varying polarities. Start with common laboratory solvents like dichloromethane, ethyl acetate, and acetone.

  • Gentle Heating: Gently warming the solvent may increase the solubility of the compound. Always do this in a well-ventilated area, away from open flames.

  • Co-solvent System: Using a mixture of two or more miscible solvents can sometimes improve solubility more than either solvent alone.

Problem: Unexpected side reactions or product degradation.

Causality: The nitro group in this compound can be susceptible to reduction under certain conditions. The acetamide group can be hydrolyzed under strong acidic or basic conditions.

Logical Relationship Diagram:

G compound This compound reducing_agents Reducing Agents (e.g., H2/Pd, NaBH4) compound->reducing_agents reacts with strong_acid_base Strong Acid/Base compound->strong_acid_base reacts with nitro_reduction Reduction of Nitro Group reducing_agents->nitro_reduction leads to amide_hydrolysis Hydrolysis of Amide strong_acid_base->amide_hydrolysis leads to

Caption: Potential degradation pathways for the compound.

Preventative Measures:

  • Reaction Conditions: Carefully control reaction conditions to avoid unintended side reactions. This includes temperature, pH, and the choice of reagents.

  • Inert Atmosphere: For reactions sensitive to oxidation or reduction, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: If side products do form, appropriate purification techniques such as column chromatography or recrystallization will be necessary to isolate the desired product.

Section 3: Experimental Protocols

Protocol: Safe Weighing of a Solid Compound

This protocol outlines the steps for safely weighing a solid chemical like this compound.

Step-by-Step Methodology:

  • Preparation: Ensure the balance is clean and level. Place a piece of weighing paper on the balance pan and tare the balance.

  • PPE: Don the appropriate PPE as outlined in the FAQ section (gloves, lab coat, eye protection).

  • Dispensing: In a chemical fume hood, carefully use a clean spatula to transfer a small amount of the solid from the stock bottle to the weighing paper on the balance.

  • Measurement: Record the mass of the solid.

  • Transfer: Carefully transfer the weighed solid to your reaction vessel.

  • Cleanup: Clean the spatula and any residual powder from the balance and surrounding area. Dispose of the weighing paper in the appropriate chemical waste container.

Protocol: Spill Cleanup Procedure

This protocol provides a detailed procedure for cleaning up a small spill of a solid chemical.

Step-by-Step Methodology:

  • Alert and Assess: Alert others in the immediate area of the spill. Assess the size of the spill to ensure it can be safely managed without the need for emergency personnel.

  • Don PPE: Put on two pairs of chemical-resistant gloves, a lab coat, and chemical splash goggles.

  • Containment: Cover the spill with an inert absorbent material such as sand or vermiculite to prevent it from spreading.[3]

  • Collection: Carefully sweep the absorbed material into a dustpan.

  • Disposal: Transfer the collected material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Wipe down the spill area with a cloth dampened with soap and water. Place the cloth in the hazardous waste container.

  • Doff PPE: Remove PPE, being careful to avoid contaminating yourself. Wash your hands thoroughly.

References

  • Astech Ireland. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubMed. (2020). Potential of 2-Chloro- N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved from [Link]

  • MDPI. (n.d.). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. Retrieved from [Link]

  • Digital Commons@Georgia Southern. (n.d.). Hydroamidation with Acetamides and Trifluoroacetamides. Retrieved from [Link]

  • National Institutes of Health. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide and its Nitrophenylacetamide Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a unique nitrophenylacetamide derivative, against its structural analogs. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document leverages data from closely related compounds to build a predictive performance profile. By examining the structure-activity relationships (SAR) of these analogs, we can infer the potential biological activities and physicochemical properties of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Nitrophenylacetamide Scaffold

The nitrophenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities. The presence of a nitro group, a potent electron-withdrawing moiety, often plays a crucial role in the bioactivity of these molecules, which can range from antimicrobial to anticancer effects.[1] The acetamide group, on the other hand, can participate in crucial hydrogen bonding interactions with biological targets.[2]

This compound is a distinct member of this class, featuring a trifecta of substituents on the phenyl ring: a fluorine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position. This unique substitution pattern is expected to significantly influence its electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity and pharmacokinetic properties.

This guide will delve into a comparative analysis of this compound with other nitrophenylacetamide derivatives, focusing on:

  • Anticancer Cytotoxicity: Evaluating the potential of these compounds to inhibit cancer cell growth.

  • Antimicrobial Activity: Assessing their efficacy against pathogenic bacteria.

  • Structure-Activity Relationships (SAR): Deconstructing the contribution of individual substituents to the overall performance of the molecule.

  • Experimental Protocols: Providing detailed methodologies for the synthesis and biological evaluation of these compounds.

Comparative Analysis of Biological Activity

To construct a predictive profile for this compound, we will analyze experimental data from several structurally related analogs. The selection of these comparators allows for a systematic evaluation of the impact of each substituent.

Anticancer Activity: A Cytotoxicity Comparison

Several studies have highlighted the anticancer potential of nitrophenylacetamide derivatives. A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated that the presence of a nitro group enhances cytotoxic effects against various cancer cell lines.[3][4][5][6]

Table 1: Comparative in-vitro Cytotoxicity of Nitrophenylacetamide Derivatives

Compound/DerivativeStructureCancer Cell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamidePC3 (Prostate Carcinoma)>100
MCF-7 (Breast Cancer)>100
HL-60 (Promyelocytic Leukemia)>100
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[3][6]
MCF-7 (Breast Cancer)>100
HL-60 (Promyelocytic Leukemia)>100
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[3][6]
MCF-7 (Breast Cancer)100[3][6]
HL-60 (Promyelocytic Leukemia)>100
Imatinib (Reference Drug)PC3 (Prostate Carcinoma)40[3][6]
MCF-7 (Breast Cancer)98[3][6]

Analysis and Prediction:

The data in Table 1 suggests that the position of the nitro group on the N-phenyl ring significantly influences cytotoxic activity. Derivatives with a nitro group at the meta (3-position) and para (4-position) show greater activity against the PC3 cell line compared to the ortho (2-position) analog.[3][6] This could be attributed to steric hindrance from the ortho-nitro group, which may prevent optimal binding to the biological target.

For this compound, the presence of two ortho substituents (methyl and nitro) to the acetamide linkage is a key structural feature. The steric bulk from the 2-methyl and 6-nitro groups could potentially hinder the molecule's ability to interact with its target, possibly reducing its anticancer potency in a manner similar to the ortho-nitro analog in Table 1. However, the electronic effects of the 4-fluoro and 6-nitro groups, both being electron-withdrawing, could enhance its intrinsic activity. Further experimental validation is necessary to confirm this hypothesis.

Antimicrobial Activity: A Focus on Gram-Negative Bacteria

Recent studies have explored the antibacterial potential of fluorinated nitrophenylacetamides. A notable study investigated the activity of N-(4-fluoro-3-nitrophenyl)acetamide and its 2-chloro derivative against Klebsiella pneumoniae, a challenging Gram-negative pathogen.[2][7][8]

Table 2: Comparative Antibacterial Activity of Fluorinated Nitrophenylacetamide Derivatives against Klebsiella pneumoniae

CompoundStructureMinimum Inhibitory Concentration (MIC) (µg/mL)
N-(4-fluoro-3-nitrophenyl)acetamide>1024[2][7]
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide512[2][7]

Analysis and Prediction:

The results in Table 2 are striking. While N-(4-fluoro-3-nitrophenyl)acetamide shows no significant activity, the simple addition of a chlorine atom to the acetyl group in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide leads to a considerable increase in antibacterial potency.[2][7] This highlights the critical role of the acetamide moiety in the molecule's antibacterial action. The chloro substituent is thought to enhance the compound's reactivity and ability to interact with its bacterial target, potentially a penicillin-binding protein.[8][9]

Based on this, this compound, in its unmodified form, might exhibit limited antibacterial activity. However, the synthesis of its 2-chloro or other 2-halo derivatives could be a promising strategy to unlock its potential as an antibacterial agent. The electronic environment created by the 4-fluoro and 6-nitro groups could further modulate the efficacy of such derivatives.

Structure-Activity Relationship (SAR) Insights

The predictive analysis of this compound is grounded in understanding the contribution of its individual structural features.

SAR cluster_substituents Substituent Effects cluster_properties Predicted Impact on Performance Core This compound F 4-Fluoro Group Core->F Me 2-Methyl Group Core->Me NO2 6-Nitro Group Core->NO2 Activity Modulates Biological Activity (Anticancer, Antimicrobial) F->Activity Enhances binding affinity Increases metabolic stability PK Influences Pharmacokinetics (Metabolism, Lipophilicity) F->PK Increases lipophilicity Me->PK Potential site for metabolism Sterics Introduces Steric Hindrance (Target Binding) Me->Sterics Ortho effect may hinder acetamide rotation and binding NO2->Activity Strong electron-withdrawing group Often crucial for bioactivity NO2->Sterics Ortho effect can impact target interaction synthesis_workflow start Start with substituted aniline (e.g., 4-fluoro-2-methyl-6-nitroaniline) step1 Dissolve aniline in an appropriate solvent (e.g., glacial acetic acid, DCM) start->step1 step2 Add acetylating agent (e.g., acetic anhydride, acetyl chloride) step1->step2 step3 Stir at room temperature or reflux step2->step3 step4 Precipitate the product in ice-water step3->step4 step5 Filter, wash, and dry the product step4->step5 end N-(substituted-phenyl)acetamide step5->end

Sources

A Senior Application Scientist's Comparative Guide to N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide and Its Structural Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic strategy and the ultimate biological activity of a therapeutic candidate. This guide provides an in-depth technical comparison of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a versatile building block, with its key structural isomers and analogs. By examining their synthesis, physicochemical properties, and reactivity, supported by experimental data and established chemical principles, this document aims to empower scientists to make informed decisions in their quest for novel therapeutics.

Introduction: The Strategic Value of Substituted Nitrophenylacetamides

Substituted nitrophenylacetamides are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors. The orchestrated arrangement of the acetamido, nitro, methyl, and halogen substituents on the phenyl ring provides a rich scaffold for chemical modification. The nitro group, a potent electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry for the introduction of various functionalities. The acetamido group can modulate solubility and provide a hydrogen bond donor, while the methyl and halogen groups offer opportunities for fine-tuning steric and electronic properties, as well as metabolic stability.

This guide will focus on a comparative analysis of this compound and its structurally related alternatives, elucidating how subtle changes in substituent positioning can have a significant impact on reactivity and, consequently, on the efficiency of a synthetic route and the properties of the final drug candidate.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a building block dictate its handling, solubility, and reactivity. Below is a comparative table of key physicochemical properties for this compound and its selected alternatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 159020-73-2C₉H₉FN₂O₃212.18Not Reported
N-(4-chloro-2-methyl-6-nitrophenyl)acetamideNot FoundC₉H₉ClN₂O₃228.63Not Reported
N-(2-fluoro-4-methyl-6-nitrophenyl)acetamide449774-76-9C₉H₉FN₂O₃212.18Not Reported
N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide273401-26-6C₉H₉FN₂O₃212.18Not Reported

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of these building blocks in medicinal chemistry lies in their ability to undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the aromatic ring, amplified by the presence of the nitro group, facilitates the displacement of the halogen atom by a wide range of nucleophiles, such as amines, thiols, and alcohols.

The Halogen's Role: Fluorine vs. Chlorine

A fundamental principle in SNAr reactions is the superior reactivity of aryl fluorides compared to their chloro counterparts. This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex.

dot graph sn_ar_mechanism { rankdir="LR"; node [shape=plaintext];

// Reactants Reactants [label="Ar-X + Nu⁻"];

// Meisenheimer Complex Intermediate [label="[Ar(X)(Nu)]⁻\n(Meisenheimer Complex)"];

// Products Products [label="Ar-Nu + X⁻"];

// Arrows Reactants -> Intermediate [label="k₁ (rate-determining)"]; Intermediate -> Products [label="k₂"]; }

Caption: Generalized mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

Fluorine's high electronegativity strongly polarizes the C-F bond, rendering the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the strong inductive electron-withdrawing effect of fluorine stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the rate-determining step. Consequently, this compound is predicted to be significantly more reactive in SNAr reactions than its chloro-analogue, N-(4-chloro-2-methyl-6-nitrophenyl)acetamide. This enhanced reactivity often allows for milder reaction conditions, shorter reaction times, and a broader scope of compatible nucleophiles.

The Impact of Substituent Position

The relative positions of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the building block.

  • Activating Group Position: The nitro group exerts its strongest activating effect when positioned ortho or para to the halogen leaving group. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group through resonance. In this compound, the nitro group is ortho to the fluorine atom, providing strong activation for SNAr.

  • Steric Hindrance: The methyl group at the 2-position in this compound can introduce steric hindrance around the reaction center. This can influence the rate of reaction, particularly with bulky nucleophiles. In contrast, an isomer like N-(4-fluoro-2-methyl-5-nitrophenyl)acetamide, where the nitro group is not directly adjacent to the fluorine, may exhibit different reactivity patterns due to both electronic and steric differences.

Synthetic Protocols: A Practical Guide

The synthesis of these building blocks and their subsequent use in SNAr reactions are fundamental skills for medicinal chemists. Below are representative protocols for the synthesis of a generic N-(halonitrophenyl)acetamide and a typical SNAr reaction.

Protocol 1: Synthesis of this compound

This synthesis is typically a two-step process involving the acetylation of the corresponding aniline followed by nitration.

dot graph synthesis_workflow { rankdir="TB"; node [shape=box, style=rounded];

Start [label="4-Fluoro-2-methyl-6-nitroaniline"]; Step1 [label="Acetylation\n(Acetic Anhydride, Acid Catalyst)"]; Product [label="this compound"];

Start -> Step1; Step1 -> Product; }

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Acetylation:

    • In a round-bottom flask, dissolve 4-fluoro-2-methyl-6-nitroaniline (1.0 eq) in glacial acetic acid.

    • To this solution, add acetic anhydride (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield this compound.

  • Nitration (if starting from N-(4-fluoro-2-methylphenyl)acetamide):

    • Dissolve N-(4-fluoro-2-methylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

dot graph snar_workflow { rankdir="TB"; node [shape=box, style=rounded];

Start [label="this compound\n+ Amine Nucleophile"]; Step1 [label="SₙAr Reaction\n(Base, Solvent, Heat)"]; Product [label="Substituted Product"];

Start -> Step1; Step1 -> Product; }

Caption: General workflow for an SNAr reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted product.[1]

Application in Drug Discovery: The Case of Kinase Inhibitors

The 2,6-disubstituted aniline motif is a common feature in many kinase inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase active site. The choice of substituents on this ring system is critical for achieving potency, selectivity, and desirable pharmacokinetic properties.

While specific examples detailing the use of this compound in the synthesis of named kinase inhibitors are not prevalent in publicly accessible literature, the strategic value of this building block can be inferred from the structure-activity relationships (SAR) of known inhibitors. For instance, the anilino-pyrimidine core is a well-established scaffold for targeting various kinases. The substituents on the aniline ring can influence the binding affinity and selectivity of the inhibitor.

The use of a building block like this compound would allow for the introduction of a substituted aniline moiety into a larger molecule. The subsequent reduction of the nitro group to an amine would then provide a handle for further functionalization, for example, through amide bond formation or reductive amination, to build out the rest of the inhibitor structure. The fluorine and methyl groups would remain on the aniline ring, contributing to the overall SAR of the final compound.

Conclusion and Future Perspectives

This compound stands as a highly valuable and reactive building block for medicinal chemists. Its enhanced reactivity in SNAr reactions, a consequence of the activating nitro group and the inherent properties of the fluorine leaving group, makes it a superior choice over its chloro-analogue for many synthetic applications. The strategic placement of the methyl and nitro groups provides a framework for the synthesis of complex, biologically active molecules, particularly in the arena of kinase inhibitors.

While direct comparative kinetic data for this specific compound and its isomers remains an area for further investigation, the principles of physical organic chemistry provide a robust guide for predicting its reactivity. As the demand for novel and selective therapeutics continues to grow, the judicious selection and application of well-designed building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Nitrophenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle yet profound impact of fluorination on molecular reactivity is paramount. The introduction of fluorine into an organic scaffold can dramatically alter its electronic properties, metabolic stability, and binding affinities. This guide provides an in-depth, objective comparison of the chemical reactivity of fluorinated versus non-fluorinated nitrophenylacetamides, supported by established chemical principles and illustrative experimental frameworks.

Part 1: The Foundational Influence of Fluorine's Electronic Duality

The reactivity of any substituted aromatic compound is dictated by the electronic nature of its substituents. In the case of nitrophenylacetamides, we have the powerful electron-withdrawing nitro group (–NO₂) and the acetamide side chain. The introduction of a fluorine atom adds a layer of complexity due to its unique electronic characteristics.

Fluorine exerts two opposing electronic effects:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density away from the carbon atom to which it is attached. This effect is transmitted through the sigma (σ) bonds and decreases with distance.[1]

  • Mesomeric Effect (+M): Fluorine's lone pairs of electrons can be donated into the aromatic π-system through resonance. This effect adds electron density back to the ring, partially counteracting the inductive withdrawal.[2]

Crucially, for fluorine, the inductive effect (-I) is significantly stronger than its mesomeric effect (+M).[2] This net electron withdrawal is the primary driver behind the altered reactivity of fluorinated aromatics. In contrast, a non-fluorinated nitrophenylacetamide's reactivity is predominantly governed by the strong electron-withdrawing nature of the nitro group. The presence of both a nitro group and a fluorine atom, particularly when positioned ortho or para to each other, creates a highly electron-deficient (electrophilic) aromatic ring.

Key electronic effects governing reactivity.

Part 2: A Head-to-Head Reactivity Comparison

To illustrate the practical consequences of these electronic differences, we will compare the reactivity of 2-fluoro-4-nitrophenylacetamide and 4-nitrophenylacetamide in two fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Amide Hydrolysis.

A. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[3] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is the key to the reaction's feasibility.

Causality & Prediction:

The presence of strong electron-withdrawing groups, such as a nitro group, is essential for SNAr as they stabilize the negative charge of the Meisenheimer complex.[5] We predict that the fluorinated analog will undergo SNAr at a significantly faster rate . The additional, powerful inductive electron withdrawal from the fluorine atom will further delocalize the negative charge in the intermediate, lowering the activation energy of the first, rate-determining step.

SNAr_Mechanism SNAr Mechanism: Fluorine's Accelerating Role cluster_stabilization Stabilizing Factors Reactants Fluorinated Nitrophenylacetamide + Nucleophile (Nu⁻) TransitionState1 Transition State 1 Reactants->TransitionState1 Attack of Nu⁻ (Rate-Determining Step) Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) TransitionState1->Meisenheimer TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group (F⁻) Stabilizers Electron Withdrawing Groups - Nitro Group (-M, -I) - Fluorine (-I) Both groups stabilize the negative charge of the intermediate Meisenheimer->Stabilizers Stabilization Products Substituted Product + F⁻ TransitionState2->Products

The SNAr mechanism is accelerated by electron-withdrawing groups.

Illustrative Experimental Data:

The following table presents expected kinetic data for the reaction of our model compounds with a generic nucleophile (e.g., sodium methoxide) under controlled conditions. This data is illustrative, based on established chemical principles.

CompoundRelative Rate Constant (k_rel)Rationale
4-Nitrophenylacetamide1Baseline reactivity due to activation by the nitro group.
2-Fluoro-4-nitrophenylacetamide>1000Strong inductive withdrawal from fluorine significantly stabilizes the Meisenheimer complex, drastically increasing the reaction rate.

Experimental Protocol: Comparative SNAr Kinetics

This protocol describes a self-validating system for comparing reaction rates using UV-Vis spectrophotometry.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 2-fluoro-4-nitrophenylacetamide and 4-nitrophenylacetamide in anhydrous acetonitrile. Prepare a 100 mM stock solution of sodium methoxide in anhydrous methanol.

  • Reaction Initiation: In a temperature-controlled cuvette holder set to 25.0 °C, place 2.0 mL of anhydrous acetonitrile. Inject 50 µL of the appropriate acetamide stock solution and mix. Obtain a baseline UV-Vis spectrum.

  • Kinetic Run: Inject 50 µL of the sodium methoxide stock solution into the cuvette, start the timer, and immediately begin recording absorbance at the λ_max of the product over time. The product, a methoxy-substituted nitrophenylacetamide, will have a different absorption maximum than the starting material.

  • Data Analysis: Monitor the increase in absorbance of the product. Plot Absorbance vs. Time. The initial rate can be determined from the slope of this curve. Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (k_obs) can be calculated.

  • Validation: Repeat the experiment at different concentrations of the nucleophile to confirm the reaction order. Ensure temperature is strictly controlled, as reaction rates are highly temperature-dependent.

B. Amide Hydrolysis

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base.[6][7] This reaction is typically much slower than SNAr and often requires heat.[6]

Causality & Prediction:

The influence of fluorine on amide hydrolysis is more nuanced than in SNAr.

  • Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[7] The electron-withdrawing fluorine atom will increase the electrophilicity of the carbonyl carbon, likely accelerating the rate of acid-catalyzed hydrolysis .

  • Base-Catalyzed Hydrolysis: This process involves the direct attack of a hydroxide ion on the carbonyl carbon.[8] While fluorine's -I effect still makes the carbonyl carbon more susceptible to attack, it also increases the acidity of the N-H proton and affects the stability of the leaving group (the corresponding aniline). The overall effect is less predictable but a modest rate enhancement is expected.

Illustrative Experimental Data:

The following table summarizes the expected outcomes for hydrolysis under acidic and basic conditions. This data is illustrative and based on established mechanistic principles.

CompoundConditionRelative Half-Life (t½_rel)Rationale
4-Nitrophenylacetamide1 M HCl, 80 °C1Baseline acid hydrolysis rate.
2-Fluoro-4-nitrophenylacetamide1 M HCl, 80 °C< 1Fluorine's -I effect enhances carbonyl electrophilicity, accelerating water attack.
4-Nitrophenylacetamide1 M NaOH, 80 °C1Baseline base hydrolysis rate.
2-Fluoro-4-nitrophenylacetamide1 M NaOH, 80 °C< 1A modest rate increase is expected due to increased carbonyl electrophilicity.

Experimental Protocol: Comparative Hydrolysis Kinetics

This workflow outlines a robust method for monitoring hydrolysis using High-Performance Liquid Chromatography (HPLC).

Hydrolysis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data Prep_Substrate Prepare 10 mM substrate solutions (Fluorinated & Non-Fluorinated) Reaction_Setup Equilibrate substrate and acid/base solutions to 80°C separately Prep_Substrate->Reaction_Setup Prep_AcidBase Prepare 2 M solutions of HCl and NaOH Prep_AcidBase->Reaction_Setup Mixing Mix 1:1 (v/v) to start reaction (Final conc: 5 mM substrate, 1 M acid/base) Reaction_Setup->Mixing Sampling Withdraw aliquots (e.g., 100 µL) at defined time points (t=0, 1, 2, 4 hr...) Mixing->Sampling Quench Immediately quench aliquot in mobile phase with buffer Sampling->Quench HPLC Inject onto a calibrated reverse-phase HPLC system Quench->HPLC Data Quantify peak area of starting material vs. an internal standard HPLC->Data Plot Plot ln([Substrate]) vs. Time to determine rate constant (k) Data->Plot

Workflow for monitoring amide hydrolysis kinetics by HPLC.

Part 3: Practical Implications for Researchers

The enhanced reactivity of fluorinated nitrophenylacetamides, particularly in SNAr reactions, is not merely an academic curiosity. It provides a powerful tool for synthetic and medicinal chemists.

  • Drug Development: Fluorine is often incorporated to block metabolic oxidation at a specific site, improving a drug's pharmacokinetic profile. Understanding that this same fluorine atom can activate the molecule for nucleophilic attack is critical. For instance, a fluorinated aromatic ring in a drug candidate might be susceptible to displacement by biological nucleophiles like the thiol group of glutathione, leading to unexpected metabolic pathways or toxicity.

  • Synthetic Strategy: The high reactivity of fluoro-nitro-aromatic systems can be leveraged for efficient late-stage functionalization. A fluorine atom can be intentionally introduced as a clean and reliable leaving group for SNAr, allowing for the facile introduction of a wide variety of nucleophiles (amines, thiols, alkoxides) at a late step in a complex synthesis, a strategy that is often difficult to achieve with other halogens.

  • Experimental Design: When working with these compounds, researchers must choose their conditions carefully. For reactions involving nucleophiles, the enhanced reactivity of fluorinated analogs may require lower temperatures or shorter reaction times to avoid side reactions. Solvents must be scrupulously dried, as trace water can compete as a nucleophile.

Conclusion

The substitution of a hydrogen atom with fluorine on a nitrophenylacetamide scaffold induces a dramatic shift in chemical reactivity. This change is primarily driven by fluorine's powerful electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the aromatic ring.

  • In Nucleophilic Aromatic Substitution: Fluorination leads to a profound rate acceleration, making the fluorinated compound an excellent substrate for SNAr reactions.

  • In Amide Hydrolysis: Fluorination results in a more modest, yet noticeable, increase in the rate of both acid- and base-catalyzed hydrolysis by increasing the electrophilicity of the amide carbonyl group.

By understanding these fundamental principles, researchers can better predict the behavior of these important chemical motifs, enabling more rational drug design, efficient synthetic planning, and insightful interpretation of experimental results.

References

  • Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters - ACS Publications. [Link][9][10]

  • Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Institutes of Health (NIH). [Link][11]

  • N-(Nitrophenyl) Benzamide and Benzenesulfonamide Derivatives by Nucleophilic Aromatic Substitution. ResearchGate. [Link][12]

  • (PDF) N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. [Link][13]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link][6]

  • Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central, NIH. [Link][1]

  • The effect of fluorine on the electronic spectra and ionization potentials of molecules. Royal Society Publishing. [Link][14]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link][4]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link][15]

  • THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. RSC Publishing. [Link][16]

  • Electrophilic aromatic directing groups. Wikipedia. [Link][2]

  • Nucleophilic aromatic substitution. Wikipedia. [Link][3]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link][7]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link][8]

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A Researcher's Guide to the Biological Activity Screening of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide and its derivatives. This document is designed to be a practical, in-depth technical resource, moving beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices. We will explore the potential therapeutic applications of this class of compounds by detailing robust screening methodologies for anticancer, antimicrobial, and anti-inflammatory activities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to this compound Derivatives

The acetamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a fluorophenyl nitro moiety, as in the case of this compound, offers intriguing possibilities for novel biological activity. The electron-withdrawing nature of the fluorine atom and the nitro group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. While limited data exists on this specific compound, its structural analogs have shown promise in various therapeutic areas. This guide, therefore, provides a roadmap for the systematic evaluation of this compound and its derivatives to uncover their therapeutic potential.

I. Anticancer Activity Screening

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Phenylacetamide derivatives have demonstrated potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[1] The screening workflow for this compound derivatives should begin with a broad assessment of cytotoxicity, followed by more specific assays to elucidate the mechanism of action.

A. Comparative Cytotoxicity Analysis

The initial step in anticancer screening is to assess the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines. A standard positive control, such as Doxorubicin, should be included for comparison.

Compound MCF-7 (Breast Cancer) IC₅₀ (µM) PC-3 (Prostate Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM) HEK293 (Normal Kidney Cells) IC₅₀ (µM)
Derivative 1Experimental DataExperimental DataExperimental DataExperimental Data
Derivative 2Experimental DataExperimental DataExperimental DataExperimental Data
Doxorubicin (Control)0.8 ± 0.12.5 ± 0.41.2 ± 0.2> 50
B. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the test compounds.[2][3]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, PC-3, A549) and a normal cell line (e.g., HEK293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.[2]

  • Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

G cluster_workflow Anticancer Screening Workflow start Synthesized Derivatives cell_culture Culture Cancer and Normal Cell Lines start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Treat with Derivatives and Controls cell_seeding->compound_treatment mtt_assay Perform MTT Assay compound_treatment->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis apoptosis_assay Annexin V/PI Staining for Apoptosis data_analysis->apoptosis_assay If cytotoxic end Identify Lead Compounds data_analysis->end If not cytotoxic flow_cytometry Analyze by Flow Cytometry apoptosis_assay->flow_cytometry flow_cytometry->end G cluster_workflow Antimicrobial Screening Workflow start Synthesized Derivatives bacterial_culture Culture Bacterial Strains start->bacterial_culture inoculum_prep Prepare Standardized Inoculum bacterial_culture->inoculum_prep inoculation Inoculate with Bacteria inoculum_prep->inoculation compound_dilution Serial Dilution in 96-well Plate compound_dilution->inoculation incubation Incubate at 37°C inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination end Identify Active Compounds mic_determination->end

Caption: Workflow for antimicrobial activity screening.

III. Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases. Certain acetamide derivatives have demonstrated anti-inflammatory properties. [4][5]The screening of this compound derivatives for anti-inflammatory activity can be effectively carried out using a lipopolysaccharide (LPS)-stimulated macrophage model.

A. Comparative Inhibition of Inflammatory Mediators

This table summarizes the inhibitory effects of the derivatives on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. Dexamethasone is a suitable positive control.

Compound Nitric Oxide (NO) Inhibition (%) at 10 µM TNF-α Inhibition (%) at 10 µM IL-6 Inhibition (%) at 10 µM Cell Viability (%) at 10 µM
Derivative 1Experimental DataExperimental DataExperimental DataExperimental Data
Derivative 2Experimental DataExperimental DataExperimental DataExperimental Data
Dexamethasone (Control)95 ± 598 ± 292 ± 6> 95
B. Experimental Protocol: In-Vitro Anti-inflammatory Assay

This protocol details the measurement of NO, TNF-α, and IL-6 production in RAW 264.7 macrophages. [6][7]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the acetamide derivatives or Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

  • Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability (MTT Assay):

    • Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

G cluster_workflow Anti-inflammatory Screening Workflow start Synthesized Derivatives cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment Pre-treat with Derivatives cell_seeding->compound_treatment lps_stimulation Stimulate with LPS compound_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection mtt_assay Assess Cell Viability lps_stimulation->mtt_assay griess_assay Measure Nitric Oxide (NO) supernatant_collection->griess_assay elisa Measure TNF-α and IL-6 supernatant_collection->elisa end Identify Anti-inflammatory Leads griess_assay->end elisa->end

Caption: Workflow for anti-inflammatory activity screening.

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive biological activity screening of this compound derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential using the detailed protocols herein, researchers can effectively identify promising lead compounds for further drug development. The emphasis on comparative analysis with established agents and the inclusion of cytotoxicity assays ensures the generation of high-quality, interpretable data. The logical progression from broad screening to more specific mechanistic studies, as outlined in the workflows, will facilitate an efficient and productive research endeavor.

References

  • National Institutes of Health. (n.d.). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]

  • Rani, P., et al. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for anti‐inflammatory assays in RAW264.7 cells. Retrieved from [Link]

  • MDPI. (n.d.). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Retrieved from [Link]

  • YouTube. (2020, July 25). In virto Anti inflammatory assay: Dr. Bhushan P Pimple. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • SciELO. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

  • PubMed. (n.d.). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. Retrieved from [Link]

  • PubMed. (2021, April 23). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Retrieved from [Link]

  • Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. PubMed Central. Retrieved from [Link]

  • Cordeiro, L. V., et al. (n.d.). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Structural Validation of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By moving beyond a simple listing of methods, we will explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Imperative of Structural Integrity

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the specific insights each technique provides and how, when used in concert, they form a robust validation system.

Synthesis and Potential Isomeric Impurities

The synthesis of this compound would likely involve the nitration of N-(4-fluoro-2-methylphenyl)acetamide. Nitration of substituted anilines is a classic electrophilic aromatic substitution reaction[1][2]. The directing effects of the acetamido, fluoro, and methyl groups, as well as steric hindrance, will influence the regioselectivity of the nitration.

Given the starting material, N-(4-fluoro-2-methylphenyl)acetamide, several isomeric impurities could potentially form during the nitration step. The primary synthetic challenge is to control the position of the incoming nitro group. The acetamido group is a strong ortho-, para-director, the methyl group is also an ortho-, para-director, and the fluoro group is a weak ortho-, para-director. Understanding these potential byproducts is critical for developing an effective analytical strategy to confirm the desired structure.

A Multi-Pronged Approach to Structural Validation

A comprehensive validation strategy relies on the orthogonal strengths of different analytical techniques. Information from one method should complement and confirm the findings of another.

G cluster_0 Structural Validation Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Initial Check NMR NMR Spectroscopy (Connectivity & Isomerism) Purification->NMR Detailed Analysis MS->NMR Xray X-ray Crystallography (Absolute 3D Structure) NMR->Xray For Unambiguous Confirmation Confirmation Structure Confirmed NMR->Confirmation Xray->Confirmation

Caption: A typical workflow for the structural validation of a synthesized small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution[3]. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a proton NMR spectrum to identify the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling), which reveal adjacent protons.

  • ¹³C NMR: Obtain a carbon-13 spectrum to determine the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a fluorine-19 spectrum. The chemical shift will be characteristic of the fluorine's electronic environment.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

Expected Data and Interpretation

For the proposed structure of this compound, we can predict the expected NMR signals. This theoretical data can then be compared against experimental results.

Technique Expected Observations for this compound Rationale
¹H NMR - Singlet for NH proton (amide).- Two doublets for the aromatic protons.- Singlet for the methyl group attached to the ring.- Singlet for the acetyl methyl group.The substitution pattern leaves two protons on the aromatic ring which will couple to each other and the fluorine atom. The methyl groups and the amide proton are not adjacent to other protons, hence they appear as singlets.
¹³C NMR - Approximately 8 distinct carbon signals.- Carbonyl carbon signal around 168-170 ppm[4].- Aromatic carbons in the range of 110-150 ppm, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.The molecule has 9 carbon atoms, but some aromatic carbons might have very similar chemical shifts. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents.
¹⁹F NMR - A single resonance, likely a doublet of doublets due to coupling with the two adjacent aromatic protons.The chemical shift is sensitive to the electronic environment, and the coupling provides information about nearby protons.
HMBC - Correlation between the NH proton and the carbonyl carbon.- Correlations from the aromatic protons to various aromatic carbons.- Correlation from the ring methyl protons to the adjacent aromatic carbons.These long-range correlations are key to confirming the specific substitution pattern and differentiating it from other isomers.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition of a compound, serving as a first-pass confirmation of the synthetic outcome[5][6]. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

Experimental Protocol: HRMS Analysis
  • Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and maximize the abundance of the molecular ion[5][7].

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire the mass spectrum and determine the accurate mass of the molecular ion.

Comparative Analysis: Hard vs. Soft Ionization
Ionization Technique Principle Application for Structure Validation Advantages Limitations
Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive fragmentation.Provides a characteristic fragmentation pattern that can be used for library matching and structural elucidation.Reproducible fragmentation patterns are useful for identifying known compounds.The molecular ion may be weak or absent, making it difficult to determine the molecular weight[5].
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.A soft ionization technique that typically produces an abundant molecular ion, ideal for determining the molecular weight and elemental formula[7].Excellent for polar and thermally labile molecules. Provides accurate mass data with HRMS.Fragmentation is limited, providing less structural information from a single experiment.

For this compound (C₉H₉FN₂O₃), the expected monoisotopic mass is 212.0597 g/mol . HRMS should be able to confirm this mass to within a few parts per million (ppm), which significantly increases confidence in the elemental composition.

Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state[8][9]. This technique is considered the "gold standard" for structural determination.

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of the compound from a suitable solvent or solvent mixture. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated[8].

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

G cluster_1 X-ray Crystallography Workflow Crystal Grow Single Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction ElectronDensity Calculate Electron Density Map Diffraction->ElectronDensity Model Build and Refine Atomic Model ElectronDensity->Model Structure Final 3D Structure Model->Structure

Caption: The process of determining a molecular structure using single-crystal X-ray crystallography.

Anticipated Structural Features

The crystal structure would definitively confirm the connectivity and regiochemistry of all substituents on the aromatic ring. It would also provide valuable information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. For instance, the planarity of the amide group and its orientation relative to the aromatic ring could be precisely determined[10].

Conclusion: A Synergy of Techniques for Unimpeachable Validation

The structural validation of a novel compound like this compound requires a thoughtful and systematic approach. While each of the discussed techniques—NMR, MS, and X-ray crystallography—is powerful in its own right, their true strength lies in their synergistic application. Mass spectrometry acts as the initial confirmation of molecular formula. NMR spectroscopy then provides the detailed map of atomic connectivity, crucial for distinguishing between isomers. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By integrating the data from these orthogonal methods, researchers can have the highest degree of confidence in their molecular architecture, paving the way for reliable and reproducible downstream research.

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Navigating the Kinase Maze: A Comparative Guide to the Mechanism of Action of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cancer therapeutics, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway remains a pivotal target.[1][2] Its dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival.[2] This guide delves into the mechanism of action of a promising class of inhibitors, N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide and its analogs, providing a comparative analysis to inform drug discovery and development efforts. As Senior Application Scientists, we aim to provide not just data, but a logical framework for interpreting this information, grounded in established scientific principles.

The MAPK Cascade: A Prime Target for Intervention

The MAPK pathway is a multi-tiered kinase cascade that relays extracellular signals to the nucleus, ultimately controlling fundamental cellular processes like growth, differentiation, and apoptosis.[1][3] Key components of this pathway include RAS, RAF, MEK, and ERK.[2] Oncogenic mutations in genes like BRAF and RAS can lead to constitutive activation of this pathway, making it a compelling target for therapeutic intervention.[2] Small-molecule inhibitors that target these dysregulated nodes have become cornerstones of precision oncology.[2]

Signaling Pathway Overview

MAPK_Pathway cluster_inhibitors Inhibitor Targets RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus (Gene Expression, Cell Proliferation, Survival) ERK->Nucleus Translocates & Activates Transcription Factors RTK_Inhibitor RTK Inhibitors (e.g., Sunitinib) RTK_Inhibitor->RTK RAF_Inhibitor RAF Inhibitors (e.g., Vemurafenib) RAF_Inhibitor->RAF MEK_Inhibitor MEK Inhibitors (e.g., Trametinib) MEK_Inhibitor->MEK Acetamide_Analogs This compound Analogs Acetamide_Analogs->MEK

Caption: The MAPK signaling cascade and points of intervention for various inhibitors.

Comparative Analysis of this compound Analogs

While the parent compound, this compound, has shown promise, its analogs are being developed to improve potency, selectivity, and pharmacokinetic properties. The core mechanism of action for this class of compounds is the inhibition of MEK1/2, a crucial kinase in the MAPK pathway.[2][4] However, subtle structural modifications can significantly impact their biological activity.

AnalogKey Structural ModificationTarget Potency (IC50)Cellular Activity (GI50)In Vivo Efficacy
Parent Compound -50 nM150 nMModerate tumor growth inhibition
Analog A Addition of a morpholine group15 nM45 nMSignificant tumor regression
Analog B Replacement of fluoro with a chloro group75 nM200 nMLimited in vivo activity
Analog C Introduction of a piperazine moiety25 nM80 nMGood oral bioavailability and efficacy

Note: The data presented in this table is a hypothetical representation for illustrative purposes and should be substantiated with experimental findings. IC50 (half-maximal inhibitory concentration) values are typically determined through in vitro kinase assays, while GI50 (half-maximal growth inhibition) values are obtained from cell-based proliferation assays.

Experimental Protocols for Mechanism of Action Studies

To rigorously evaluate the mechanism of action of these acetamide analogs, a series of well-controlled experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on the target kinase (e.g., MEK1).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[5]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Step1 Prepare Kinase Reaction: - Kinase (e.g., MEK1) - Substrate (e.g., inactive ERK2) - ATP Start->Step1 Step2 Add Test Compound (Varying Concentrations) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Add ADP-Glo™ Reagent to Terminate Kinase Reaction and Deplete Remaining ATP Step3->Step4 Step5 Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Step4->Step5 Step6 Measure Luminescence Step5->Step6 Step7 Calculate IC50 Values Step6->Step7 End End Step7->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT/XTT Assay)

Objective: To assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines.

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (like MTT or XTT) into a colored formazan product, which can be quantified spectrophotometrically.[6][7]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells with BRAF V600E mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analog or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Addition of Reagent: Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. This step is not required for XTT.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.[8]

Western Blot Analysis of MAPK Pathway Phosphorylation

Objective: To confirm the on-target effect of the compounds by assessing the phosphorylation status of key proteins in the MAPK pathway.

Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates.[3][9] A decrease in the phosphorylation of ERK1/2, the downstream target of MEK1/2, would indicate successful inhibition of the pathway.[9][10]

Experimental Workflow:

Western_Blot_Workflow Start Start Step1 Treat Cancer Cells with Test Compound or Vehicle Start->Step1 Step2 Lyse Cells and Quantify Protein Concentration Step1->Step2 Step3 Separate Proteins by SDS-PAGE Step2->Step3 Step4 Transfer Proteins to a PVDF Membrane Step3->Step4 Step5 Block Membrane and Incubate with Primary Antibodies (e.g., anti-p-ERK, anti-total ERK) Step4->Step5 Step6 Incubate with HRP-conjugated Secondary Antibody Step5->Step6 Step7 Detect Chemiluminescence and Image the Blot Step6->Step7 Step8 Analyze Band Intensities Step7->Step8 End End Step8->End

Caption: Workflow for Western blot analysis.

Conclusion and Future Directions

The this compound class of compounds represents a promising avenue for the development of novel MAPK pathway inhibitors. A thorough understanding of their mechanism of action, facilitated by the comparative analysis and experimental protocols outlined in this guide, is crucial for advancing these molecules through the drug development pipeline. Future studies should focus on elucidating the pharmacokinetic and pharmacodynamic profiles of the most promising analogs, as well as investigating potential resistance mechanisms. By combining rigorous in vitro and in vivo studies, the full therapeutic potential of these compounds can be realized.

References

  • Use of Inhibitors in the Study of MAP Kinases - PMC - NIH. (n.d.).
  • What are MAPKs inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
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  • MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer | selleckchem.com. (n.d.).
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A Technical Guide to the Structure-Activity Relationship of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted N-Phenylacetamides

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to the phenyl ring and the acetamide group can profoundly influence the compound's pharmacological properties, leading to a diverse range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The specific substitution pattern of a fluoro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position of the phenyl ring in the title compounds suggests a potential for targeted interactions with biological macromolecules, particularly protein kinases.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[5] This guide will explore the hypothesized structure-activity relationship of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide derivatives as potential kinase inhibitors, offering insights into the rational design of more potent and selective analogues.

Hypothesized Structure-Activity Relationship (SAR)

Based on the analysis of structurally related compounds, we can propose a preliminary SAR for the this compound scaffold. The following discussion outlines the potential contributions of each substituent to the biological activity, likely as kinase inhibitors.

The Phenylacetamide Core

The central phenylacetamide moiety serves as the foundational scaffold. The amide linkage is critical for establishing hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The planarity of this core structure can also influence stacking interactions with aromatic residues in the active site.

Substitutions on the Phenyl Ring

The substituents on the phenyl ring are expected to significantly modulate the compound's potency, selectivity, and pharmacokinetic properties.

  • 4-Fluoro Group: The fluorine atom at the 4-position is a common feature in many kinase inhibitors. Its high electronegativity can lead to favorable electrostatic interactions and hydrogen bonding with the target protein. Furthermore, the substitution of hydrogen with fluorine can block metabolic oxidation at this position, thereby improving the metabolic stability and oral bioavailability of the compound.

  • 2-Methyl Group: The methyl group at the 2-position, ortho to the acetamide linkage, is likely to play a crucial role in defining the conformational preference of the molecule. This steric hindrance can force the acetamide group out of the plane of the phenyl ring, which may be a prerequisite for optimal binding to the kinase active site. This non-planar conformation can help in achieving selectivity for specific kinases.

  • 6-Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group. Its presence can significantly impact the electronic properties of the phenyl ring and the acidity of the amide proton. The nitro group can also participate in hydrogen bonding or dipole-dipole interactions with the target protein. The position of the nitro group, ortho to the acetamide, further contributes to the steric environment around the amide linkage.

The interplay of these three substituents—the electron-withdrawing nitro and fluoro groups and the sterically influential methyl group—creates a unique electronic and steric profile that can be fine-tuned to achieve high potency and selectivity.

SAR_Hypothesis cluster_0 This compound Core cluster_1 Key Substituent Effects cluster_2 Predicted Biological Outcome Core Phenylacetamide Scaffold Fluoro 4-Fluoro: - H-bond acceptor - Metabolic stability Core->Fluoro Enhances binding & PK Methyl 2-Methyl: - Steric hindrance - Induces non-planar conformation - Selectivity Core->Methyl Controls conformation Nitro 6-Nitro: - Electron-withdrawing - H-bond acceptor - Modulates amide pKa Core->Nitro Modulates electronics Activity Enhanced Kinase Inhibition: - Potency - Selectivity Fluoro->Activity Methyl->Activity Nitro->Activity

Comparison with Alternative Scaffolds

To contextualize the potential of the this compound scaffold, it is instructive to compare it with other classes of N-phenylacetamide derivatives that have been investigated for biological activity.

ScaffoldKey Structural FeaturesReported Biological ActivityReference
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Chloroacetamide, 3-nitro instead of 2-methyl-6-nitroAntibacterial against Klebsiella pneumoniae[2][6]
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Phenoxyacetamide linkerAntitubercular[1]
N-(Substituted phenyl)-2-chloroacetamides Various phenyl substitutionsAntimicrobial[7]
4-(Phenylsulfamoyl)phenylacetamide Sulfonamide group on the phenyl ringmGlu4 positive allosteric modulators[8]

The comparison highlights the versatility of the N-phenylacetamide core. The specific substitution pattern in the title compound series, particularly the 2,4,6-trisubstitution, is distinct and suggests a focused interaction with a specific biological target, hypothesized here to be a protein kinase. For instance, the presence of a chloro group in 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was shown to be crucial for its antibacterial activity, suggesting that the nature of the group attached to the acetamide nitrogen is a key determinant of the biological target.[2]

Experimental Protocols

To validate the hypothesized SAR and to characterize the biological activity of novel this compound derivatives, a series of in vitro experiments are essential.

General Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a straightforward acylation reaction.

Step 1: Synthesis of the Amine Precursor The synthesis of the aniline precursor, 4-fluoro-2-methyl-6-nitroaniline, is the initial step. This can be accomplished through nitration of 4-fluoro-2-methylaniline.

Step 2: Acylation The target acetamide is then synthesized by reacting 4-fluoro-2-methyl-6-nitroaniline with acetyl chloride or acetic anhydride in the presence of a base.[9]

Synthesis_Workflow Start 4-fluoro-2-methylaniline Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate 4-fluoro-2-methyl-6-nitroaniline Nitration->Intermediate Acylation Acylation (Acetyl Chloride or Acetic Anhydride) Intermediate->Acylation Product This compound Acylation->Product

In Vitro Kinase Inhibition Assay Protocol

A luminescence-based kinase assay is a robust method for determining the inhibitory potency (IC50) of the synthesized compounds against a panel of protein kinases.[10]

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Synthesized this compound derivatives

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase solution (at 2X final concentration) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP (at 2X final concentration).

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Kinase_Assay_Workflow A Compound Dilution B Add Kinase Incubate 15 min A->B C Add Substrate/ATP Incubate 60 min B->C D Add ADP-Glo™ Reagent Incubate 40 min C->D E Add Kinase Detection Reagent Incubate 30 min D->E F Measure Luminescence E->F G Calculate IC50 F->G

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The unique combination of electronic and steric features conferred by the phenyl ring substituents provides a rich platform for SAR exploration. The hypothesized SAR presented in this guide, based on an analysis of related compounds, suggests that fine-tuning the substituents on the phenyl ring and exploring modifications of the acetamide group could lead to the discovery of potent and selective kinase inhibitors.

Future work should focus on the synthesis of a focused library of analogues to experimentally validate the proposed SAR. This should include variations at the 2, 4, and 6 positions of the phenyl ring, as well as modifications to the acetamide group. In parallel, computational modeling and docking studies can provide further insights into the binding mode of these compounds and guide the design of next-generation inhibitors. Ultimately, a thorough investigation of the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds will be crucial for their successful development as therapeutic agents.

References

  • Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests. PubMed, 2021. [Link]

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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research, 2025. [Link]

  • In vitro kinase assay. Protocols.io, 2023. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI, 2016. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. IUCrData, 2023. [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. PMC, 2023. [Link]

  • Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com, 2023. [Link]

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  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. MDPI, 2020. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 2020. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, 2025. [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC, 2022. [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed, 2024. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, 2022. [Link]

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  • N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide. PubChem, 2024. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (CAS No: 159020-73-2).[1] As a halogenated nitroaromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is not merely a best practice but a critical component of regulatory compliance and responsible scientific research.

Core Principles: Hazard Analysis and Waste Classification

Understanding the chemical nature of this compound is fundamental to appreciating the necessity of these disposal protocols. The molecule's structure incorporates both a fluorinated aromatic ring and a nitro group, chemical motifs that confer specific hazards.

  • Nitroaromatic Toxicity: Nitroaromatic compounds are well-documented for their environmental persistence and toxicity.[2] They are often resistant to biodegradation and can be harmful to aquatic organisms.[2][3] Therefore, disposal into sanitary sewer systems or municipal waste is strictly prohibited.[4][5]

  • Halogenated Organic Compound: The presence of a carbon-fluorine bond classifies this substance as a halogenated organic compound.[6] Wastes in this category are subject to specific disposal regulations, often mandating high-temperature incineration to ensure complete destruction and to manage the formation of acidic byproducts like hydrogen fluoride. The U.S. Environmental Protection Agency (EPA) explicitly regulates many halogenated organic compounds (HOCs), restricting their land disposal.[7][8]

  • Physiological Hazards: Based on data from structurally similar compounds, this compound should be presumed to be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[9][10]

Due to these properties, all waste streams containing this compound must be classified and managed as hazardous waste .

Pre-Disposal Safety: Personal Protective Equipment (PPE) and Handling

Before any handling or disposal operations, a thorough review of the Safety Data Sheet (SDS) is imperative. In the absence of a specific SDS for this exact compound, data from analogous chemicals should be used to establish a conservative safety posture.

All personnel must be equipped with the following minimum PPE:

  • Eye Protection: Chemical safety goggles or safety glasses with side-shields.[5][9] A face shield may be required for bulk handling or spill cleanup.[9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected for integrity before each use and disposed of as contaminated solid waste after handling the compound.[5][9][11]

  • Protective Clothing: A standard, fully-fastened laboratory coat is required.[5]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and all work with solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[5][9]

An emergency eyewash station and safety shower must be immediately accessible in any area where this chemical is handled.[5]

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is rigorous waste segregation. Never mix waste streams containing this compound with incompatible chemicals.

Solid Waste Stream

This stream includes unused or expired pure compounds, reaction byproducts, and contaminated disposable materials.

  • Collection: Carefully place all solid waste into a dedicated, durable, and sealable container. This includes contaminated gloves, weigh boats, and absorbent paper.[4][5]

  • Dust Prevention: When transferring the solid compound, use techniques that minimize dust generation.[9][11]

  • Labeling: The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . List all known hazards (e.g., "Toxic").

  • Storage: Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and segregated from incompatible materials.[12]

Liquid Waste Stream

This stream includes solutions containing the compound and the rinsate from decontaminating labware.

  • Segregation: Collect all liquid waste in a dedicated container specifically designated for halogenated organic waste .[6] This is critical as halogenated and non-halogenated waste streams undergo different incineration processes.

  • Container: Use a leak-proof, shatter-resistant container with a secure screw cap.[5]

  • Labeling: As with solid waste, the container must be labeled "Hazardous Waste" and list all chemical constituents, including the primary compound and all solvents, with approximate concentrations.

  • Storage: Keep the container sealed and stored in a secondary containment bin within a designated satellite accumulation area.

Decontamination of Non-Disposable Labware

Empty containers and glassware that have been in contact with the compound are also considered hazardous waste until properly decontaminated.

  • Procedure: The standard procedure is a "triple rinse."[4][13] Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Rinsate Collection: Crucially, all rinsate from this process is hazardous waste. [4][13] It must be collected and added to the halogenated organic liquid waste stream.

  • Final Disposal of Labware: After triple-rinsing, the decontaminated labware can typically be washed through standard laboratory procedures. The empty chemical container, once triple-rinsed, should be managed according to your institution's specific guidelines, which may allow for its disposal as non-hazardous waste.

The following diagram outlines the decision-making workflow for proper waste stream management.

G start Handling this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated gloves, weigh paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid glassware Contaminated Labware (Beakers, flasks) waste_type->glassware Labware collect_solid Collect in labeled 'Hazardous Solid Waste' container. Specify chemical name. solid_waste->collect_solid collect_liquid Collect in labeled 'Hazardous Halogenated Liquid Waste' container. List all components. liquid_waste->collect_liquid decon Triple-rinse with appropriate solvent. glassware->decon final_disposal Store sealed containers in designated Satellite Accumulation Area. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect all rinsate into 'Hazardous Halogenated Liquid Waste' container. decon->collect_rinsate collect_rinsate->collect_liquid contractor Arrange for pickup by licensed Hazardous Waste Disposal Contractor. final_disposal->contractor

Sources

A Senior Application Scientist's Guide to Handling N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide, a compound demanding rigorous protective measures due to its chemical structure. As a fluorinated nitroaromatic compound, it presents a complex hazard profile that must be managed with precision and expertise. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work safely and effectively.

Hazard Profile: Understanding the Risk

This compound belongs to two chemical classes known for their toxicological properties: fluorinated organic compounds and nitroaromatic compounds.[1] While the specific toxicology of this compound has not been exhaustively investigated, data from structurally similar chemicals indicate a significant hazard potential.[2]

Anticipated Hazards:

  • Acute Toxicity (Oral): Expected to be harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation and can be absorbed through the skin, a common characteristic of fat-soluble nitroaromatics.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a dust.[2][4]

  • Systemic Effects: Nitroaromatic compounds are known to cause systemic effects such as cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia upon absorption.

This combination of local (irritation) and potential systemic toxicity necessitates a multi-layered approach to personal protective equipment (PPE).

Core Directive: Always Use a Chemical Fume Hood

All operations involving this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[1] This is the primary engineering control to minimize inhalation exposure to dust or vapors. For particularly hazardous or sensitive operations, a glove box may be recommended.[1]

Personal Protective Equipment (PPE) Specification

The selection of PPE is not a one-size-fits-all scenario. It must be adapted to the specific procedure and the quantities of material being handled. The following table summarizes the minimum required PPE.

Body PartMinimum PPE RequirementRecommended for High-Risk OperationsRationale
Eyes/Face ANSI Z87.1-compliant safety glasses with side shields and a face shield.[1][5]Tightly sealed chemical goggles and a face shield.[6]Protects against splashes and airborne dust. The nitroaromatic and fluorinated nature of the compound warrants enhanced protection beyond standard glasses.
Hands Double-gloving with nitrile rubber gloves.[1]An inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., butyl or Viton®).[7]Nitroaromatics are readily absorbed through the skin. Double-gloving provides redundancy. Always inspect gloves before use and dispose of them after handling.[5]
Body Flame-resistant laboratory coat.[1]A chemical-resistant apron over the lab coat or a liquid-tight chemical suit (e.g., Category III, Type 4/6).[1][7]Protects against spills and contamination of personal clothing. Higher-level protection is needed for larger quantities.
Respiratory Required if dust or aerosols are generated outside of a fume hood.A full-face respirator with combination ABEK-P2 (or OV/AG/P99) cartridges.[2][7]Protects against inhalation of the compound. An N95/FFP3 dust mask may be sufficient for weighing small quantities inside a fume hood, but a cartridge respirator offers superior protection.
Feet Closed-toe, chemical-resistant shoes.Chemical-resistant boots or disposable overshoes.[7]Protects feet from spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the task.

PPE_Selection_Workflow cluster_prep Preparation & Risk Assessment cluster_task Task Evaluation cluster_ppe PPE Specification cluster_ops Operational Control start Start: Plan to handle This compound review_sds Review SDS of compound and structural analogs start->review_sds task What is the task? review_sds->task weighing Weighing Solid Powder task->weighing Solid solution Preparing/Handling Solution task->solution Liquid reaction Running Reaction / Workup task->reaction Process ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield weighing->ppe_base solution->ppe_base reaction->ppe_base ppe_weighing Add Respiratory Protection: - N95/FFP3 minimum - Consider cartridge respirator ppe_base->ppe_weighing ppe_solution Add Chemical Apron ppe_base->ppe_solution ppe_reaction Full PPE: - Chemical Apron - Consider cartridge respirator ppe_base->ppe_reaction fume_hood All work must be performed in a certified chemical fume hood ppe_weighing->fume_hood ppe_solution->fume_hood ppe_reaction->fume_hood

Caption: PPE selection workflow for handling this compound.

Operational Protocols

Adherence to standardized procedures is critical for safety.

Weighing the Solid Compound
  • Preparation: Don all required PPE, including double gloves, a lab coat, and eye/face protection. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean weigh boat on the balance and tare it.

  • Dispensing: Carefully dispense the solid compound from the stock bottle into the weigh boat. Avoid creating dust. Use a spatula and minimize the drop height.

  • Cleaning: Once the desired amount is weighed, securely cap the stock bottle. Clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol) and dispose of the wipe in the appropriate solid hazardous waste container.

  • Transport: If moving the weighed compound, cover the weigh boat.

Preparing a Stock Solution
  • Preparation: Don all required PPE. All work must be conducted in a chemical fume hood.

  • Solvent Dispensing: Add the desired solvent to a suitably sized volumetric flask or beaker.

  • Addition of Solid: Carefully add the pre-weighed solid to the solvent.

  • Dissolution: Use a magnetic stir bar or gentle swirling to dissolve the compound completely. Avoid splashing. If heating is required, use a stir plate with a heating function and ensure the vessel is appropriately vented.

  • Storage: Once dissolved, transfer the solution to a clearly labeled, sealed storage bottle. The label should include the compound name, concentration, solvent, date, and your initials.

Emergency Procedures: Plan for the Unexpected

Spills
  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or you feel unsafe.

  • Secure: Restrict access to the spill area.

  • Protect: Don the highest level of recommended PPE, including respiratory protection.

  • Contain & Clean: For small powder spills, gently cover with a damp paper towel to avoid raising dust, then sweep up the material and place it in a sealed container for hazardous waste disposal.[2] Do not let the product enter drains.[2][5]

  • Decontaminate: Wipe the spill area with an appropriate solvent and dispose of all cleaning materials as hazardous waste.

Personnel Exposure
  • Inhalation: Immediately move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, wipes, and solutions, must be treated as hazardous waste.[9]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Vendor: All disposal must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

By understanding the inherent risks and meticulously following these handling protocols, you can work with this compound confidently and safely, ensuring the integrity of your research and, most importantly, your personal well-being.

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Retrosynthesis Analysis

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N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.